molecular formula C13H13NO B1360227 5-Phenyl-o-anisidine CAS No. 39811-17-1

5-Phenyl-o-anisidine

Cat. No.: B1360227
CAS No.: 39811-17-1
M. Wt: 199.25 g/mol
InChI Key: DTYBRSLINXBXMP-UHFFFAOYSA-N
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Description

5-Phenyl-o-anisidine is a promising monomer for polyanilines studies. X-ray Diffraction and DFT studies of 5-phenyl-o-anisidine (2-methoxy-5-phenylaniline) have been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYBRSLINXBXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192880
Record name 5-Phenyl-o-anisidine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39811-17-1
Record name 4-Methoxy[1,1′-biphenyl]-3-amine
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Record name 5-Phenyl-o-anisidine
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Record name 5-Phenyl-o-anisidine
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Record name 5-phenyl-o-anisidine
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Record name 5-PHENYL-O-ANISIDINE
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Foundational & Exploratory

5-Phenyl-o-anisidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-o-anisidine

Introduction

This compound, also known by its IUPAC name 2-Methoxy-5-phenylaniline, is a biphenyl amine derivative with significant potential in synthetic organic chemistry.[1][2] Its unique structure, featuring a methoxy group ortho to the amine and a phenyl group para to the amine, imparts a distinct reactivity profile that makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles to empower researchers in leveraging this versatile molecule.

Core Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a brown or white to light red powder.[3][4] Its biphenyl structure contributes to a higher melting point compared to its single-ring aniline or anisole counterparts.[3] The presence of both an amine (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) influences its solubility profile. While sparingly soluble in water, it exhibits greater solubility in polar organic solvents.[4][5]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
IUPAC Name 2-Methoxy-5-phenylaniline[1]
Synonyms 3-Amino-4-methoxybiphenyl, 2-Amino-4-phenylanisole[2][4]
CAS Number 39811-17-1
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Brown coarse powder / White to Light red powder to lump[3][4]
Melting Point 82-83 °C[3]
Boiling Point (est.) 336.78 °C[3]
Density (est.) 1.067 g/cm³[3]
InChIKey DTYBRSLINXBXMP-UHFFFAOYSA-N
SMILES COc1ccc(cc1N)c2ccccc2[1]

Synthesis and Purification

The synthesis of this compound is not commonly detailed as a standard preparation, but a logical and effective route can be designed utilizing modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction represents a robust and high-yield strategy. The causality for this choice lies in its high functional group tolerance, allowing for the presence of the amine and methoxy moieties, often without the need for protecting groups.

The proposed synthesis involves the coupling of a halogenated o-anisidine derivative with phenylboronic acid. A plausible precursor would be 5-bromo-2-methoxyaniline.

G cluster_0 Synthesis Workflow reagents 5-Bromo-2-methoxyaniline + Phenylboronic Acid reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction solvent Solvent System (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup (Phase Separation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Proposed Suzuki coupling workflow for this compound synthesis.

Experimental Protocol: Suzuki Coupling
  • Reactor Setup: To a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 5-bromo-2-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq). The use of a biphasic solvent system is common for Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and maintain under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. The brine wash serves to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Aromatic amines are often solids and can be effectively purified by recrystallization.[6][7] A suitable solvent system would be a binary mixture like ethanol/water or hexanes/ethyl acetate, where the compound is soluble in the hot solvent and sparingly soluble upon cooling. Alternatively, for higher purity, silica gel column chromatography can be employed.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key expected features are outlined below.

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR Aromatic Protons (Ar-H)~6.7-7.6 ppm. The protons on the anisidine ring will be distinct from the phenyl ring protons. Expect complex splitting patterns (doublets, triplets, doublets of doublets) due to coupling.
Methoxy Protons (-OCH₃)~3.8-3.9 ppm (singlet, 3H).
Amine Protons (-NH₂)Broad singlet, ~3.5-4.5 ppm (2H). Position is solvent-dependent and peak may exchange with D₂O.
¹³C NMR Aromatic Carbons (Ar-C)~110-150 ppm. Expect 12 distinct signals. The carbon attached to the methoxy group (C-O) will be significantly downfield (~145-150 ppm), as will the carbon attached to the nitrogen (C-N).
Methoxy Carbon (-OCH₃)~55-56 ppm.
IR N-H Stretch (primary amine)Two bands (asymmetric and symmetric stretch) in the 3350-3500 cm⁻¹ region.[8][9] Aromatic amines typically show these bands at slightly higher frequencies than aliphatic amines.[8]
C-H Stretch (aromatic)>3000 cm⁻¹
C-N Stretch (aromatic amine)Strong band around 1250-1335 cm⁻¹.[9]
C-O Stretch (aryl ether)Strong, characteristic band around 1230-1270 cm⁻¹ (asymmetric) and a weaker one near 1020-1075 cm⁻¹ (symmetric).[10]
MS (EI) Molecular Ion (M⁺)m/z = 199.[11] Aromatic amines often show a strong molecular ion peak.[12]
Major FragmentsLoss of a methyl group (-CH₃) from the methoxy ether to give [M-15]⁺ at m/z = 184. Loss of a formyl radical (-CHO) from the methoxy group to give [M-29]⁺.

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from established principles and available database information.)[1][11][13]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key components: the aniline moiety, the methoxy-substituted aromatic ring, and the second phenyl ring.

  • Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and a strong activating group for electrophilic aromatic substitution (EAS).[14] It directs incoming electrophiles to the ortho and para positions. It is also basic and can be protonated in acidic conditions, forming an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[14]

  • Methoxy Group (-OCH₃): This is also a strong activating EDG via resonance, directing ortho and para.[15]

  • Phenyl Group (-C₆H₅): This group is weakly deactivating via induction but can participate in resonance. Its primary role is steric and electronic, modifying the overall properties of the molecule.

The combined effect of the -NH₂ and -OCH₃ groups makes the anisidine ring highly activated towards EAS. The positions ortho and para to the strongly activating amino group are the most nucleophilic.

G cluster_0 Reactivity Profile of this compound mol EAS Electrophilic Aromatic Substitution (EAS) mol->EAS Highly Activated Ring (Positions 4, 6 favored) Diazotization Diazotization mol->Diazotization -NH₂ → -N₂⁺Cl⁻ (Forms diazonium salt) Oxidation Oxidative Polymerization mol->Oxidation Forms Polyaniline derivatives Alkylation N-Alkylation / Acylation mol->Alkylation Amine acts as nucleophile G cluster_1 Pyrido[2,3-d]pyrimidine Synthesis start This compound + β-Ketoester/Dicarbonyl condense Condensation (Imine/Enamine formation) start->condense Acid or Base Catalyst cyclize Intramolecular Cyclization (Electrophilic attack on ring) condense->cyclize aromatize Dehydration/Oxidation (Aromatization) cyclize->aromatize product Substituted Pyrido[2,3-d]pyrimidine aromatize->product

Caption: Generalized pathway for the synthesis of Pyrido[2,3-d]pyrimidines.

The reaction typically involves the condensation of the aniline with a 1,3-dicarbonyl compound or a related synthon, followed by a thermally or acid-catalyzed cyclization where the electron-rich anisidine ring acts as the nucleophile to close the new pyridine ring. [16][17]

B. Monomer for Functional Polyanilines

The field of conducting polymers relies on monomers that can be easily polymerized and processed. Parent polyaniline is notoriously difficult to dissolve, limiting its application. The incorporation of substituents like the methoxy and phenyl groups on the aniline monomer can disrupt chain packing and improve solubility in common organic solvents without drastically diminishing the final polymer's conductivity. [18][19]This makes this compound a valuable candidate for creating tailored conductive polymers for applications in sensors, antistatic coatings, and organic electronics. [20]

Safety, Handling, and Storage

As a substituted aniline, this compound requires careful handling.

  • Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). [2]Aniline derivatives should generally be treated as potentially toxic and handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to keep it in a dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and degradation, which is common for aromatic amines. [3]

References

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 12, 2026, from [Link]

  • Kaliyeva, G. A., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(21), 3789. [Link]

  • Scheme of the oxidative polymerization of aniline derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. [Link]

  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar. [Link]

  • Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504. [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2018). MDPI. [Link]

  • Ferreira, L. G., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Reactions of Arylamines. (2024). Chemistry LibreTexts. [Link]

  • Nucleophilicities of para-substituted aniline radical cations in acetonitrile. (2021). ResearchGate. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. [Link]

  • Infrared Spectroscopy (IR). (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016). Griti. [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Purification: How To. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Process for the purification of aromatic amines. (2013).
  • Preparation of 2-methoxy-5-acetylaniline. (n.d.). OrgSyn. Retrieved January 12, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? (2017). Quora. [Link]

  • Biphenyl. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. (1991). ResearchGate. [Link]

  • Deduce the resonance structures of anisole with electrophilic substitution at the ortho position. (2025). Filo. [Link]

  • Structure and Properties of Amines. (2024). Chemistry LibreTexts. [Link]

  • Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines. (2021). ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2014).
  • Mass Spectrometry Fragmentation (Part 2). (2021). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Cogent Chemistry. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives. (2012). Scientific Research Publishing. [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Are amines soluble in organic solvents? (2018). Quora. [Link]

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole. (2023). Reddit. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). MDPI. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • What makes Aniline more basic than O-MethoxyAniline?? (2022). Reddit. [Link]

Sources

5-Phenyl-o-anisidine CAS number 39811-17-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenyl-o-anisidine (CAS: 39811-17-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known by its IUPAC name 2-Methoxy-5-phenylaniline, is a biphenyl amine derivative with the CAS number 39811-17-1.[1][2] This molecule represents a crucial structural motif in the fields of medicinal chemistry and materials science. Its unique arrangement, featuring a phenyl group appended to an anisidine core, provides a versatile scaffold for the synthesis of complex heterocyclic systems and functional polymers. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of this compound is paramount for its effective utilization as a key building block. This guide offers a comprehensive technical overview, grounded in established scientific principles, to facilitate its application in advanced research endeavors.

Physicochemical and Spectroscopic Profile

A thorough characterization of a chemical entity is the foundation of its application. The physical and spectroscopic properties of this compound are well-documented, enabling its unambiguous identification and quality assessment.

Core Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. The compound typically appears as a brown coarse powder.[3][4]

PropertyValueReference
CAS Number 39811-17-1[1][5]
Molecular Formula C₁₃H₁₃NO[2][5]
Molecular Weight 199.25 g/mol [2][5]
IUPAC Name 2-methoxy-5-phenylaniline[2]
Synonyms 4-Methoxy-[1,1'-biphenyl]-3-amine, 3-Amino-4-methoxybiphenyl[1][6]
Melting Point 82-83 °C[3][5]
Boiling Point 336.78 °C (rough estimate)[3][7]
Density 1.0671 g/cm³ (rough estimate)[3][7]
SMILES COc1ccc(cc1N)-c2ccccc2[5][8]
InChIKey DTYBRSLINXBXMP-UHFFFAOYSA-N[1][5]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The integration and splitting patterns of the aromatic signals are key to confirming the substitution pattern. PubChem contains reference spectra for this compound.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key characteristic absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and strong C-O stretching for the methoxy group's aryl-alkyl ether linkage (~1250 cm⁻¹).[9] The NIST Chemistry WebBook provides a reference gas-phase IR spectrum.[1][10]

  • Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.25.[9] The fragmentation pattern can provide further structural confirmation. The NIST WebBook also hosts the mass spectrum for this compound.[10]

Synthesis and Purification

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For this compound, the most logical and efficient approach involves a palladium-catalyzed cross-coupling reaction, which offers high yields and excellent functional group tolerance.

Retrosynthetic Analysis and Strategy

A retrosynthetic disconnection of the C-C bond between the two aromatic rings points to a Suzuki-Miyaura coupling reaction. This strategy is highly reliable for forming aryl-aryl bonds.[11] The required starting materials are a halogenated anisidine derivative and phenylboronic acid, both of which are readily available. The key starting material is 5-bromo-2-methoxyaniline .

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound. The choice of a palladium catalyst with a specialized phosphine ligand, such as Pd(dppf)Cl₂, is crucial for achieving high efficiency in cross-coupling reactions involving electron-rich anilines.[12][13]

Reagents and Equipment:

  • 5-bromo-2-methoxyaniline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

  • Rotary evaporator, column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Reaction Setup : To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-methoxyaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition : Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition : Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio. The reaction should be set up to be approximately 0.2 M in the limiting reagent.

  • Reaction Execution : Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants (5-bromo-2-methoxyaniline, Phenylboronic Acid, K₂CO₃) B 2. Add Catalyst (Pd(dppf)Cl₂) A->B C 3. Add Solvents (Degassed DME/H₂O) B->C D 4. Heat & Stir (85-90 °C, N₂ atm) C->D E 5. Cool & Dilute (Ethyl Acetate, H₂O) D->E F 6. Extract & Dry (Separate layers, wash, dry with Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: Suzuki-Miyaura synthesis and purification workflow.

Analytical Methodologies

Robust analytical methods are required to ensure the purity and quality of synthesized this compound, which is critical for its use in sensitive applications like drug synthesis.

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of aromatic compounds like this compound. The method's trustworthiness relies on proper validation, including checks for linearity, precision, and accuracy. The NIOSH method for related anisidine isomers provides a strong foundational methodology.[13][14]

Detailed Experimental Protocol: HPLC Method

Equipment and Reagents:

  • HPLC system with UV-Vis detector, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA, optional modifier)

  • This compound reference standard

Step-by-Step Procedure:

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation :

    • Mobile Phase A: Water (with 0.1% TFA, if needed for peak shaping)

    • Mobile Phase B: Acetonitrile (with 0.1% TFA, if needed)

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • UV Detection : 254 nm

    • Gradient : Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Data Analysis : Identify the main peak by comparing its retention time to that of a pure reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

G A 1. Sample Prep (Dissolve & Filter) B 2. HPLC Injection (10 µL into C18 Column) A->B C 3. Elution (ACN/H₂O Gradient) B->C D 4. UV Detection (254 nm) C->D E 5. Data Analysis (Chromatogram, Area % Purity) D->E

Caption: Workflow for purity analysis by RP-HPLC.

Applications in Drug Development and Materials Science

The biphenyl aniline structure of this compound makes it a valuable precursor for synthesizing biologically active molecules and advanced materials.

Core Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors

A primary application of this compound in drug development is its use as a starting material for the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines.[5][15] These heterocyclic compounds are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme involved in the synthesis of DNA precursors. By inhibiting DHFR, these compounds disrupt cell proliferation, making them effective anticancer and antimicrobial agents. The 5-phenyl group of the anisidine starting material often serves as a key pharmacophoric element that interacts with the active site of the enzyme.

Synthetic Pathway to DHFR Inhibitors

G A This compound (Starting Material) B Multi-step Condensation & Cyclization Reactions A->B Key Building Block C Pyrido[2,3-d]pyrimidine Scaffold B->C Forms Heterocycle D DHFR Inhibitors (Anticancer / Antimicrobial Agents) C->D Biological Target

Caption: Synthetic utility in creating DHFR inhibitors.

Monomer for Novel Polyanilines

In materials science, this compound is considered a promising monomer for the synthesis of novel polyanilines.[3][8] The introduction of the phenyl and methoxy substituents onto the aniline backbone can modulate the electronic properties, solubility, and processability of the resulting conductive polymers, opening avenues for their use in sensors, electrochromic devices, and corrosion protection.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification : The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][15]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][16] For handling the powder, a dust mask (e.g., N95) is recommended.[5]

  • Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[7]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 39811-17-1) is a chemical intermediate of significant value. Its well-defined physicochemical properties, coupled with robust synthetic routes like the Suzuki-Miyaura coupling, make it an accessible and reliable building block. For drug development professionals, its most notable application lies in its role as a precursor to potent DHFR inhibitors, highlighting its importance in medicinal chemistry. As research in materials science and pharmacology continues to advance, the utility of this versatile biphenyl aniline scaffold is poised to expand further.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of this compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NMAM METHOD 2514 - Anisidine. Retrieved January 12, 2026, from [Link]

  • ChM, P. T., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.
  • National Institute of Standards and Technology (NIST). (n.d.). Notes for this compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). p-Anisidine. In PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). Anisidine: Method 2514, Issue 2. Retrieved January 12, 2026, from [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391.
  • Sdfine. (n.d.). o-anisidine Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • ALS. (n.d.). Anisidine by HPLC-UV - Method 2514. Retrieved January 12, 2026, from [Link]

  • Sdfine. (n.d.). p-anisidine Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • International Agency for Research on Cancer. (1999). ortho-Anisidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 73. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). o-Anisidine. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring o-Anisidine: Properties, Applications, and Industry Insights. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Spectral Information in PubChem. Retrieved January 12, 2026, from [Link]

  • Anderson, A. C. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Clinical Pharmacology & Therapeutics, 90(4), 626-630.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Structural Analysis of the 2-Methoxy-5-Substituted Aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the 2-Methoxy-5-Substituted Aniline Core in Modern Drug Discovery

The 2-methoxy-5-substituted aniline scaffold is a recurring and highly valued structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, governed by the interplay between the electron-donating methoxy and amino groups and a variable substituent at the 5-position, make it a versatile building block for a range of functional molecules. For instance, derivatives of this scaffold are investigated as potent agonists for serotonin receptors, such as the 5-HT2A receptor, which are critical targets in the treatment of psychiatric disorders[1][2]. The aniline moiety itself is a precursor for numerous pharmaceuticals, including kinase inhibitors used in oncology[3].

Given the scaffold's significance, a robust and logical framework for its synthesis and structural elucidation is paramount for researchers in drug development. This guide provides an in-depth, methodology-focused approach to the structural analysis of this chemical class. While we will use the well-documented 2-Methoxy-5-methylaniline (also known as p-Cresidine) as a primary case study, the principles and protocols detailed herein are directly applicable to other analogues, including the titular 2-Methoxy-5-phenylaniline . We will explore the causal reasoning behind experimental choices, from synthesis to spectroscopic analysis, to equip the researcher with a self-validating system for structural confirmation.

Part 1: Synthesis and Purification—Establishing a Foundational Protocol

The synthesis of 2-methoxy-5-substituted anilines typically follows a multi-step pathway that leverages common and well-understood aromatic chemistry. The choice of starting material is dictated by the desired substituent at the 5-position. For our case study, 2-Methoxy-5-methylaniline, a common route begins with p-chlorotoluene[4].

Generalized Synthetic Workflow

The logical flow for synthesizing these compounds involves installing the required functional groups in a strategic order, often concluding with the reduction of a nitro group to the target aniline.

cluster_synthesis Synthetic Pathway A Aromatic Precursor (e.g., p-Cresol or p-Chlorotoluene) B Nitration (e.g., HNO₃/H₂SO₄) A->B C Methoxylation (Nucleophilic Aromatic Substitution) B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E Target Aniline (2-Methoxy-5-substituted-aniline) D->E

Caption: Generalized synthetic pathway for 2-methoxy-5-substituted anilines.

Protocol 1: Synthesis of 2-Methoxy-5-methylaniline via Reduction

This protocol outlines the final, critical step in the synthesis: the reduction of the nitro-intermediate to the amine. Catalytic hydrogenation is frequently the method of choice due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metal reductants which can complicate purification.

Rationale for Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. It offers a large surface area for the reaction to occur.[3]

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically run under a hydrogen atmosphere to ensure sufficient reagent is available to drive the reaction to completion.

  • Solvent: A polar protic solvent like ethanol or methanol is chosen for its ability to dissolve the starting material and stabilize intermediates. It is also relatively inert under hydrogenation conditions.

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the nitro-intermediate, 4-methyl-2-methoxy-1-nitrobenzene (1.0 eq).

  • Solvent Addition: Add a suitable volume of ethanol to dissolve the starting material (e.g., 10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) with H₂.

  • Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Methoxy-5-methylaniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: The Core of Structural Analysis—A Multi-Technique Approach

Confirming the structure of the synthesized molecule requires a convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The logical workflow ensures that each piece of data corroborates the others, leading to an unambiguous assignment.

cluster_analysis Structural Analysis Workflow Start Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Start->MS IR Infrared (IR) Spectroscopy - Functional Group ID Start->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Connectivity & Skeleton Start->NMR Chroma Chromatography (HPLC, GC-MS) - Purity & Quantification Start->Chroma Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm Chroma->Confirm

Caption: A self-validating workflow for comprehensive structural analysis.

Mass Spectrometry (MS): The First Checkpoint

MS provides the molecular weight (MW) of the compound, which is a fundamental validation point. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, drastically narrowing down possible structures.

  • Expected Data for 2-Methoxy-5-phenylaniline (C₁₃H₁₃NO):

    • Calculated MW: 199.25 g/mol

    • Expected [M+H]⁺: 200.1070 (for HRMS)

  • Reference Data for 2-Methoxy-5-methylaniline (C₈H₁₁NO):

    • MW: 137.18 g/mol [5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum provides direct evidence for the presence of the aniline (-NH₂) and methoxy (-OCH₃) groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Aniline N-H Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Confirms the primary amine. The two-band pattern is characteristic.
Aromatic C-H Stretch3000 - 3100Indicates the presence of the aromatic rings.
Aliphatic C-H Stretch (in -OCH₃)2850 - 3000Confirms the methyl protons of the methoxy group.
Aromatic C=C Stretch1450 - 1600Characteristic absorptions for the benzene ring skeleton.
Aryl Ether C-O Stretch1200 - 1275 (strong)A strong band in this region is indicative of the Ar-O-CH₃ linkage.

This table provides generalized data. Specific peak positions can be influenced by the substituent at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

¹H NMR Analysis: The proton NMR spectrum reveals the number of unique protons, their chemical environment (chemical shift), their neighboring protons (splitting/multiplicity), and their relative abundance (integration).

  • Predicted ¹H NMR Data for 2-Methoxy-5-phenylaniline:

    • Aromatic Protons (H-3, H-4, H-6): Expected around 6.7-7.5 ppm. The protons on the aniline ring will form a complex splitting pattern (likely an AMX or ABC system). The protons on the phenyl substituent will show patterns consistent with a monosubstituted ring.

    • -NH₂ Protons: A broad singlet, typically between 3.5-4.5 ppm. The chemical shift is variable and depends on solvent and concentration.

    • -OCH₃ Protons: A sharp singlet, expected around 3.8-3.9 ppm, integrating to 3 protons. This is a highly characteristic signal.

  • Reference ¹H NMR Data for 2-Methoxy-5-methylaniline:

    • Aromatic Protons: Signals appear in the aromatic region (approx. 6.5-6.8 ppm).

    • -NH₂ Protons: Broad singlet (approx. 3.6 ppm).

    • -OCH₃ Protons: Sharp singlet (approx. 3.8 ppm).[6]

    • -CH₃ Protons: Sharp singlet (approx. 2.2 ppm).

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environment.

  • Predicted ¹³C NMR Data for 2-Methoxy-5-phenylaniline:

    • Aromatic Carbons: 10 distinct signals are expected in the 110-160 ppm region (4 for the disubstituted aniline ring, 6 for the phenyl ring, though some may overlap). The carbon attached to the oxygen (C-2) will be significantly downfield (around 145-150 ppm), as will the carbon attached to the nitrogen (C-1).

    • -OCH₃ Carbon: A signal around 55-56 ppm.[7]

Chromatographic Methods (HPLC & GC-MS): Purity and Final Confirmation

Chromatographic techniques are essential for assessing the purity of the final compound and are often coupled with mass spectrometry for definitive identification.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale for Method Choice:

  • Technique: Reversed-phase HPLC is ideal for moderately polar aromatic compounds like anilines.

  • Column: A C18 column provides excellent hydrophobic retention for separating the analyte from more polar or non-polar impurities.[8]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water allows for tunable elution strength. A gradient elution is often used to resolve impurities with different polarities.

  • Detector: A UV detector is highly effective, as the aromatic rings provide strong chromophores.

Step-by-Step Procedure:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL in acetonitrile).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., starting with 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set to a λmax of the compound (e.g., 220-240 nm).

  • Analysis: Inject the sample and run the method. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, offering high separation efficiency and the structural information of mass spectrometry.[9][10] However, due to the polarity of the aniline group, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and peak shape.[11][12]

Part 3: Safety and Handling—A Mandate for Responsible Research

Substituted anilines as a class must be handled with care. Many are toxic, can be absorbed through the skin, and are suspected carcinogens or mutagens.[13][14][15]

  • Hazard Profile:

    • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[14]

    • Irritation: Causes skin and serious eye irritation.[13]

    • Chronic Effects: Suspected of causing genetic defects and cancer.[5][13][15]

  • Mandatory Precautions:

    • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13][14]

    • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[14] Store locked up.[15]

Conclusion

The structural analysis of novel compounds like 2-Methoxy-5-phenylaniline is not a linear process but a cycle of synthesis, purification, and multi-faceted characterization. By employing a logical workflow that integrates MS, IR, and comprehensive NMR spectroscopy, and is validated by high-purity chromatographic methods, researchers can achieve unambiguous structural confirmation. The principles outlined in this guide, using well-documented analogues as a reference, provide a robust framework for drug development professionals to confidently characterize new chemical entities built upon the valuable 2-methoxy-5-substituted aniline scaffold.

References

  • MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-5-acetylaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99% | 103284-100G. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PMC - NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved from [Link]

  • ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • NIH. (n.d.). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Phenyl-o-anisidine (CAS No. 39811-17-1), a biphenyl amine derivative with applications in materials science and pharmaceutical development.[1] This document is intended for researchers, chemists, and drug development professionals, offering curated data, validated experimental protocols for property determination, and expert insights into the practical aspects of handling and characterizing this compound. All data is supported by authoritative references to ensure scientific integrity.

Introduction

This compound, also known as 2-Methoxy-5-phenylaniline, is an aromatic amine featuring a biphenyl scaffold functionalized with methoxy and amino groups.[2] This unique structure makes it a valuable building block in organic synthesis. It has been utilized as a monomer in the development of novel polyanilines and in the synthesis of substituted pyrido[2,3-d]pyrimidines, which are investigated as potential dihydrofolate reductase inhibitors. An accurate understanding of its physical properties is paramount for its effective use in these applications, ensuring reproducibility in experimental design, informing purification strategies, and guiding formulation development. This guide synthesizes available data from chemical suppliers, public databases, and scientific literature to provide a single, authoritative resource.

Chemical Identity and Core Properties

The fundamental identifiers and physical properties of this compound are summarized below. These values represent the foundation for any laboratory work involving this compound.

PropertyValueSource(s)
IUPAC Name 2-Methoxy-5-phenylaniline[2]
Synonyms This compound, 3-Amino-4-methoxybiphenyl[2]
CAS Number 39811-17-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₃NO[1][2][3][4]
Molecular Weight 199.25 g/mol [1][2]
Appearance Brown or coarse brown powder[1]
Melting Point 82-83 °C (lit.)[1]
Boiling Point 336.78 °C (rough estimate)[1]
Purity ≥98% (typical commercial grade)

Spectroscopic and Physicochemical Data

Spectroscopic analysis is critical for confirming the identity and purity of a chemical substance. Below is a summary of available spectral data and key physicochemical identifiers.

Identifier/SpectrumDataSource(s)
SMILES COc1ccc(cc1N)-c2ccccc2
InChI 1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3[2]
InChIKey DTYBRSLINXBXMP-UHFFFAOYSA-N[2][3][4]
Mass Spectrometry Electron ionization mass spectra are available.[2][3][4]
Infrared (IR) Spectrum Gas-phase and KBr wafer IR spectra are available for reference.[2][3]
¹H NMR Reference spectra are available.[2]
UV-Vis Spectrum Reference spectra are available.[2]

Note: While databases indicate the existence of spectral data, detailed peak assignments and interpretations require direct analysis of the raw data from the cited sources.

Experimental Workflows and Protocols

To ensure the accurate characterization of this compound in a research setting, the following standardized protocols should be employed. These methods are designed to be self-validating and reflect best practices in chemical analysis.

Overall Characterization Workflow

A logical workflow is essential for the systematic and efficient characterization of a new or existing batch of this compound. This process ensures that the material's identity, purity, and key physical properties are confirmed before its use in further applications.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Purity & Identity Confirmation cluster_2 Phase 3: Final Approval A Receive/Synthesize this compound B Visual Inspection (Color, Form) A->B C Melting Point Determination (Protocol 4.2) B->C D Solubility Test (Protocol 4.3) C->D If MP matches E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Assessment (e.g., HPLC, GC-MS) E->F G Compare Data to Reference (Table 1 & Literature) F->G If spectra match H Qualified for Use G->H

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range close to the literature value (82-83 °C) suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.[1]

  • Sample Preparation: Place a small, finely ground amount of this compound into a capillary tube, packing it to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Using a new sample, heat at a slower ramp rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

  • Validation: A pure sample should exhibit a sharp melting range of ≤ 1 °C.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is crucial for selecting appropriate solvents for reactions, recrystallization, and analytical techniques (e.g., NMR, HPLC). Aromatic amines like this are typically soluble in organic solvents and acidic aqueous solutions.

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, dichloromethane, and 1 M hydrochloric acid.

  • Sample Addition: To each vial, add approximately 10 mg of this compound.

  • Observation:

    • Agitate each vial vigorously for 30 seconds.

    • Observe and record whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

    • For sparingly soluble samples, gently warm the vial to observe any change in solubility.

  • Interpretation: Based on literature for related anisidines, solubility is expected to be low in water but good in alcohols and other organic solvents.[6][7] Protonation of the amine group in 1 M HCl should significantly increase aqueous solubility.

Safety, Handling, and Storage

As a member of the aromatic amine class, this compound requires careful handling.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (type N95).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a well-defined crystalline solid with a sharp melting point and a growing portfolio of applications in chemical synthesis. The data and protocols presented in this guide provide a robust framework for its characterization, ensuring that researchers and developers can confidently assess material quality and apply it effectively in their work. Adherence to the outlined experimental procedures and safety guidelines is essential for achieving reliable, reproducible results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • LookChem. (n.d.). p-ANISIDINE. Retrieved from [Link]

  • ChemEurope. (n.d.). Anisidine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H13NO). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of PANI, poly(o-anisidine), and.... Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 38089-02-0 | 3'-Methoxybiphenyl-2-amine. Retrieved from [Link]

  • ChemBK. (n.d.). o-Anisidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257971, 3-Methoxybiphenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759565, (2'-Methoxybiphenyl-3-yl)amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

  • Protexall Products, Inc. (n.d.). SunPac Mildewcide. Retrieved from [Link]

Sources

The Solubility of 5-Phenyl-o-anisidine in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline), a key intermediate in the synthesis of various organic molecules. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthetic chemistry, process development, and formulation science. This document synthesizes theoretical principles of solubility with practical, field-proven experimental methodologies for its precise determination. We will explore the molecular factors governing the solubility of this compound and provide detailed, replicable protocols for researchers to ascertain its solubility in their specific solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , is a bifunctional aromatic amine.[1] Its structure, featuring a biphenyl scaffold, a methoxy group, and an amino group, makes it a versatile building block in medicinal chemistry and materials science. The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification, and ultimately, its utility in various applications. For drug development professionals, solubility directly impacts the feasibility of formulation and the bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate.

This guide is structured to provide a deep understanding of the solubility of this compound, moving from theoretical considerations to practical, hands-on experimental guidance.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key to understanding the solubility of this compound lies in analyzing its molecular structure and the resulting intermolecular interactions.

Molecular Structure and Intermolecular Forces

This compound is a moderately polar molecule. Its key structural features and their influence on solubility are:

  • Biphenyl Core: The two phenyl rings constitute a large, nonpolar, and hydrophobic region. This part of the molecule will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly contributes to the molecule's ability to interact with polar and protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Qualitative Solubility Predictions

Based on the "like dissolves like" principle and data from structurally similar compounds, we can make the following qualitative predictions about the solubility of this compound:

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Examples include acetone , ethyl acetate , and dichloromethane .

  • Moderate Solubility: Expected in polar protic solvents like lower alcohols (methanol , ethanol ). While the amino group can hydrogen bond with the solvent, the large hydrophobic biphenyl core may limit extensive solvation. Indeed, it has been noted to be slightly soluble in methanol.[2][3]

  • Low to Negligible Solubility: Expected in highly nonpolar solvents such as hexane and other aliphatic hydrocarbons. The energy required to break the crystal lattice of the solid may not be sufficiently compensated by the weak van der Waals interactions with these solvents. Similarly, due to its significant nonpolar character, it is expected to be poorly soluble in water.

These predictions provide a valuable starting point for solvent selection in experimental settings.

Quantitative Solubility Data (Inferred)

The following table provides an estimated solubility profile for this compound. It is crucial to note that these are predictive values and should be confirmed experimentally.

Organic Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticSlightly to Moderately SolubleHydrogen bonding potential with the amino group is offset by the large hydrophobic biphenyl moiety.[2][3]
EthanolPolar ProticSlightly to Moderately SolubleSimilar to methanol, with a slight decrease in polarity.
AcetonePolar AproticSolubleGood dipole-dipole interactions and hydrogen bond accepting capability.
DichloromethanePolar AproticSolubleEffective at solvating moderately polar organic compounds.
Ethyl AcetatePolar AproticSolubleA good balance of polarity to interact with both the polar and nonpolar regions of the molecule.
TolueneNonpolar AromaticSparingly SolubleThe aromatic nature of toluene can interact favorably with the biphenyl core.
HexaneNonpolar AliphaticInsoluble to Sparingly SolubleLacks the polarity to effectively solvate the polar functional groups of this compound.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for the widely accepted isothermal "shake-flask" method coupled with gravimetric analysis.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method is considered the gold standard for determining equilibrium solubility.[7] It involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Protocol:

  • Preparation:

    • Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but longer times (48-72 hours) may be necessary to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Transfer a precisely known volume of the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be accelerated by gentle heating in an oven or by using a stream of inert gas.

    • Once the solvent is completely removed, dry the remaining solid residue to a constant weight in an oven at a temperature below the melting point of this compound (82-83 °C).[2][3]

    • Allow the dish and residue to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the saturated solution that was evaporated.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of the obtained solubility data, the following practices are recommended:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Solvent Purity: Use high-purity solvents to avoid any potential co-solvency or anti-solvency effects.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Alternative Analytical Technique: UV-Vis Spectroscopy

For aromatic compounds like this compound, UV-Vis spectroscopy can be an alternative to gravimetric analysis for determining the concentration of the saturated solution.[8][9][10]

Principle: Aromatic amines exhibit strong absorbance in the UV-Vis region.[11] By creating a calibration curve of absorbance versus known concentrations of this compound in the chosen solvent, the concentration of the unknown saturated solution can be determined by measuring its absorbance and interpolating from the calibration curve.

Workflow:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • After preparing the saturated solution as described in the isothermal shake-flask method, dilute an aliquot of the clear supernatant to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method with gravimetric analysis.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sampling1 Settle excess solid equil1->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant (0.45 µm) sampling2->sampling3 analysis1 Transfer known volume to pre-weighed dish sampling3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry residue to constant weight analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc1 Calculate mass of residue analysis4->calc1 calc2 Determine solubility (e.g., g/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Future Perspectives

This technical guide has provided a thorough examination of the solubility of this compound in organic solvents, from theoretical underpinnings to practical experimental protocols. While precise quantitative data remains to be extensively published, the principles and methodologies outlined herein empower researchers to confidently determine the solubility of this important compound in their specific solvent systems. The ability to accurately predict and measure solubility is a cornerstone of efficient process development and rational formulation design. Future work in this area should focus on the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and publicly accessible solubility database.

References

  • Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College. Retrieved January 12, 2026, from [Link]

  • 2-Methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 1-8.
  • 2-Methoxy-5-methylaniline. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

  • Al-Sabha, W. (1998).
  • Gravimetric. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020, August 31). YouTube. Retrieved January 12, 2026, from [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. (2018, July 2). World Health Organization. Retrieved January 12, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Sydney. Retrieved January 12, 2026, from [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by Using p-N, N-Dimethylphenylenediamine. (n.d.). Rasayan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Visible Spectrophotometric Method for the Determination of Some Typical Aromatic Primary Amines by Using p-N, N-Dimethylphenylenediamine. (n.d.). Rasayan Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.
  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Melting Point of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount. 5-Phenyl-o-anisidine, also known as 2-methoxy-5-phenylaniline, serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its purity, a critical determinant of reaction yield and final product quality, is often initially assessed by its melting point. This guide provides a comprehensive examination of the melting point of this compound, delving into the theoretical underpinnings, robust experimental protocols for its determination, and the crucial influence of synthesis and purification on this fundamental physical property.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and application.

PropertyValueSource(s)
Melting Point 82-83 °C (lit.) [1][2][3]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
CAS Number 39811-17-1[1]
Appearance Brown coarse powder; White to light yellow to light red powder to lump[1][3]
Solubility Slightly soluble in Methanol[3]

The Critical Role of Purity in Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance will typically exhibit a sharp melting point range of 0.5-1.0 °C. Conversely, the presence of impurities will lead to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a colligative property and provides a rapid and cost-effective preliminary assessment of sample purity. Therefore, the synthesis and subsequent purification of this compound are critical steps in obtaining a sample that will yield an accurate and reproducible melting point.

Synthesis and Purification of this compound: A Pathway to Purity

Proposed Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be envisioned through the coupling of a boronic acid derivative with a halogenated anisidine derivative.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5-Bromo-o-anisidine 5-Bromo-o-anisidine Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 5-Bromo-o-anisidine->Pd_catalyst Reactant 1 Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Pd_catalyst Reactant 2 This compound This compound Pd_catalyst->this compound Forms Base Base (e.g., K₂CO₃) Base->Pd_catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Pd_catalyst

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Reaction Setup: To a solution of 5-bromo-o-anisidine in a suitable solvent system (e.g., a mixture of toluene and water) is added phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the progress monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product obtained after solvent evaporation is then purified.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle that the compound of interest should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

  • Solvent Selection: A suitable solvent or solvent system is chosen. For a compound like this compound, which has moderate polarity, solvents such as ethanol, methanol, or a mixture of ethanol and water could be effective.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. A subsequent hot filtration is necessary to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The solution can then be placed in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried under vacuum to remove any residual solvent.

The purity of the recrystallized this compound should be confirmed by analytical techniques such as HPLC and, most relevantly to this guide, by melting point determination. A sharp melting point at 82-83 °C would be indicative of a high degree of purity. The existence of an X-ray crystallography study for this compound further suggests that single crystals of high purity can be obtained.

Experimental Determination of the Melting Point

The accurate determination of the melting point requires a calibrated apparatus and a carefully prepared sample.

Apparatus and Materials
  • Melting point apparatus (e.g., digital melting point apparatus or a Thiele tube)

  • Capillary tubes (sealed at one end)

  • Purified this compound

  • Mortar and pestle

  • Spatula

Step-by-Step Experimental Protocol
  • Sample Preparation: A small amount of the dry, purified this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: The temperature is increased at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached. A rapid initial heating rate can be used to quickly reach a temperature about 15-20 °C below the expected melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result A Grind purified This compound B Pack capillary tube (2-3 mm height) A->B C Place capillary in apparatus B->C D Heat slowly (1-2 °C/min) C->D E Observe and Record Melting Range D->E F Melting Point Range (e.g., 82-83 °C) E->F

Caption: Workflow for the experimental determination of the melting point.

Conclusion

The melting point of this compound, consistently reported as 82-83 °C, is a critical parameter for its identification and purity assessment. This in-depth guide has elucidated the importance of rigorous synthesis and purification protocols, such as a proposed Suzuki-Miyaura coupling followed by recrystallization, in obtaining a sample suitable for accurate melting point determination. The detailed experimental workflow provided herein offers a robust methodology for researchers, scientists, and drug development professionals to confidently characterize this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. This compound. Available from: [Link]

  • MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

Sources

Spectroscopic Data of 5-Phenyl-o-anisidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-o-anisidine, also known as 2-methoxy-5-phenylaniline, is a biphenyl amine derivative with significant applications in chemical synthesis, particularly as a monomer in the production of polyanilines and in the synthesis of various heterocyclic compounds.[1][2] Its utility in drug development is also noteworthy, where it serves as a building block for pharmacologically active molecules.[1] The precise characterization of this compound is paramount for its effective application and for ensuring the purity and desired properties of the resulting products.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to present not just the data, but also the underlying principles, detailed experimental protocols, and in-depth interpretation, offering researchers, scientists, and drug development professionals a thorough and practical resource for the structural elucidation of this important molecule.

I. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The vibrational frequencies of different bonds within the molecule correspond to specific absorption bands in the IR spectrum, creating a unique "fingerprint" of the compound.

A. Theoretical Principles

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary aromatic amine (-NH₂), methoxy (-OCH₃), and substituted biphenyl structural features. Key vibrational modes to anticipate include N-H stretching of the primary amine, C-H stretching of the aromatic rings and the methyl group, C=C stretching within the aromatic rings, and C-N and C-O stretching vibrations.[4][5]

B. Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of solid this compound using the KBr pellet or thin solid film method.

1. Sample Preparation (KBr Pellet Method):

  • Objective: To prepare a solid dispersion of the sample in a transparent matrix for IR analysis.

  • Procedure:

    • Thoroughly grind approximately 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Sample Preparation (Thin Solid Film Method):

  • Objective: To create a thin, even film of the solid sample on an IR-transparent window.
  • Procedure:
  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[1]
  • Apply a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]
  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
  • Place the salt plate in the sample holder of the FT-IR spectrometer.

3. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Procedure:

    • Record a background spectrum of the empty sample compartment (or the clean salt plate for the thin film method).

    • Place the sample in the beam path.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_film Thin Film Method cluster_analysis FT-IR Analysis start Start: Solid this compound grind Grind with KBr start->grind dissolve Dissolve in Solvent start->dissolve press Press into Pellet grind->press background Acquire Background Spectrum press->background deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate evaporate->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Ratio to Background) sample_spec->process final_spectrum Final IR Spectrum process->final_spectrum

Caption: Workflow for FT-IR analysis of this compound.

C. Spectroscopic Data

The following table summarizes the significant absorption bands observed in the gas-phase FT-IR spectrum of this compound.[7]

Wavenumber (cm⁻¹)IntensityAssignment
3485MediumN-H Asymmetric Stretch (Primary Aromatic Amine)
3395MediumN-H Symmetric Stretch (Primary Aromatic Amine)
3060 - 3030MediumAromatic C-H Stretch
2940WeakAsymmetric C-H Stretch (Methyl of Methoxy)
2835WeakSymmetric C-H Stretch (Methyl of Methoxy)
1620StrongN-H Scissoring (Bending)
1580, 1490, 1460StrongAromatic C=C Ring Stretching
1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
1030StrongSymmetric C-O-C Stretch (Aryl Ether)
830 - 750StrongAromatic C-H Out-of-Plane Bending
D. Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups. The two distinct peaks in the 3485-3395 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary aromatic amine.[4][5] The absorptions in the 3060-3030 cm⁻¹ range confirm the presence of aromatic C-H bonds. The weaker bands at 2940 and 2835 cm⁻¹ are indicative of the C-H stretching of the methyl group in the methoxy substituent.

The strong absorption at 1620 cm⁻¹ is assigned to the N-H scissoring (bending) vibration of the primary amine. The series of strong bands between 1580 and 1460 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings. The prominent, strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ are assigned to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively. Finally, the strong absorptions in the 830-750 cm⁻¹ region are due to out-of-plane C-H bending vibrations of the substituted aromatic rings.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, specifically ¹H (proton) and ¹³C (carbon-13) nuclei.

A. Theoretical Principles

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, we expect to see distinct signals for the amine protons, the aromatic protons on both rings, and the methoxy protons.[3][8]

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environments. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.[9][10]

B. Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for preparing a sample of this compound for solution-state NMR analysis.

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent suitable for NMR analysis.

  • Procedure:

    • Weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Gently agitate the vial to ensure complete dissolution of the solid.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. Data Acquisition:

  • Instrument: NMR Spectrometer (e.g., 300 MHz or higher)

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the acquired data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start Start: Solid this compound weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (1H or 13C) lock_shim->acquire process Process Data acquire->process final_spectrum Final NMR Spectrum process->final_spectrum

Caption: Workflow for NMR analysis of this compound.

C. Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, referenced from SpectraBase.[11][12]

¹H NMR Data (Varian CFT-20)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2Multiplet5HPhenyl-H
~7.0 - 6.7Multiplet3HAnisidine-H
~3.8Singlet2H-NH₂
~3.7Singlet3H-OCH₃

¹³C NMR Data

Chemical Shift (ppm)Assignment
~150 - 140C-O, C-N
~140 - 120Aromatic C-C, C-H
~120 - 110Aromatic C-H
~55-OCH₃

Note: The exact chemical shifts and coupling constants were not explicitly available in the referenced database. The provided data represents an interpretation of the available spectral information.

D. Interpretation of the NMR Spectra

¹H NMR: The spectrum is consistent with the structure of this compound. The complex multiplet between ~7.5 and 7.2 ppm integrates to five protons, corresponding to the unsubstituted phenyl ring. The multiplet between ~7.0 and 6.7 ppm, integrating to three protons, represents the protons on the substituted anisidine ring. A broad singlet around 3.8 ppm, integrating to two protons, is characteristic of the amine (-NH₂) protons. The sharp singlet at approximately 3.7 ppm, integrating to three protons, is assigned to the methoxy (-OCH₃) group.

¹³C NMR: The ¹³C NMR spectrum would be expected to show a total of 9 distinct signals for the 13 carbon atoms, accounting for symmetry. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) would appear furthest downfield, in the ~150-140 ppm region. The remaining aromatic carbons would resonate in the ~140-110 ppm range. The upfield singlet at approximately 55 ppm is characteristic of the methoxy (-OCH₃) carbon.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[13]

A. Theoretical Principles

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•).[14] The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

B. Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation:

  • Objective: To prepare a dilute solution of the analyte for injection into the GC-MS system.

  • Procedure:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions (Typical):

    • Column: HP-5MS or similar non-polar capillary column.[15]

    • Injector Temperature: 250-290 °C.[15]

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp up to a final temperature (e.g., 290 °C) to ensure elution of the compound.[15]

    • Carrier Gas: Helium or Hydrogen.[2]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 250).

    • Ion Source Temperature: ~200-230 °C.[16]

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

    • Acquire the mass spectrum of the eluting compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Start: Solid this compound dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect final_spectrum Final Mass Spectrum detect->final_spectrum

Caption: Workflow for GC-MS analysis of this compound.

C. Spectroscopic Data

The electron ionization mass spectrum of this compound exhibits a clear molecular ion and several characteristic fragment ions.[15][17]

m/zRelative IntensityAssignment
199HighMolecular Ion [M]⁺
184High[M - CH₃]⁺ (Loss of methyl radical from methoxy)
156Moderate[M - CH₃ - CO]⁺ (Subsequent loss of CO)
D. Interpretation of the Mass Spectrum

The mass spectrum strongly supports the structure of this compound. The peak at m/z 199 corresponds to the molecular weight of the compound (C₁₃H₁₃NO), confirming its elemental composition. This molecular ion peak is relatively intense, which is characteristic of aromatic compounds due to the stability of the aromatic system.[18]

The major fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in the abundant fragment ion at m/z 184. This is a common fragmentation pattern for methoxy-substituted aromatic compounds. A subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 184 fragment leads to the ion at m/z 156. This fragmentation pattern is a key diagnostic feature for the presence of a methoxy-substituted aromatic amine structure.

IV. Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating framework for the identification and characterization of this compound. The IR spectrum confirms the presence of the primary aromatic amine, methoxy, and biphenyl functionalities. The ¹H and ¹³C NMR spectra, while presented with interpreted data, would provide detailed information on the specific proton and carbon environments within the molecule. Finally, the mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure.

This comprehensive spectroscopic analysis serves as an authoritative reference for researchers and professionals in drug development and chemical synthesis, ensuring the confident identification and quality control of this compound in their applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

  • Muni, M. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1695, 463953. Retrieved from [Link]

  • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]

  • NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Zhu, Y. et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 347-356. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). IR Comparison. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-5-phenylaniline

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Methoxy-5-phenylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral data, a robust experimental protocol for data acquisition, and the application of advanced NMR techniques for complete structural verification. The causality behind experimental choices and spectral interpretation is emphasized to provide actionable, field-proven insights.

Introduction: The Structural Significance of 2-Methoxy-5-phenylaniline

2-Methoxy-5-phenylaniline is a substituted biphenyl amine, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—an amine, a methoxy group, and a phenyl substituent on an aniline core—creates a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for confirming the identity and purity of such molecules in solution.[1] Specifically, 1H NMR provides detailed information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.[2]

Understanding the 1H NMR spectrum is therefore a critical first step in the characterization of 2-Methoxy-5-phenylaniline, ensuring structural integrity before its use in further applications. This guide will deconstruct its spectrum, providing a predictive framework grounded in fundamental NMR principles.

Predicted 1H NMR Spectrum: Analysis and Interpretation

The chemical structure of 2-Methoxy-5-phenylaniline dictates a unique set of signals in its 1H NMR spectrum. The interpretation relies on two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling constant (J), which reveals information about adjacent, non-equivalent protons.[3][4][5]

The protons on the substituted aniline ring (Ring A) are influenced by the strong electron-donating effects of the amino (-NH2) and methoxy (-OCH3) groups, which shield these protons and shift their signals to a lower chemical shift (upfield) compared to benzene (7.3 ppm).[6] Conversely, protons on the unsubstituted phenyl ring (Ring B) will resonate in the typical aromatic region.[7]

Proton Assignments:

  • -OCH3 Protons: These three protons are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The proximity to the electron-rich aromatic ring places their expected chemical shift around δ 3.8-3.9 ppm .

  • -NH2 Protons: These two protons are exchangeable and their signal is often broad.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-4.5 ppm . They typically do not couple with other protons.

  • Aromatic Protons (Ring A: H-3, H-4, H-6):

    • H-3: This proton is ortho to the methoxy group and meta to the amino group. It will be split by the adjacent H-4 proton. Therefore, it is expected to appear as a doublet with a typical ortho coupling constant (Jortho ≈ 7-10 Hz).[6] Its predicted chemical shift is around δ 6.8-6.9 ppm .

    • H-6: This proton is ortho to the amino group and meta to the methoxy group. It will be split by the H-4 proton with a smaller meta coupling constant (Jmeta ≈ 2-3 Hz).[6] It is expected to appear as a doublet around δ 6.9-7.0 ppm .

    • H-4: This proton is ortho to the phenyl substituent, meta to the methoxy group, and meta to the amino group. It is coupled to both H-3 (ortho coupling) and H-6 (meta coupling). This will result in a doublet of doublets signal around δ 7.0-7.1 ppm .

  • Aromatic Protons (Ring B: Phenyl Group): The five protons on the unsubstituted phenyl ring are in different chemical environments but often have overlapping signals, resulting in a complex multiplet.[9] This signal, integrating to 5 protons, is expected in the region of δ 7.2-7.5 ppm .

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The integrity of the NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of acquisition parameters. This protocol ensures a self-validating system for obtaining a high-resolution spectrum.

Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and result in poor spectral resolution.[10]

  • Mass Measurement: Accurately weigh 5-10 mg of 2-Methoxy-5-phenylaniline. This quantity is sufficient for obtaining a high signal-to-noise ratio in a few scans for a typical high-field NMR spectrometer.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is an excellent first choice for many organic molecules.[12] The use of a deuterated solvent is critical to prevent the large signal from protonated solvent from overwhelming the analyte signals and to provide a deuterium signal for the spectrometer's lock system.[13][14]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[14] Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any suspended microparticles, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[12] Cotton wool should be avoided as solvents can leach impurities from it.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and its protons produce a sharp singlet defined as δ 0.00 ppm, providing a reliable reference for the chemical shift scale.[15]

  • Labeling: Clearly label the NMR tube with a unique identifier corresponding to your laboratory notebook.

Data Acquisition

These steps outline the general procedure on a modern NMR spectrometer. Specific commands may vary by manufacturer.

  • Sample Insertion: Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the manufacturer's depth gauge. Wipe the tube and spinner clean and place it into the magnet.

  • Locking and Shimming: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[16] Following this, the magnetic field homogeneity must be optimized through a process called "shimming." Automated shimming routines are highly effective for achieving sharp, symmetrical peaks.

  • Parameter Setup: Load a standard 1D proton experiment. Key parameters to verify include:

    • Spectral Width: A range from -1 to 11 ppm is typically sufficient for most organic molecules.[17]

    • Pulse Angle: A 90° pulse is used to obtain a single-scan spectrum with the best quantitative results.[16]

    • Acquisition Time: Typically 2-4 seconds for good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for the relaxation of nuclei, which is crucial for accurate signal integration.

  • Acquisition: Acquire the Free Induction Decay (FID) data. For a sample of this concentration, 4 to 16 scans should be sufficient.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm (or the residual solvent peak to its known chemical shift).

    • Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal.[1][18]

Summary of Predicted Spectral Data

The following table summarizes the anticipated 1H NMR data for 2-Methoxy-5-phenylaniline.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H (Ring B)7.20 - 7.50Multiplet (m)-5H
H-4 (Ring A)7.00 - 7.10Doublet of Doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 2.01H
H-6 (Ring A)6.90 - 7.00Doublet (d)Jmeta ≈ 2.01H
H-3 (Ring A)6.80 - 6.90Doublet (d)Jortho ≈ 8.01H
-NH23.50 - 4.50Broad Singlet (br s)-2H
-OCH33.80 - 3.90Singlet (s)-3H

Advanced Structural Verification: 2D NMR and the Nuclear Overhauser Effect (NOE)

While 1D 1H NMR provides strong evidence for the proposed structure, unambiguous assignment of the aromatic protons on Ring A (H-3, H-4, H-6) is best achieved through advanced techniques. The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton with radiofrequency irradiation can affect the intensity of signals from other protons that are close in space (typically < 5 Å).[19][20]

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful.[19] It would reveal through-space correlations, confirming spatial proximities.

Expected Key NOE Correlations:

  • A cross-peak between the -OCH3 protons and H-3 , confirming the ortho relationship.

  • A cross-peak between the -NH2 protons and H-6 , confirming their ortho relationship.

These correlations provide definitive proof of the substituent positions and the assignment of the aromatic signals, which might otherwise be ambiguous.

Logical & Experimental Workflow Diagram

The following diagram illustrates the molecular structure and the key NMR correlations that are central to its spectral assignment.

G cluster_protons Proton Environments cluster_jcoupling J-Coupling (Through-Bond) cluster_noe NOE Correlations (Through-Space) mol OCH3 OCH3 (s) H3 H-3 (d) OCH3->H3 NOE NH2 NH2 (br s) H6 H-6 (d) NH2->H6 NOE H4 H-4 (dd) H3->H4 J-ortho H4->H6 J-meta Ph Phenyl-H (m)

Sources

An In-Depth Technical Guide to the FT-IR Analysis of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview for the analysis of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline) using Fourier Transform Infrared (FT-IR) spectroscopy.[1] Intended for researchers, scientists, and professionals in drug development, this document details the fundamental principles of the technique, a validated experimental protocol, and an in-depth interpretation of the resulting spectrum. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and reliable resource for the structural characterization of this important chemical intermediate.

Introduction to this compound and FT-IR Spectroscopy

The Analyte: this compound

This compound (CAS Registry Number: 39811-17-1) is an organic compound with the molecular formula C₁₃H₁₃NO.[2][3][4] Its structure features a biphenyl framework with a primary amine (-NH₂) and a methoxy (-OCH₃) group attached to one of the aromatic rings, making it a substituted aromatic amine and an aromatic ether.

  • Chemical Structure: C₆H₅C₆H₃(OCH₃)NH₂[1]

  • Molecular Weight: 199.25 g/mol [1]

  • Physical Form: Typically a powder with a melting point of 82-83 °C.[1]

This compound serves as a valuable building block in organic synthesis. For instance, it has been used in the synthesis of pyrido[2,3-d]pyrimidines and as a monomer for polyaniline studies.[1] Given its role, particularly in the development of novel chemical entities, rigorous structural confirmation is paramount.

The Technique: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[5][6] The method works by passing infrared radiation through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[7] The resulting spectrum is a unique "molecular fingerprint," allowing for the identification of unknown materials or the confirmation of a synthesized compound's structure.[6][8]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a robust and widely used technique for analyzing solid samples.[9] The principle is to disperse the solid analyte within a matrix of KBr, which is transparent to infrared radiation in the mid-IR region (typically 4000-400 cm⁻¹).[10]

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce high-quality, reproducible spectra for solid, non-volatile compounds like this compound. By grinding the sample to a particle size smaller than the wavelength of the IR radiation, light scattering is minimized, leading to a flat baseline and well-defined absorption peaks.[10]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of scanning the 4000-400 cm⁻¹ range.

  • Sample: 1-2 mg of high-purity this compound.

  • Matrix: 100-200 mg of spectroscopy-grade KBr powder (must be kept desiccated).

  • Tools: Agate mortar and pestle, hydraulic press with pellet die set, spatula, analytical balance.

Step-by-Step Methodology
  • Preparation and Drying: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and dry them completely in an oven. Moisture is a critical contaminant, as water exhibits broad absorption bands that can obscure the sample spectrum.[10]

  • Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopy-grade KBr powder.[9] Transfer the KBr to the agate mortar first, followed by the sample. Grind the mixture vigorously for several minutes until it becomes a fine, homogeneous powder. This ensures the sample is evenly dispersed within the KBr matrix.[11]

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.[10] The pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet.[9]

  • Background Collection: Prepare a blank KBr pellet containing no sample. Place this blank pellet in the spectrometer's sample holder and collect a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂, water vapor, and the KBr matrix itself from the final sample spectrum.

  • Sample Analysis: Carefully remove the blank pellet and insert the sample pellet into the holder. Acquire the FT-IR spectrum. The ideal spectrum should have its most intense peak showing a transmittance of around 10% (or an absorbance of ~1 Abs).[9]

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_output Final Output Clean 1. Clean & Dry Equipment Weigh 2. Weigh Sample (1-2mg) & KBr (100-200mg) Clean->Weigh Grind 3. Grind & Mix in Agate Mortar Weigh->Grind Press 4. Press Mixture into Pellet Grind->Press BG 5. Collect Background (Blank KBr Pellet) Press->BG Prepare Blank Pellet Sample 6. Collect Sample Spectrum BG->Sample Process 7. Process Data (Baseline Correction, etc.) Sample->Process Interpret 8. Interpret Spectrum & Assign Peaks Process->Interpret

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound can be divided into distinct regions, each corresponding to the vibrational modes of its specific functional groups.

Key Functional Groups and Their Expected Vibrations

The structure of this compound contains:

  • Primary Aromatic Amine (-NH₂): N-H stretching and N-H bending vibrations.

  • Aromatic Ether (-O-CH₃): Asymmetric and symmetric C-O-C stretching.

  • Substituted Aromatic Rings: Aromatic C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending.

  • Methyl Group (-CH₃): Aliphatic C-H stretching.

Functional_Groups cluster_groups Functional Groups & Vibrations cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Amine Primary Amine (-NH₂) Molecule->Amine Ether Aromatic Ether (-O-CH₃) Molecule->Ether Aromatic Aromatic Rings (C=C, C-H) Molecule->Aromatic AminePeaks ~3400-3300 (N-H Stretch, 2 bands) ~1650-1580 (N-H Bend) ~1335-1250 (C-N Stretch) Amine->AminePeaks EtherPeaks ~1300-1200 (Asym. C-O-C Stretch) ~1050-1010 (Sym. C-O-C Stretch) Ether->EtherPeaks AromaticPeaks >3000 (Aromatic C-H Stretch) ~1600-1450 (C=C Stretch) ~900-675 (C-H Bending) Aromatic->AromaticPeaks

Sources

Mass spectrometry of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Phenyl-o-anisidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (also known as 2-Methoxy-5-phenylaniline), a significant chemical intermediate. With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , its structural characterization is paramount for quality control, metabolite identification, and process chemistry in research and drug development settings.[1][2][3] This document offers field-proven insights into two primary mass spectrometric workflows: Electron Ionization (EI) for detailed structural elucidation and Electrospray Ionization (ESI) for sensitive quantification and molecular weight confirmation. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting spectral data, providing researchers with a self-validating framework for the analysis of this biphenyl amine derivative.

Introduction to this compound and Mass Spectrometry

This compound is a substituted aromatic amine with applications as a monomer in the development of advanced polyanilines and as a building block in the synthesis of complex heterocyclic compounds.[2] Given its role in synthesis, confirming its identity and purity is a critical step. Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This guide focuses on the two most pertinent ionization techniques for a molecule of this class:

  • Electron Ionization (EI-MS): A high-energy, "hard" ionization technique that generates numerous fragment ions.[4] The resulting mass spectrum is a unique "fingerprint" that provides extensive structural information, ideal for library matching and unambiguous identification of a pure compound.[4]

  • Electrospray Ionization (ESI-MS): A "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[4] Its compatibility with liquid chromatography (LC) makes it the gold standard for quantifying analytes in complex mixtures and for high-throughput screening.[5][6]

The choice between these methods is dictated by the analytical goal—structural confirmation versus quantitative analysis—and this guide will equip the scientist to make an informed decision.

Electron Ionization (EI) Mass Spectrometry: A Structural Fingerprint

EI-MS is the classic approach for obtaining detailed structural information. The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation, revealing the underlying architecture of the analyte. The NIST Mass Spectrometry Data Center provides a reference EI spectrum for this compound, underscoring the utility of this technique for its identification.[7][8][9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the sample is volatile and thermally stable for GC analysis, a preliminary assessment is crucial. Given its melting point of 82-83 °C, this compound is well-suited for GC-MS.[2][3]

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol, acetone, or dichloromethane.

  • Instrumentation: A standard GC-MS system equipped with a quadrupole or ion trap mass analyzer.

  • GC Conditions:

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

  • MS Conditions (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Interpretation of the EI Mass Spectrum

The EI spectrum is characterized by the molecular ion (M⁺) and a series of fragment ions that reveal the compound's structure. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic system.[10]

Table 1: Key Ions in the EI Mass Spectrum of this compound

m/z ValueProposed IonFormula of LossInterpretation
199[M]⁺ -Molecular Ion
184[M - CH₃]⁺•CH₃Loss of a methyl radical from the methoxy group. This is a common and significant fragmentation pathway for anisoles.
168[M - OCH₃]⁺•OCH₃Loss of a methoxy radical.
154[M - CH₃ - H₂CN]⁺•CH₃, H₂CNSubsequent loss of the elements of hydrogen cyanide from the m/z 184 ion, a characteristic fragmentation of anilines.
77[C₆H₅]⁺C₇H₈NOPhenyl cation, indicating the biphenyl structure.
Proposed EI Fragmentation Pathway

The fragmentation begins with the ionization of the molecule to form the molecular ion at m/z 199. The primary and most favored fragmentation is the loss of a methyl radical from the electron-rich methoxy group, leading to a highly stable oxonium ion at m/z 184.

EI_Fragmentation M This compound (m/z 199) [M]⁺• M184 [M - CH₃]⁺ (m/z 184) M->M184 - •CH₃ M168 [M - OCH₃]⁺ (m/z 168) M->M168 - •OCH₃ M77 [C₆H₅]⁺ (m/z 77) M->M77 - C₇H₈NO• M154 [M - CH₃ - H₂CN]⁺ (m/z 154) M184->M154 - H₂CN

Caption: Proposed EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) MS: The Quantitative Workhorse

For applications in drug development, environmental analysis, or reaction monitoring, quantifying the analyte in a liquid matrix is essential. LC-ESI-MS is the premier technique for this purpose, offering high sensitivity and selectivity. Aromatic amines are readily protonated in the ESI source, making them ideal candidates for positive-ion mode analysis.[5][6][11]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of ~1 µg/mL. The acidic modifier is crucial for promoting efficient protonation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source (e.g., triple quadrupole or TOF).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 125 °C.[11]

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 100 to 300.

Interpretation of the ESI Mass Spectrum

The hallmark of ESI is its gentle nature. The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Expected Ion: For this compound (MW 199.25), the expected ion is at m/z 200.26 . This provides unambiguous confirmation of the molecular weight.

Minimal in-source fragmentation is expected. For structural confirmation using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion (m/z 200) is isolated and fragmented, which would likely yield fragment ions corresponding to the loss of neutral molecules like methane (CH₄) or formaldehyde (CH₂O).

ESI_Workflow cluster_LC LC Separation cluster_MS ESI-MS cluster_MSMS Tandem MS (Optional) Analyte This compound in Solution Protonated [M+H]⁺ (m/z 200) Analyte->Protonated Protonation Fragments Fragment Ions (e.g., loss of CH₄) Protonated->Fragments Collision-Induced Dissociation

Caption: General workflow for LC-ESI-MS analysis of this compound.

Data Synthesis and Best Practices

A robust analytical strategy leverages the strengths of both EI and ESI methodologies. EI provides the rich fragmentation data needed for absolute structural confirmation against a known library, while ESI provides the sensitivity and quantitative power needed for real-world applications.

FeatureGC-EI-MSLC-ESI-MS
Ionization Type HardSoft
Primary Ion Molecular Ion (M⁺•), m/z 199Protonated Molecule ([M+H]⁺), m/z 200
Fragmentation Extensive, provides structural "fingerprint"Minimal (requires MS/MS for fragmentation)
Primary Application Unambiguous identification of pure standardsQuantification in complex matrices
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)

Expert Insight: The self-validating system for characterizing a new batch of this compound would involve an initial GC-MS run to confirm the identity and fragmentation pattern against a reference spectrum. Once confirmed, a quantitative LC-MS/MS method can be developed and validated for routine analysis, using the molecular ion and one or two characteristic fragments for a highly selective Selected Reaction Monitoring (SRM) assay. This dual approach ensures both identity and purity are rigorously controlled.

Conclusion

The mass spectrometric analysis of this compound is a tale of two complementary techniques. GC-EI-MS serves as the definitive tool for structural elucidation, providing a detailed fragmentation map that confirms the molecule's identity. In parallel, LC-ESI-MS offers the sensitivity and specificity required for quantitative analysis in the complex matrices often encountered during drug development and chemical synthesis. By understanding the principles, protocols, and unique data outputs of each technique, researchers can confidently and accurately characterize this compound, ensuring the integrity and quality of their scientific endeavors.

References

Sources

Unveiling the Solid-State Architecture of 5-Phenyl-o-anisidine: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-o-anisidine, also known as 2-methoxy-5-phenylaniline, is a biphenyl amine derivative of significant interest in materials science and medicinal chemistry. Its structural motif is a key component in the synthesis of various heterocyclic compounds and serves as a promising monomer for the development of novel polyanilines with tailored electronic properties.[1][2][3] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its physical properties, polymorphism, and its potential interactions in a biological context. This in-depth technical guide provides a comprehensive analysis of the crystal structure of this compound, based on single-crystal X-ray diffraction studies, offering field-proven insights for researchers in drug design and materials development. The crystallographic data for this analysis is primarily drawn from the work of Marques et al. (2008), available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 656083.[4]

Molecular Conformation and Asymmetric Unit

The crystal structure of this compound was determined by single-crystal X-ray diffraction at two temperatures, 293 K and 120 K.[4] A remarkable feature of this crystal structure is the presence of three independent molecules in the asymmetric unit (Z' = 3). This indicates subtle but significant differences in the molecular conformation of each of the three molecules, influenced by their unique positions and intermolecular interactions within the crystal lattice.

The core of the this compound molecule consists of a methoxy-substituted aniline ring and a phenyl ring linked by a C-C single bond. The relative orientation of these two aromatic rings is the primary determinant of the molecule's overall shape. In the crystalline environment, one of the three independent molecules is observed to be approximately planar, while the other two exhibit a significant rotation of the phenyl rings relative to each other.[4] This conformational flexibility is a key characteristic of biphenyl systems and has profound implications for the molecule's electronic and steric properties.

Crystallographic Data Summary

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it. The structure was solved in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric space group, which is common for chiral molecules or, in this case, for an achiral molecule crystallizing in a chiral environment.[4]

Parameter Value (293 K) [4]Value (120 K) [4]
Empirical Formula C₁₃H₁₃NOC₁₃H₁₃NO
Formula Weight 199.25199.25
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 5.9900(2)5.8337(9)
b (Å) 20.4873(6)20.4428(31)
c (Å) 26.3727(8)26.0773(40)
Volume (ų) 3234.0(2)3109.4(8)
Z 1212
Z' 33
Density (calculated) 1.228 Mg/m³1.277 Mg/m³
R-factor 0.08680.0669

Analysis of Intermolecular Interactions

The packing of this compound molecules in the crystal is governed by a network of intermolecular interactions, with hydrogen bonding playing a significant role. The primary hydrogen bond donor is the amine (-NH₂) group, while the oxygen atom of the methoxy group and the nitrogen atom of the amine group can act as hydrogen bond acceptors.

At room temperature (293 K), two of the three independent molecules form dimers through N-H···N hydrogen bonds. The third, nearly planar molecule, is not involved in this dimeric arrangement. As the temperature is lowered to 120 K, a change in the hydrogen bonding network is observed. The molecules that formed dimers at room temperature now form columns along the a-axis, indicating a temperature-dependent rearrangement of the crystal packing.[4] This highlights the sensitivity of the intermolecular interactions to thermal energy.

Beyond classical hydrogen bonds, weaker C-H···π interactions are also anticipated to contribute to the overall stability of the crystal packing, given the presence of multiple aromatic rings. These interactions, where a C-H bond points towards the electron-rich face of a phenyl ring, are crucial in directing the assembly of aromatic molecules.

Caption: Molecular structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following provides a generalized, yet detailed, methodology based on standard practices and the information available from the reference publication.[4]

1. Crystal Growth:

  • Rationale: The acquisition of high-quality single crystals is the most critical step. The solvent system and crystallization conditions directly impact crystal morphology and internal order.

  • Procedure:

    • This compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to form a saturated or near-saturated solution.

    • Slow evaporation of the solvent at a constant temperature (e.g., room temperature) is employed to allow for the gradual formation of well-defined crystals.

    • Alternative methods such as slow cooling of a saturated solution or vapor diffusion can also be explored.

2. Data Collection:

  • Rationale: A suitable single crystal is selected and mounted on a diffractometer to collect diffraction data. Data collection at low temperature is often preferred to minimize thermal vibrations and improve data quality.

  • Procedure:

    • A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., at 120 K) to cool it.

    • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a full sphere of diffraction data by rotating the crystal.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.

  • Procedure:

    • The diffraction data is processed, including integration of reflection intensities and corrections for absorption.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined by least-squares methods against the experimental data to minimize the difference between observed and calculated structure factors.

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement dissolution Dissolution in Solvent slow_evaporation Slow Evaporation dissolution->slow_evaporation crystal_formation Single Crystal Formation slow_evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting cooling Low Temperature Cooling mounting->cooling diffraction X-ray Diffraction cooling->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structural Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion and Implications

The crystal structure of this compound reveals a fascinating interplay of conformational flexibility and intermolecular forces. The existence of three independent molecules in the asymmetric unit, each with a distinct conformation, underscores the subtle energetic landscape of the solid state. The temperature-dependent hydrogen bonding network, transitioning from dimers to columns upon cooling, provides valuable insights into the dynamic nature of the crystal packing.

For drug development professionals, this detailed structural information can inform the design of analogues with improved solid-state properties, such as solubility and stability. Understanding the preferred conformations and intermolecular interactions can aid in the computational modeling of ligand-receptor binding. For materials scientists, the knowledge of the crystal packing and the potential for tuning intermolecular interactions through chemical modification opens avenues for the rational design of novel organic electronic materials with desired charge transport characteristics. This technical guide serves as a foundational resource for leveraging the solid-state architecture of this compound in advanced scientific and technological applications.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link][5]

  • NIST. this compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link][6]

  • PubChemLite. this compound (C13H13NO). [Link][7]

  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. [Link][8]

  • Chemdad. this compound. [Link][9]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link][10]

  • An-Najah Staff. Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. [Link][11]

  • NIST. this compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link][12]

  • Tetrahedron. 39811-17-1 | this compound. [Link][13]

  • Wikipedia. o-Anisidine. [Link][14]

  • PMC. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Center for Biotechnology Information. [Link][15]

  • Marques, A. T., et al. (2008). X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline. Journal of Chemical Crystallography, 38(4), 295–299. [Link]

Sources

A Comprehensive Health and Safety Guide for 5-Phenyl-o-anisidine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document provides an in-depth technical overview of the health and safety considerations for 5-Phenyl-o-anisidine (CAS No. 39811-17-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide synthesizes available safety data with established principles of laboratory safety to provide a robust framework for risk mitigation. Given the incomplete toxicological profile for this specific molecule, a precautionary approach is emphasized, drawing parallels from structurally related compounds where appropriate.

Chemical Identification and Physicochemical Properties

This compound, also known as 2-Methoxy-5-phenylaniline, is a solid organic compound often used as a laboratory chemical and has been identified as a promising monomer for polyaniline studies. Its core identity and key physical properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) 2-Methoxy-5-phenylaniline[1][2]
CAS Number 39811-17-1[1][2]
Molecular Formula C13H13NO[1][3]
Molecular Weight 199.25 g/mol [1][2]
Physical State Powder Solid[1]
Appearance Brown powder[1]
Odor Odorless[1]
Melting Point 82-83 °C
Flash Point Not applicable
Solubility Slightly soluble in Methanol[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are related to irritation and acute toxicity, with a significant long-term concern regarding its potential carcinogenicity.

GHS Classification Summary: [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1]

Hazard Pictograms:



Toxicological Profile: A Precautionary Approach

The complete toxicological properties of this compound have not been fully investigated.[1] However, the available data and its classification as a suspected carcinogen (Category 2) necessitate a high degree of caution.[1]

  • Acute Effects: Exposure through inhalation, skin contact, or ingestion is harmful.[1] The compound is a known irritant to the skin, eyes, and respiratory system.[1][2]

  • Chronic Effects: The most significant long-term risk is its classification as a suspected carcinogen.[1] Data on germ cell mutagenicity and repeated exposure toxicity is currently unavailable.[1]

  • Expert Insight - Structural Analogs: this compound is structurally related to o-anisidine. O-anisidine is a known animal carcinogen (bladder, kidney, thyroid) and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[5][6][7][8][9] Due to these structural similarities, it is scientifically prudent to assume that this compound may present similar systemic and carcinogenic risks until proven otherwise. All handling procedures should reflect this elevated hazard potential.

Occupational Exposure and Personal Protection

Effective risk management involves implementing a hierarchy of controls to minimize exposure. Personal Protective Equipment (PPE) should be used as the final line of defense after engineering and administrative controls have been optimized.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls model for risk mitigation.

4.1. Engineering Controls The primary method for controlling exposure should be through engineering solutions that isolate the hazard from the operator.

  • Ventilation: Always handle this compound within a certified chemical fume hood or a well-ventilated enclosure to control airborne dust.[1]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the workstation.[1]

4.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is critical for preventing direct contact.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of them properly after handling.

    • Clothing: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of spillage, consider a chemically resistant apron or suit.[1]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator. A particulate filter (e.g., N95) conforming to EN 143 is recommended for handling the powder form.[1]

4.3. Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Contaminated work clothing should be removed and laundered separately before reuse.[1]

Safe Handling, Storage, and Disposal

5.1. Handling Protocol

  • Preparation: Before use, obtain and read the Safety Data Sheet (SDS). Ensure all engineering controls are operational and required PPE is available.[1]

  • Work Area: Designate a specific area within a fume hood for handling.

  • Dispensing: Avoid creating dust when weighing or transferring the solid. Use techniques like weighing on a tared paper within the hood or using a spatula to gently transfer material.

  • Containment: Keep the container tightly closed when not in use.[1]

  • Post-Handling: Decontaminate the work surface and any equipment used. Dispose of contaminated materials as hazardous waste. Wash hands thoroughly.

5.2. Storage Requirements Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Security: Store in a locked cabinet or an area with restricted access due to its health hazards.[1]

  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially violent reactions.[10] While not specifically documented for this compound, related amines are known to be air and moisture sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen) is a recommended best practice.

5.3. Disposal Considerations

  • Dispose of waste material and empty containers at an approved hazardous waste disposal facility.[1]

  • Do not dispose of this chemical into drains or the environment. All disposal practices must comply with federal, state, and local regulations.[11]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

6.1. First-Aid Measures Immediate action is required in case of exposure.

  • Inhalation: Move the affected person to fresh air immediately. Keep them warm and at rest. If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a Poison Control Center or seek immediate medical attention.[1]

6.2. Spill Response The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow node_start Spill Occurs node_assess Assess Risk (Quantity, Location) node_start->node_assess node_evacuate Evacuate & Secure Area Alert Others node_assess->node_evacuate node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) node_evacuate->node_ppe node_contain Contain Spill (Prevent Spread) node_ppe->node_contain node_cleanup Clean Up Spill (Sweep solid, do not create dust) node_contain->node_cleanup node_decon Decontaminate Area & Equipment node_cleanup->node_decon node_dispose Package & Label Waste node_decon->node_dispose node_end Report Incident node_dispose->node_end

Caption: A stepwise workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Wear the prescribed PPE, including respiratory protection.

  • Cleanup: Gently sweep up the powdered material to avoid creating dust. Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water, then wipe dry.

  • Dispose: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste according to institutional and regulatory guidelines.[1]

6.3. Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or chemical foam to extinguish a fire.[1]

  • Hazardous Combustion Products: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-retrieve?productName=AC198270050&country=US&language=en]
  • This compound | C13H13NO | CID 123489 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Phenyl-o-anisidine]
  • This compound = 98 39811-17-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/209880]
  • This compound = 98 39811-17-1 - Sigma-Aldrich (alternate). [URL: https://www.sigmaaldrich.com/product/aldrich/209880]
  • Safety Data Sheet - Sigma-Aldrich (related compound). [URL: https://www.sigmaaldrich.com/sds/aldrich/a88255]
  • SAFETY DATA SHEET - Sigma-Aldrich (related compound). [URL: https://www.sigmaaldrich.com/sds/aldrich/a88255?userType=anonymous]
  • p-ANISIDINE HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1484.pdf]
  • This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C39811171]
  • o-Anisidine - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1421.pdf]
  • o-Anisidine Workplace Exposure Limits - csfs297.txt. [URL: https://www.state.nj.us/health/eoh/survweb/csfs/csfs297.txt]
  • This compound | 39811-17-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2476957_EN.htm]
  • Material Safety Data Sheet - o-Anisidine MSDS - AGR Enterprises. [URL: https://www.agrenterprises.com/msds/o-Anisidine-msds.html]
  • NIOSH Pocket Guide to Chemical Hazards - o-Anisidine - CDC. [URL: https://www.cdc.gov/niosh/npg/npgd0034.html]
  • o-anisidine - Sdfine. [URL: https://www.sdfine.com/images/msds/2021/o-Anisidine-MSDS.pdf]
  • ortho-ANISIDINE 1. Exposure Data - IARC Publications. [URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/Ortho-Anisidine-2000]
  • Recommendation from the Scientific Committee on Occupational Exposure Limits for o-anisidine. [URL: https://ec.europa.eu/social/main.jsp?catId=148&langId=en&furtherPubs=yes&pubId=7837]
  • ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK316104/]

Sources

The Rising Therapeutic Potential of 5-Phenyl-o-anisidine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenyl-o-anisidine scaffold, a unique biphenylamine structure, has emerged as a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided to enable researchers to effectively screen and characterize these compounds. Furthermore, this guide delves into the mechanistic underpinnings of their therapeutic effects, offering insights for the rational design of next-generation drug candidates.

Introduction: The this compound Core

This compound, also known as 2-methoxy-5-phenylaniline, is an aromatic amine with the chemical formula C₁₃H₁₃NO.[1] Its structure, featuring a phenyl group at the 5-position of an o-anisidine moiety, provides a versatile platform for chemical modification. This core structure has been utilized in the synthesis of various heterocyclic and polycyclic compounds, leading to a diverse library of derivatives with significant therapeutic potential.[2][3] The presence of the methoxy and amino groups offers reactive sites for derivatization, allowing for the fine-tuning of physicochemical properties and biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[3][4] The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and proteins essential for cancer cell survival and proliferation.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A significant class of anticancer this compound derivatives are the 5-(9-acridinylamino)anisidines. These compounds have been shown to exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[3] Topoisomerase II is a crucial enzyme that alters DNA topology, and its inhibition leads to DNA strand breaks and ultimately, apoptosis. The planar acridine ring system intercalates between DNA base pairs, while the anisidine side chain can interact with the topoisomerase II enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands.

Signaling Pathway: Topoisomerase II Inhibition by 5-(9-Acridinylamino)anisidine Derivatives

Topoisomerase_II_Inhibition Derivative 5-(9-Acridinylamino)anisidine Derivative Cleaved_Complex Cleaved DNA-Topo II Complex (Stabilized) Derivative->Cleaved_Complex Binds to & Stabilizes DNA Cancer Cell DNA TopoII Topoisomerase II DNA->TopoII Binding TopoII->Cleaved_Complex Induces DNA break Apoptosis Apoptosis Cleaved_Complex->Apoptosis Leads to

Caption: Inhibition of Topoisomerase II by 5-(9-Acridinylamino)anisidine Derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of 5-(9-acridinylamino)anisidine derivatives have revealed key structural features that influence their anticancer potency. The position of the methoxy group on the anisidine ring is critical, with ortho-anisidine derivatives (AOAs) generally exhibiting higher cytotoxicity than meta (AMAs) or para (APAs) isomers.[3] Furthermore, substitutions on the acridine ring can significantly impact activity, with the addition of groups like CONH(NH₂)NMe₂ and methyl groups at the C4 and C5 positions enhancing cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound Derivatives (Serial Dilutions) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h (Formazan Formation) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Values G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Certain derivatives of this compound have demonstrated potent anti-inflammatory effects.

Mechanism of Action: Beyond COX/LOX Inhibition

While many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, some phenyl-pyrazolone derivatives, which are structurally related to anisidines, have shown anti-inflammatory activity independent of this mechanism.[5] For these compounds, a correlation has been observed between their lipophilicity and their ability to reduce edema, suggesting that their mechanism may involve interactions with cell membranes or other lipophilic targets within the inflammatory milieu.[5] Additionally, some phenylpropanoids, which share structural similarities, have been shown to suppress NF-κB activation, a key transcription factor in the inflammatory response.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[2][7][8][9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the this compound derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. This compound derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria.

Mechanism of Action: Disruption of Essential Bacterial Processes

The precise mechanisms of action for many antimicrobial this compound derivatives are still under investigation. However, related heterocyclic compounds have been shown to target essential bacterial processes. For instance, some thiophenyl-pyrimidine derivatives inhibit the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery, leading to bactericidal effects.[11] Other heterocyclic compounds can disrupt the bacterial cell membrane or inhibit crucial enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR) Insights

For antimicrobial phenyl and benzyl guanidine and aminoguanidine hydrazone derivatives, the nature and position of substituents on the phenyl ring significantly influence their activity.[12][13] For example, the presence of electron-withdrawing groups, such as trifluoromethyl, can enhance antibacterial potency.[13] The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate the bacterial cell wall and interact with its target.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Data Presentation

Table 1: Anticancer Activity of Selected 5-(9-Acridinylamino)-o-anisidine Derivatives (AOAs)

CompoundSubstituent (Acridine Ring)Cell LineIC₅₀ (µM)Reference
AOA 15e 4-CONH(NH₂)NMe₂, 5-MeBreast Carcinoma (MX-1)Significant in vivo tumor suppression at 20 mg/kg[3]
Related Quinazolines Various phenyl substitutionsMCF-7, SW4800.53 - 46.6[19]
Related Benzofurans Halogenated derivativesK562, HL600.1 - 5[4]

Table 2: Anti-inflammatory Activity of a Thiourea Derivative of m-Anisidine

CompoundDescriptionIn vivo Model% Inhibition of Edema (4h)In vitro TargetIC₅₀ (µM)Reference
Compound 4 Thiourea derivative of m-anisidineCarrageenan-induced paw edema54.01%5-LOX0.30[20][21]

Table 3: Antimicrobial Activity of Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives

CompoundDescriptionBacterial StrainMIC (µg/mL)Reference
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineS. aureus0.5[12][13]
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineE. coli1[12][13]
10d 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazoneS. aureus1[12][13]

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their significant potential in drug discovery. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization.

  • Rational Drug Design: Utilizing the established structure-activity relationships to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies are necessary to evaluate the in vivo efficacy and safety of the most promising candidates.

The this compound scaffold represents a fertile ground for the development of next-generation therapeutics. Through a multidisciplinary approach combining synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this versatile chemical entity can be realized.

References

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Retrieved from [Link]

  • Slideshare. (n.d.). Non steroidal anti-inflammatory drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on.... Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (2023). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Retrieved from [Link]

  • PubMed. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

Sources

The Advent and Evolution of 5-Phenyl-o-anisidine: A Journey Through Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Biphenyl Amine

5-Phenyl-o-anisidine, systematically known as 2-methoxy-5-phenylaniline or 3-amino-4-methoxybiphenyl, is a bi-functional organic molecule featuring both a methoxy and an amino group on a biphenyl scaffold.[1][2] This unique arrangement of functional groups has rendered it a valuable building block in various fields of chemical synthesis, from the development of novel pharmaceuticals to the creation of advanced materials. Its utility stems from the reactivity of the amino group in nucleophilic substitution and coupling reactions, and the influence of the methoxy and phenyl substituents on the electronic and steric properties of the molecule. This guide provides a comprehensive exploration of the discovery and historical development of the synthesis of this compound, offering insights into the evolution of synthetic strategies and their underlying chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in synthesis and materials science. This compound is a solid at room temperature, typically appearing as a brown coarse powder.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 39811-17-1[1][3]
Molecular Formula C₁₃H₁₃NO[1][3]
Molecular Weight 199.25 g/mol [1][3]
Melting Point 82-83 °C[3]
Appearance Brown coarse powder[3]

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The infrared (IR) and mass spectrometry (MS) data for this compound are well-documented.

  • Infrared (IR) Spectrum: The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C-O stretching of the methoxy group, and C=C stretching of the aromatic rings.

  • Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the biphenyl amine structure.

The Historical Trajectory of Synthesis: From Classical to Modern Methods

The synthesis of biphenyl compounds has a rich history dating back over a century and a half, with early methods often requiring harsh reaction conditions.[4] The journey to efficiently synthesize this compound reflects the broader advancements in synthetic organic chemistry, particularly in the realm of carbon-carbon and carbon-nitrogen bond formation.

Early Approaches: The Era of Classical Condensation Reactions

One of the earliest and most prominent methods for forming a biaryl linkage is the Ullmann reaction , first reported in 1901.[6] This reaction typically involves the copper-promoted coupling of two aryl halides at high temperatures. A plausible, though likely arduous, early synthetic route to this compound could have involved a multi-step sequence starting with the nitration of a suitably substituted biphenyl precursor, followed by reduction of the nitro group to an amine.

Another classical approach for C-N bond formation is the Goldberg reaction , a copper-catalyzed coupling of an aryl halide with an amine.[7] This could have been another potential, albeit challenging, route in the early history of this compound's synthesis.

A hypothetical early synthesis could be envisioned as a two-step process: first, the formation of the biphenyl core, and second, the introduction and manipulation of the amino and methoxy groups.

Early_Synthetic_Logic cluster_step1 Step 1: Biphenyl Core Formation (e.g., Ullmann Reaction) cluster_step2 Step 2: Functional Group Interconversion A Aryl Halide 1 C Substituted Biphenyl A->C Cu, heat B Aryl Halide 2 B->C D Substituted Biphenyl E Nitro-methoxy-biphenyl D->E Nitration F This compound E->F Reduction

Diagram 1: Conceptual workflow of early synthetic strategies.
The Dawn of Modern Cross-Coupling: Palladium-Catalyzed Revolution

The latter half of the 20th century witnessed a paradigm shift in the synthesis of biaryl compounds with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to their classical counterparts.

The Suzuki-Miyaura coupling , developed in the late 1970s, has become a cornerstone of modern organic synthesis for C-C bond formation.[8][9] A modern and efficient synthesis of this compound would likely employ a Suzuki coupling between a suitably substituted aryl boronic acid (or ester) and an aryl halide.

For the crucial C-N bond formation, the Buchwald-Hartwig amination , which emerged in the 1990s, provides a powerful and versatile tool for the synthesis of aryl amines.[7][10] This palladium-catalyzed reaction allows for the direct coupling of an aryl halide or triflate with an amine.

A contemporary synthetic approach to this compound would likely involve one of the following retrosynthetic disconnections:

Modern_Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling Logic cluster_buchwald Buchwald-Hartwig Amination Logic A This compound B 2-Methoxy-5-bromoaniline A->B C-C disconnection D 3-Bromo-4-methoxyphenylbenzene A->D C-N disconnection A_suzuki This compound B->A_suzuki Pd catalyst, base C Phenylboronic acid C->A_suzuki Pd catalyst, base A_buchwald This compound D->A_buchwald Pd catalyst, base E Ammonia source E->A_buchwald Pd catalyst, base

Diagram 2: Retrosynthetic analysis based on modern cross-coupling reactions.

Experimental Protocols: A Modern Synthetic Workflow

The following protocol outlines a representative modern synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This method is illustrative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound via Suzuki-Miyaura Coupling

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, for example, potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules. A notable application is in the synthesis of heterocyclic compounds. For instance, it has been used as a key starting material in the preparation of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, which have been investigated as potential inhibitors of dihydrofolate reductase, an important therapeutic target.[3] Furthermore, this compound is considered a promising monomer for the synthesis of novel polyanilines, which are conducting polymers with potential applications in electronics and materials science.[3]

Conclusion

The story of this compound is a microcosm of the evolution of synthetic organic chemistry. From the likely challenging and low-yielding classical methods of the past to the elegant and efficient palladium-catalyzed cross-coupling reactions of the present, the journey to access this valuable molecule has been marked by continuous innovation. As a versatile building block, this compound continues to be a relevant and important compound for researchers and scientists in the ongoing quest for new medicines and materials. The historical and technical insights provided in this guide aim to equip these professionals with a deeper understanding of this fascinating molecule and its place in the landscape of modern chemical synthesis.

References

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • ResearchGate. (2024). Efficient synthesis of anilines a, The development of aryl C–H primary.... [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • The Journal of Organic Chemistry. (1957). Notes - Convenient Syntheses of m-Anisidine. [https://pubs.acs.org/doi/abs/10.1021/jo01355a61 convenient]([Link] convenient)

  • MDPI. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]

  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • OUCI. (2023). Historical Background of the Synthetic Methods and Properties of Amines. [Link]

  • ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]

  • ResearchGate. (2025). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • ResearchGate. (2025). Synthesis of Biphenyls. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

  • Wikipedia. (n.d.). o-Anisidine. [Link]

  • Wikipedia. (n.d.). p-Anisidine. [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Phenyl-o-anisidine from 2-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 5-Phenyl-o-anisidine, a valuable building block in medicinal chemistry and materials science. The described synthetic pathway commences with the readily available starting material, 2-hydroxybiphenyl. The protocol outlines a robust three-step sequence involving O-methylation, regioselective nitration, and subsequent reduction of the nitro group to afford the target aniline. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and characterization of the final product, ensuring a reproducible and safe execution of the synthesis.

Introduction and Synthetic Strategy

This compound, also known as 2-methoxy-5-phenylaniline, is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its structure, featuring a biphenyl scaffold with strategically placed methoxy and amino groups, makes it a versatile precursor for constructing complex molecular architectures. For instance, it has been utilized in the synthesis of pyrido[2,3-d]pyrimidines, which are investigated as potential inhibitors of dihydrofolate reductases.

The synthetic approach detailed herein begins with 2-hydroxybiphenyl (o-phenylphenol)[2] and proceeds through a logical sequence of functional group transformations to arrive at the desired product. The hydroxyl group of the starting material is first protected as a methyl ether. This step is crucial as it prevents unwanted side reactions during the subsequent electrophilic nitration and directs the substitution to the desired position. The resulting 2-methoxybiphenyl is then subjected to regioselective nitration. The methoxy group, being an ortho-, para-director, facilitates the introduction of a nitro group at the para-position (5-position), leading to the formation of 4-methoxy-3-nitrobiphenyl. Finally, the nitro group is selectively reduced to an amine, yielding the target this compound.

Overall Synthetic Workflow

The synthesis can be visualized as a three-step process, each with its specific set of reagents and conditions.

SynthesisWorkflow Start 2-Hydroxybiphenyl Step1 Step 1: O-Methylation Start->Step1 Intermediate1 2-Methoxybiphenyl Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Methoxy-3-nitrobiphenyl Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End

Sources

Application Notes & Protocols for the Laboratory Preparation of 2-Methoxy-5-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Methoxy-5-phenylaniline

2-Methoxy-5-phenylaniline is a substituted diphenylamine derivative, a structural motif of significant interest in medicinal chemistry and materials science. As a bespoke building block, it offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials. The strategic placement of the methoxy and phenyl groups on the aniline scaffold allows for fine-tuning of molecular properties such as solubility, receptor binding affinity, and photophysical characteristics.

This guide provides a detailed, field-proven methodology for the laboratory-scale synthesis of 2-Methoxy-5-phenylaniline. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the choice of reagents and conditions, and provide a robust framework for successful execution and characterization. The primary synthetic strategy detailed herein involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl framework, followed by a chemoselective reduction of a nitro group to yield the target aniline.

Overall Synthetic Strategy

The selected pathway is designed for reliability and scalability, employing well-understood, high-yielding transformations. The process begins with a commercially available nitroaromatic compound, which undergoes C-C bond formation, followed by a standard functional group transformation.

Synthetic_Workflow A 5-Bromo-2-methoxynitrobenzene (Starting Material) C Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 2-Methoxy-5-phenyl-1-nitrobenzene (Intermediate) C->D C-C Bond Formation E Step 2: Nitro Group Reduction (SnCl2·2H2O, HCl) D->E Functional Group Transformation F 2-Methoxy-5-phenylaniline (Final Product) E->F Safety_Workflow cluster_0 Hazard Identification cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Response Toxic Toxic/ Irritant PPE Goggles Lab Coat Gloves Fume Hood Toxic->PPE FirstAid Eye Wash Safety Shower Fire Extinguisher Spill Kit Toxic->FirstAid In Case of Exposure Corrosive Corrosive Corrosive->PPE Corrosive->FirstAid In Case of Exposure Flammable Flammable Flammable->PPE Flammable->FirstAid In Case of Exposure

Application Note & Protocol: Synthesis and Characterization of Poly(5-phenyl-o-anisidine) for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Polyaniline

Polyaniline (PANI) is a cornerstone of the conducting polymer field, celebrated for its straightforward synthesis, robust environmental stability, and tunable conductivity.[1][2] However, challenges such as poor solubility in common organic solvents often limit its processability and hinder its application in sophisticated systems.[2][3] To overcome these limitations, researchers have turned to PANI derivatives, modifying the aniline monomer to enhance its properties.[2][4]

This guide focuses on a promising derivative: 5-Phenyl-o-anisidine (5POA). The introduction of a phenyl group (-C₆H₅) and a methoxy group (-OCH₃) onto the aniline backbone is not a trivial modification. These substituents are strategically positioned to impart unique steric and electronic effects.[5] The bulky phenyl group can disrupt the close packing of polymer chains, potentially improving solubility, while the electron-donating methoxy group can modulate the electronic properties and polymerization behavior.[5][6]

This document serves as a comprehensive guide for the synthesis, characterization, and potential application of poly(this compound) (P5POA), providing both the fundamental principles and detailed, field-tested protocols.

Monomer & Polymer: Structural Overview

Understanding the structure is key to understanding the polymer's function. This compound is an aniline derivative with a methoxy group at the ortho-position and a phenyl group at the meta-position relative to the amine. During oxidative polymerization, these monomers link, primarily in a "head-to-tail" configuration, to form the P5POA chain.[7]

Caption: Monomer to Polymer Transformation.

Synthesis of Poly(this compound)

Principle of Chemical Oxidative Polymerization

The most common method for synthesizing polyanilines is oxidative polymerization.[6][8] The process involves the oxidation of the monomer in an acidic medium. An oxidizing agent, such as ammonium persulfate (APS), initiates the reaction by generating monomeric radical cations. These radicals then propagate, forming the polymer chain. The acidic medium is crucial as it protonates the nitrogen atoms, leading to the formation of the conductive emeraldine salt form of the polymer, which typically appears as a dark green precipitate.[8] The reaction is highly exothermic and is typically performed at low temperatures (0-5 °C) to ensure a controlled reaction rate, prevent over-oxidation, and promote the formation of a high-molecular-weight polymer.[8]

Protocol 2.1: Chemical Oxidative Polymerization of 5POA

This protocol details a standard laboratory procedure for synthesizing P5POA powder.

Materials & Equipment:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1M) (dopant/medium)

  • Methanol & Acetone (for washing)

  • Distilled water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper

  • Drying oven

Step-by-Step Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a pre-determined amount of this compound monomer (e.g., 0.1 M) in 100 mL of 1M HCl. Place the beaker in an ice bath on a magnetic stirrer and stir until the monomer is completely dissolved. Maintain the temperature at 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (typically a 1:1 or 1.25:1 molar ratio of oxidant to monomer) in a small amount of 1M HCl. Pre-cool this solution in the ice bath.

  • Initiation of Polymerization: Add the chilled oxidant solution dropwise to the stirring monomer solution over 15-20 minutes. A color change should be observed, eventually leading to the formation of a dark green precipitate, indicating the formation of the conductive P5POA emeraldine salt.[8]

  • Polymerization Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours to ensure high conversion.

  • Isolation of Polymer: After the reaction period, collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing & Purification: Wash the collected polymer powder extensively with 1M HCl to remove unreacted monomer and oligomers. Follow this with several washes with distilled water until the filtrate becomes colorless and neutral. Finally, wash with methanol or acetone to remove any remaining organic impurities.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 12-24 hours to obtain a fine, dark green P5POA powder.[8]

Caption: Workflow for Chemical Synthesis of P5POA.

Characterization of Poly(this compound)

Characterization is a critical, self-validating step to confirm the successful synthesis and identify the properties of the polymer.

Protocol 3.1: Spectroscopic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies the functional groups present in the polymer structure by measuring the absorption of infrared radiation. For substituted polyanilines, key peaks confirm the polymer backbone and the presence of substituent groups.[8][9]

  • Procedure: Prepare a KBr pellet by mixing a small amount of dry P5POA powder with dry potassium bromide and pressing it into a thin, transparent disk. Analyze the disk using an FTIR spectrometer.

  • Expected Results: The spectrum should confirm the key structural features of the polymer.

Wavenumber (cm⁻¹)AssignmentSource
~3200-3400N-H stretching vibrations[9]
~2930C-H stretching vibrations of the methoxy group[9]
~1590C=C stretching of the quinoid rings[9][10]
~1500C=C stretching of the benzenoid rings[8][9]
~1116C-O stretching of the aromatic ether (methoxy)[9]
~830C-H out-of-plane bending (indicating substitution)[10]

B. UV-Visible (UV-Vis) Spectroscopy

  • Principle: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation. The emeraldine salt form of polyaniline derivatives typically shows two characteristic absorption bands.

  • Procedure: Dissolve a small amount of P5POA in a suitable solvent (e.g., N-Methyl-2-pyrrolidone, NMP) and record the absorption spectrum.

  • Expected Results:

    • ~300-350 nm: This peak corresponds to the π-π* transition within the benzenoid rings.

    • ~600-700 nm: This broader absorption is attributed to the exciton transition from the highest occupied molecular orbital (HOMO) of the benzenoid segment to the lowest unoccupied molecular orbital (LUMO) of the quinoid segment, confirming the conductive, protonated state.

Protocol 3.2: Electrochemical Characterization

Cyclic Voltammetry (CV)

  • Principle: CV is a powerful technique to study the redox behavior (the ability to be oxidized and reduced) of the polymer.[9] For P5POA, it confirms its electroactivity, which is fundamental for applications in sensors, batteries, and electrochromic devices. A polymer film is coated on an electrode, and the potential is swept back and forth while measuring the current.

  • Procedure:

    • Prepare a working electrode by drop-casting a solution of P5POA onto a glassy carbon or ITO-coated glass electrode.

    • Use a three-electrode setup: the P5POA-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Perform the cyclic voltammetry scan in an electrolyte solution (e.g., 1M H₂SO₄) over a suitable potential range (e.g., -0.2 V to +1.0 V).

  • Expected Results: The resulting voltammogram should display characteristic anodic (oxidation) and cathodic (reduction) peaks. The symmetrical nature of these peaks can indicate the reversibility of the redox processes.[9] These redox events are crucial for the polymer's function in electrochemical applications.

Potential Applications in Drug Development & Research

The unique properties imparted by the phenyl and methoxy substituents make P5POA a candidate for several advanced applications.

  • Drug Delivery Systems: The enhanced solubility and biocompatibility of substituted polyanilines may allow for their use as smart carriers.[1][3] The redox-active nature of the polymer backbone could be harnessed for controlled release of therapeutic agents triggered by electrical or pH stimuli.

  • Biosensors: Like other PANI derivatives, P5POA can be used as an immobilization matrix for biomolecules or as the primary transducer in electrochemical sensors.[4] Its modified electronic properties could be tuned for high sensitivity in detecting specific analytes or monitoring biological processes.

  • Antimicrobial Coatings: Polyaniline and its derivatives have shown inherent antimicrobial properties.[7][11] P5POA could be incorporated into materials or coated onto medical devices to prevent biofilm formation and reduce the risk of infections.

References

  • Vertex AI Search Result[12]

  • MDPI. (2024). Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO2 Nanocomposites. Available from: [Link]

  • Deshpande, N., et al. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Available from: [Link]

  • Kulkarni, M. V., et al. (2007). Synthesis and Characterization of Poly(o-anisidine) Doped with Polymeric Acids.
  • ResearchGate. (2019). Recent advances in the applications of substituted polyanilines and their blends and composites. Available from: [Link]

  • ResearchGate. A) XRD, B) FTIR, and C) UV–vis characterization polyaniline. Available from: [Link]

  • MDPI. (2021). Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. Available from: [Link]

  • IOSR Journal. Characterization of Polyaniline for Optical and Electrical Properties. Available from: [Link]

  • Semantic Scholar. (2017). Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Poly(o-anisidine) Doped with Polymeric Acids. Available from: [Link]

  • MDPI. (2022). Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO4 Nanocomposites with Enhanced Electrical Conductivity. Available from: [Link]

  • Chemical Bulletin of Kazakh National University. (2020). Electrochemical polymerization of poly(aniline-o-anisidine) and its anticorrosion properties. Available from: [Link]

  • Hilaris Publisher. Synthesis and Characterization of Poly O-Anisidine Nanoparticles and their Nanocomposite. Available from: [Link]

  • ResearchGate. Polyaniline Derivatives and Their Applications. Available from: [Link]

  • NTSh. (2025). particularity of formation and sensory properties of copolimers of aniline and anisidine on optically transparent surfaces. Available from: [Link]

  • PubMed. (2022). Advances in Polyaniline for Biomedical Applications. Available from: [Link]

  • ResearchGate. Electrochemical Behavior of Polyaniline, Poly(o-Anisidine) and Their Copolymer Thin Films in Inorganic and Organic Supporting Electrolytes. Available from: [Link]

  • ResearchGate. (2014). Chemical Oxidative Synthesis and Characteristion of Organica acid Doped Soluble Conducting Poly(o-anisidine). Available from: [Link]

  • ResearchGate. Structural, magnetic, and electrochemical properties of poly(o-anisidine)/maghemite thin films. Available from: [Link]

  • Elsevier. (1998). Influence of electrolyte pH on the electrochemical synthesis of poly(O-anisidine) thin films.
  • PMC. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Available from: [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available from: [Link]

  • ResearchGate. Effect of polymerization conditions on o‐phenylenediamine and o‐phenetidine oxidative copolymers. Available from: [Link]

  • CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils. Available from: [Link]

Sources

Synthetic Strategies for 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules.[1][2][3] Specifically, 2,4-diamino-5-methyl-6-substituted derivatives have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against dihydrofolate reductase (DHFR).[2][4][5] This enzyme is a critical target in the development of anticancer and antimicrobial agents, as its inhibition disrupts the synthesis of nucleic acids, thereby halting cell proliferation.[2][5] This guide provides an in-depth overview of the prevalent synthetic routes to this important class of compounds, offering detailed protocols and insights into the underlying chemical principles to aid researchers in their drug discovery and development endeavors.

I. Strategic Approaches to the Pyrido[2,3-d]pyrimidine Core

The construction of the 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidine system can be broadly categorized into two main strategies: the annulation of a pyridine ring onto a pre-existing pyrimidine core and the modification of a pre-synthesized pyrido[2,3-d]pyrimidine skeleton. The choice of strategy is often dictated by the desired substitution pattern at the C6 position and the availability of starting materials.

Construction of the Pyridine Ring: Condensation Strategies

A common and versatile approach involves the reaction of a suitably substituted 6-aminopyrimidine with a three-carbon component to form the pyridine ring. This method offers a convergent synthesis, allowing for the introduction of diversity at a late stage.

A prominent example is the three-component reaction involving a 4-aminopyrimidine, an aromatic aldehyde, and an active methylene compound.[6] This one-pot synthesis is highly efficient and allows for the rapid generation of a library of analogs. Another well-established method is the reaction of 6-aminouracil derivatives with 1,3-dicarbonyl compounds, which readily yields various substituted pyrido[2,3-d]pyrimidines.[6][7]

A specific and effective route starts from 2,4,6-triaminopyrimidine, which upon condensation with the sodium salt of nitromalonaldehyde, directly affords 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. The nitro group can then be reduced to an amino group, which can be further functionalized.[5]

G cluster_0 Pyridine Ring Annulation Aminopyrimidine Aminopyrimidine Pyrido_Pyrimidine Pyrido[2,3-d]pyrimidine Aminopyrimidine->Pyrido_Pyrimidine Condensation Three_Carbon_Component Three-Carbon Component Three_Carbon_Component->Pyrido_Pyrimidine

Figure 1: General workflow for pyridine ring annulation.

Functionalization of a Pre-formed Pyrido[2,3-d]pyrimidine Ring

This strategy is particularly useful when a common pyrido[2,3-d]pyrimidine intermediate can be synthesized and subsequently elaborated with various substituents at the C6 position. This approach often involves the introduction of a reactive handle, such as a bromomethyl or a carboxyl group, at the C6 position.

A versatile method for introducing a wide range of amino-containing side chains at the C6 position is the reductive amination of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carboxaldehyde. This aldehyde can be reacted with a primary or secondary amine to form a Schiff base, which is then reduced in situ to the corresponding amine.[8]

The synthesis of 2,4-diamino-5-methyl-6-(bromomethyl)pyrido[2,3-d]pyrimidine provides a key intermediate for introducing various substituents via nucleophilic displacement of the bromide. This allows for the incorporation of a diverse array of functional groups, including anilines, thiols, and alkoxides, at the C6-methyl position.[8][9]

For the introduction of aryl or heteroaryl substituents directly onto the C6 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective. This approach typically involves the synthesis of a 6-bromo-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine intermediate, which can then be coupled with a variety of boronic acids or esters.[10]

G cluster_1 Functionalization of Pre-formed Ring Pyrido_Pyrimidine_Core Pyrido[2,3-d]pyrimidine (with leaving group at C6) Final_Product 6-Substituted Product Pyrido_Pyrimidine_Core->Final_Product Substitution/Coupling Nucleophile Nucleophile/Coupling Partner Nucleophile->Final_Product

Figure 2: General workflow for functionalizing a pre-formed ring.

II. Detailed Experimental Protocols

The following protocols are representative examples of the synthetic strategies discussed above. Researchers should adapt these procedures based on the specific substrate and desired product, with careful consideration of safety precautions.

Protocol 1: Synthesis of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines via a Multi-step Sequence[11][12]

This protocol describes a general route applicable to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines.

Step 1: Synthesis of 2,4-diamino-7,8-dihydro-6-(substituted benzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine

  • To a solution of the appropriate substituted phenylacetic acid in a suitable solvent (e.g., acetic anhydride), add 2,4-diamino-6-chloropyrimidine.

  • Heat the reaction mixture under reflux for several hours.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain the desired product.

Step 2: Chlorination of the 7-oxo position

  • Suspend the product from Step 1 in a 1:1 complex of N,N-dimethylformamide and thionyl chloride.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrogenolysis of the 7-chloro group

  • Dissolve the 7-chloro compound from Step 2 in a suitable solvent (e.g., ethanol) containing potassium hydroxide.

  • Add palladium on charcoal (10% w/w) as a catalyst.

  • Hydrogenate the mixture at a suitable pressure until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidine.

SubstituentOverall Yield (%)Reference
2,5-dimethoxybenzylNot specified[11],[12]

Table 1: Example of a 6-substituted benzyl derivative synthesized via this route.

Protocol 2: Synthesis via Nucleophilic Displacement of a 6-Bromomethyl Intermediate[8][9]

This protocol is suitable for introducing a variety of side chains linked through a methylene bridge at the C6 position.

Step 1: Synthesis of 2,4-diamino-5-methyl-6-(bromomethyl)pyrido[2,3-d]pyrimidine

This intermediate can be prepared from the corresponding 6-hydroxymethyl derivative, which in turn can be synthesized from the 6-carboxaldehyde.

Step 2: Nucleophilic Displacement

  • To a solution of the appropriate nucleophile (e.g., a substituted aniline or thiol) in a suitable solvent (e.g., DMF or ethanol), add a base (e.g., sodium hydride or potassium carbonate) if necessary.

  • Add a solution of 2,4-diamino-5-methyl-6-(bromomethyl)pyrido[2,3-d]pyrimidine in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileProductYield (%)Reference
5-methoxyindolyl anion2,4-diamino-5-methyl-6-((5-methoxy-1H-indol-1-yl)methyl)pyrido[2,3-d]pyrimidineNot specified[8]
2-naphthylthiol2,4-diamino-5-methyl-6-((naphthalen-2-ylthio)methyl)pyrido[2,3-d]pyrimidineNot specified[9]

Table 2: Examples of C6-substituted derivatives synthesized via nucleophilic displacement.

Protocol 3: Synthesis via Palladium-Catalyzed Suzuki Coupling[10]

This protocol is ideal for the synthesis of 6-aryl or 6-heteroaryl substituted derivatives.

Step 1: Synthesis of 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine

The amino groups are protected to prevent side reactions during the coupling step.

Step 2: Suzuki Coupling

  • To a mixture of the 5-bromopyrido[2,3-d]pyrimidine from Step 1, the desired organozinc halide (prepared from the corresponding aryl or heteroaryl halide), and a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂) in an anhydrous solvent (e.g., THF), stir under an inert atmosphere.

  • Heat the reaction mixture until the starting material is consumed.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer and concentrate it.

Step 3: Deprotection

  • Treat the coupled product from Step 2 with a base (e.g., sodium hydroxide in methanol) to remove the pivaloyl protecting groups.

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product by chromatography or recrystallization.

Aryl Boronic AcidProductYield (%)Reference
3,4,5-trimethoxyphenylboronic acid2,4-diamino-5-methyl-6-(3,4,5-trimethoxyphenyl)pyrido[2,3-d]pyrimidineNot specified[10]

Table 3: Example of a 6-aryl derivative synthesized via Suzuki coupling.

III. Characterization and Purity Assessment

The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: As an indicator of purity.

IV. Safety Considerations

Many of the reagents used in these syntheses are toxic, corrosive, or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheets (SDS) for all chemicals before use.

V. Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for the preparation of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines. The choice of a particular method will depend on the desired substitution pattern and the available starting materials. By understanding the underlying chemical principles and carefully following the experimental protocols, researchers can efficiently synthesize a diverse range of these promising compounds for further biological evaluation in the quest for novel therapeutics.

References

  • Rosowsky, A., et al. (1996). Synthesis and Biological Evaluation of Nonclassical 2,4-Diamino-5-methylpyrido[2,3-d]pyrimidines with Novel Side Chain Substituents. Journal of Medicinal Chemistry, 39(26), 5093-5103. [Link]

  • Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Gangjee, A., et al. (1995). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 38(10), 1778-85. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. [Link]

  • Gangjee, A., et al. (2010). 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 953-961. [Link]

  • Da Cunha, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Al-Mousawi, S. M., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 133-150. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 426-455. [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Hayallah, A. M., & Abdel-Hamid, M. K. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. [Link]

  • Ouyang, G., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2469. [Link]

  • Scilit. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]

  • Da Cunha, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Gangjee, A., et al. (2001). Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 9(11), 2929-35. [Link]

  • Gangjee, A., et al. (2010). 2,4-Diamino-5-methyl-6-substituted arylthio-furo[2,3-d]pyrimidines as novel classical and nonclassical antifolates as potential dual thymidylate synthase and dihydrofolate reductase inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 953-61. [Link]

  • Tumkevicius, S., et al. (2003). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. ARKIVOC, 2003(11), 104-112. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives 10a-q and 11a-q. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • El-Gazzar, A. A., et al. (2010). Facile synthesis of 2,4-diamino-6-alkyl- or 6-aryl-pyrimidine derivatives. Journal of Heterocyclic Chemistry, 47(5), 1043-1048. [Link]

Sources

Navigating the Synthetic Landscape of 5-Phenyl-o-anisidine: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 12, 2026 – In the intricate world of synthetic organic chemistry, the strategic functionalization of aromatic amines is a cornerstone for the development of novel pharmaceuticals, functional materials, and agrochemicals. 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline), with its unique electronic and structural features, serves as a valuable building block for a diverse array of molecular architectures. This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental protocols for key reactions involving this compound, including diazotization-azo coupling, palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and the synthesis of phenazine derivatives.

Introduction: The Versatility of this compound

This compound is a bifunctional aromatic amine that offers multiple avenues for synthetic elaboration. The presence of a primary amino group allows for the formation of diazonium salts and subsequent azo coupling reactions, as well as carbon-nitrogen bond formation through cross-coupling methodologies. The methoxy group influences the regioselectivity of these reactions and modulates the electronic properties of the resulting products. Furthermore, the o-diamine-like nature of the molecule provides a direct pathway to the synthesis of heterocyclic structures such as phenazines. This guide will delve into the practical aspects of these transformations, providing not just procedural steps, but also the underlying chemical principles and critical parameters for successful execution.

Safety and Handling

Before commencing any experimental work, it is crucial to be aware of the safety precautions associated with this compound.

Table 1: Safety Information for this compound

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H315: Causes skin irritationP261, P264, P280, P302+P352, P305+P351+P338Dust mask type N95 (US), Eyeshields, Gloves
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Data compiled from publicly available safety data sheets.

Always handle this compound in a well-ventilated fume hood and wear appropriate PPE to avoid inhalation and skin contact.

Diazotization and Azo Coupling Reactions

The conversion of the primary amino group of this compound into a diazonium salt opens a gateway to a vast array of azo compounds, which are widely used as dyes and pigments.[1][2] The diazotization is typically performed at low temperatures to ensure the stability of the diazonium salt, which is then immediately used in a coupling reaction with an activated aromatic compound.

Rationale and Mechanistic Insight

Diazotization involves the reaction of the primary amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid.[1][2] The resulting diazonium salt is a potent electrophile that readily attacks electron-rich coupling components, such as phenols and anilines, in an electrophilic aromatic substitution reaction. The position of the azo coupling is directed by the activating groups on the coupling partner.

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Azo Coupling Amine This compound Diazonium_Salt 5-Phenyl-o-anisidinium Diazonium Salt Amine->Diazonium_Salt 0-5 °C Nitrous_Acid HNO₂ (from NaNO₂ + HCl) Nitrous_Acid->Diazonium_Salt Diazonium_Salt_2 5-Phenyl-o-anisidinium Diazonium Salt Coupling_Component Activated Aromatic (e.g., Naphthol) Azo_Dye Azo Compound Coupling_Component->Azo_Dye Diazonium_Salt_2->Azo_Dye

Figure 1: General workflow for diazotization and azo coupling.

Experimental Protocol: Synthesis of an Azo Dye

This protocol is adapted from established procedures for structurally similar anilines and provides a reliable starting point for the synthesis of azo dyes from this compound.[1][2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend this compound (e.g., 2.0 g, 10.0 mmol) in a mixture of distilled water (50 mL) and concentrated HCl (5 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold distilled water (10 mL).

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in a solution of NaOH (0.8 g, 20.0 mmol) in distilled water (50 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.

  • Work-up and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

Table 2: Representative Reagent Quantities for Azo Dye Synthesis

ReagentMolar Eq.Amount (for 10 mmol scale)
This compound1.02.0 g
Sodium Nitrite1.10.76 g
2-Naphthol1.01.44 g
Sodium Hydroxide2.00.8 g

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over classical methods.[3] This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of amines with aryl halides or triflates under relatively mild conditions.

The "Why" Behind the Method: Causality in Catalyst Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst and the supporting ligand. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] For substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0L2->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim -HX RedElim->Pd0L2 Ar-NR₂ L L = Ligand ArX Ar-X = Aryl Halide R2NH R₂NH = Amine

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

The following protocol is a general procedure that can be optimized for specific aryl halides and catalyst systems.[5]

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium catalyst (0.01-0.025 mmol).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagents for Buchwald-Hartwig Amination

ComponentExampleMolar Ratio (to Aryl Halide)
Aryl Halide4-Bromotoluene1.0
AmineThis compound1.2
BaseSodium tert-butoxide1.4
Pd CatalystPd₂(dba)₃0.01-0.025
LigandXPhos0.02-0.05

Copper-Catalyzed C-N and C-O Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-nitrogen and carbon-oxygen bonds, typically employing a copper catalyst.[6] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.

Mechanistic Considerations and Advantages

The Ullmann reaction is believed to proceed through a copper(I) intermediate. For C-N bond formation, an amine coordinates to the copper center, followed by reaction with an aryl halide.[7] The use of copper is advantageous due to its lower cost and toxicity compared to palladium. Ligands such as 1,10-phenanthroline can significantly accelerate the reaction and allow for lower reaction temperatures.[6]

Experimental Protocol: Ullmann N-Arylation

This protocol provides a general framework for the copper-catalyzed N-arylation of this compound.[8]

Materials:

  • This compound

  • Aryl Halide (e.g., Iodobenzene)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous DMF (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Synthesis of Phenazine Derivatives

The ortho-disposed amino and methoxy groups in this compound make it a suitable precursor for the synthesis of phenazine derivatives, a class of nitrogen-containing heterocycles with diverse biological activities.[9] The synthesis typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, followed by oxidation.

Synthetic Strategy

A common route to phenazines from o-phenylenediamines involves a condensation reaction with an α-dicarbonyl compound to form a dihydrophenazine, which is then oxidized to the aromatic phenazine.[10]

Phenazine_Synthesis OPDA 5-Phenyl-o-phenylenediamine (from this compound) Dihydrophenazine Dihydrophenazine Intermediate OPDA->Dihydrophenazine Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Dihydrophenazine Condensation Phenazine Phenazine Derivative Dihydrophenazine->Phenazine Oxidation

Figure 3: General scheme for phenazine synthesis.

Experimental Protocol: Synthesis of a Phenyl-Substituted Phenazine

This protocol outlines a general procedure for the synthesis of a phenazine derivative from this compound, which would first require demethylation to the corresponding o-phenylenediamine.

Materials:

  • 5-Phenyl-o-phenylenediamine (derived from this compound)

  • Benzil (1,2-Diphenylethane-1,2-dione)

  • Ethanol

  • Acetic Acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-Phenyl-o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction:

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of functional molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can effectively utilize this compound to construct complex molecular architectures with potential applications in various fields of chemical science.

References

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: Not available)
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres - Oriental Journal of Chemistry. (URL: Not available)
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC - NIH. (URL: [Link])

  • (PDF) Towards the rational biosynthesis of substituted phenazines and phenoxazinones by laccases - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes - Impactfactor. (URL: Not available)
  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline - DocsDrive. (URL: [Link])

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline... - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. (URL: [Link])

  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (URL: Not available)
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (URL: Not available)
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • A copper(II) complex as an intermediate of copper(I)-catalyzed C-N cross coupling of N-phenylaniline with aryl halide by in situ ESI-MS study - PubMed. (URL: [Link])

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization - PubMed. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (URL: [Link])

  • A copper(II) complex as an intermediate of copper(I)-catalyzed C-N cross coupling of N-phenylaniline with aryl halide by in situ ESI-MS study | Request PDF - ResearchGate. (URL: [Link])

  • Synthetic routes for phenazines: an overview - Semantic Scholar. (URL: [Link])

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (URL: Not available)
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

  • The structural biology of phenazine biosynthesis - PMC - PubMed Central - NIH. (URL: [Link])

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines - PubMed. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). It is intended for researchers, scientists, and professionals in drug development and materials science. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot reactions effectively. We will explore key derivatization strategies including N-acylation, aromatic sulfonation, diazotization/azo coupling, and a proposed pathway for phenazine synthesis. Each section includes detailed, field-tested protocols, safety considerations, and visual workflows to ensure procedural clarity and success.

Introduction: The this compound Scaffold

This compound is a biphenyl aromatic amine with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1][2] Its structure, featuring a reactive primary amine and an activated aromatic system, makes it a valuable and versatile building block in synthetic chemistry.

  • Synonyms: 2-Methoxy-5-phenylaniline, 3-Amino-4-methoxybiphenyl[1]

  • Appearance: Brown coarse powder[3]

  • Melting Point: 82-83 °C[2][4]

The strategic derivatization of this molecule is pursued to modulate its physicochemical properties (e.g., solubility, stability) and to synthesize novel compounds with targeted biological or material properties. It has been identified as a promising monomer for polyaniline studies and used in the synthesis of biologically active heterocycles, such as pyrido[2,3-d]pyrimidines, which are investigated as potential inhibitors of dihydrofolate reductases.[3][5]

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to understand the hazards associated with this compound.

Hazard Profile:

  • Health Hazards: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[2][6] It is also suspected of causing cancer.[6]

  • Precautionary Measures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

Required Personal Protective Equipment (PPE) & Handling:

  • Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.

  • Gloves: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.

  • Eye Protection: Use chemical safety goggles and/or a face shield.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[2][4]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6]

Derivatization Strategy I: N-Acylation of the Amino Group

N-acylation is a fundamental derivatization that converts the primary amine of this compound into an amide. This transformation is crucial for several reasons: it can serve as a protecting group, alter the electronic properties of the aromatic system, and introduce new functional handles for further synthesis. The reaction's causality is based on the nucleophilic nature of the amine's lone pair of electrons attacking the electrophilic carbonyl carbon of an acylating agent.

Protocol 1: N-Benzoylation of this compound

This protocol describes a standard procedure for forming an amide linkage using benzoyl chloride. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Anhydrous DCM Triethylamine (TEA) IceBath Cool to 0 °C (Ice Bath) Reagents->IceBath Dissolve & Stir AddBzCl Add Benzoyl Chloride (dropwise) IceBath->AddBzCl Initiate Reaction Stir Stir at RT (2-4 hours) AddBzCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Wash with 1M HCl Monitor->Quench Reaction Complete Wash_NaHCO3 Wash with sat. NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter & Concentrate Dry->Filter Purify Recrystallize or Column Chromatography Filter->Purify

Caption: Workflow for N-Acylation of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography.

ParameterValue/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, dissolves reactants, does not interfere with the reaction.
Base Triethylamine (TEA)Scavenges the HCl byproduct, preventing protonation of the starting amine.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; RT is sufficient for completion.
Stoichiometry Amine:Base:Acyl Chloride (1:1.2:1.1)Slight excess of base and acylating agent ensures full conversion of the amine.
Expected Product N-(2-methoxy-5-phenylphenyl)benzamide-

Derivatization Strategy II: Electrophilic Aromatic Sulfonation

The phenyl rings of this compound are activated by the methoxy (-OCH₃) and amino (-NH₂) groups, making them susceptible to electrophilic aromatic substitution (EAS). Sulfonation introduces a sulfonic acid (-SO₃H) group onto the ring. The position of substitution is directed by the existing groups. This derivatization dramatically increases the water solubility of the compound.

The active electrophile in this reaction is typically protonated sulfur trioxide (HSO₃⁺) or its dimer (H₂S₂O₇), generated from fuming sulfuric acid.[7]

Protocol 2: Sulfonation of this compound

CAUTION: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.

  • Preparation: Carefully add this compound (1.0 eq) in small portions to fuming sulfuric acid (20% SO₃) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The viscosity of the mixture will likely increase.

  • Monitoring: To check for completion, carefully take a small aliquot, quench it in a large volume of ice water, and analyze by HPLC.

  • Work-up:

    • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic.

    • The sulfonated product will precipitate out of the acidic aqueous solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold, dilute HCl to remove any unreacted starting material, followed by a small amount of ice-cold water.

    • Dry the product under vacuum.

ParameterValue/ConditionRationale
Reagent Fuming Sulfuric Acid (Oleum)Provides the SO₃ electrophile and serves as the solvent.[7]
Temperature 0 °C to Room Temp.Initial cooling manages the heat of dissolution; RT provides energy for the reaction.
Reaction Time 12-24 hoursSulfonation is often slower than other EAS reactions and may require extended time.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the water-soluble product.
Expected Product Amino-methoxy-phenyl-benzenesulfonic acid isomersThe exact isomer distribution depends on steric and electronic factors.

Derivatization Strategy III: Diazotization and Azo Coupling

Primary aromatic amines readily undergo diazotization—reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid)—to form a diazonium salt.[8] These salts are versatile intermediates. They are highly electrophilic and can react with electron-rich aromatic compounds (like phenols or other anilines) in a process called azo coupling to form intensely colored azo compounds.[9] Low temperatures (0–5 °C) are critical as diazonium salts are unstable and can decompose at higher temperatures.[8]

Protocol 3: Synthesis of an Azo Dye from this compound

This protocol details the formation of a diazonium salt followed by coupling with 2-naphthol to produce a vibrant azo dye.

Azo_Coupling_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation Start_A Dissolve this compound in 2M HCl Cool_A Cool to 0-5 °C Start_A->Cool_A Add_NaNO2 Add aq. NaNO₂ solution (dropwise, keep T < 5 °C) Cool_A->Add_NaNO2 Stir_A Stir for 15-20 min Add_NaNO2->Stir_A Salt Diazonium Salt Solution (Use immediately) Stir_A->Salt Combine Slowly add Diazonium Salt Solution to 2-Naphthol Solution Salt->Combine Couple Start_B Dissolve 2-Naphthol in 10% NaOH (aq) Cool_B Cool to 0-5 °C Start_B->Cool_B Stir_B Stir for 30-60 min at 0-5 °C Precipitate Azo Dye Precipitates Filter_C Collect Precipitate (Vacuum Filtration) Precipitate->Filter_C Isolate Wash_C Wash with cold water Filter_C->Wash_C Dry_C Dry the Azo Dye Wash_C->Dry_C

Caption: Workflow for Diazotization and Azo Coupling.

  • Diazotization:

    • Suspend this compound (1.0 eq) in 2M hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C. Use this solution immediately in the next step.

  • Coupling Reaction:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

    • Collect the solid azo dye by vacuum filtration.

    • Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

    • Dry the product in a desiccator.

Advanced Derivatization: Proposed Synthesis of a Phenazine Derivative

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse applications in medicine and industry as antimicrobial agents and redox indicators.[10][11] A plausible, though multi-step, derivatization of this compound could lead to a substituted phenazine. This involves an initial N-arylation followed by reduction and oxidative cyclization.

Proposed Synthetic Pathway

Phenazine_Synthesis A This compound C Secondary Amine (Diphenylamine derivative) A->C N-Arylation (e.g., KOH/DMSO) B 2-Fluoronitrobenzene B->C D Diamine Intermediate C->D Nitro Reduction (e.g., Pd/C, H₂) E Substituted Phenazine D->E Oxidative Cyclization (e.g., FeCl₃)

Caption: Proposed pathway for phenazine synthesis.

This synthetic route is based on established methods for phenazine synthesis.[12]

  • N-Arylation: A nucleophilic aromatic substitution reaction between this compound and an activated nitroarene like 2-fluoronitrobenzene would form a secondary diarylamine.

  • Nitro Group Reduction: The nitro group of the diarylamine is reduced to a primary amine using a standard method such as catalytic hydrogenation (e.g., 10% Pd/C under H₂ atmosphere). This creates the key 1,2-diamine precursor.[12]

  • Oxidative Cyclization: The resulting diamine can be oxidized with an agent like iron(III) chloride (FeCl₃) to induce cyclization and aromatization, yielding the final phenazine ring system.[12]

This pathway highlights how this compound can serve as a starting point for constructing complex, high-value heterocyclic structures.

Conclusion

This compound is a scaffold of significant synthetic potential. The derivatization protocols outlined in this guide—N-acylation, sulfonation, and diazotization—provide researchers with robust methods to modify its structure and properties. By understanding the chemical principles behind these transformations, scientists can effectively leverage this building block in the development of novel pharmaceuticals, dyes, and advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, this compound. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of phenazine derivatives. Retrieved from ResearchGate. [Link]

  • Mavrodi, D. V., et al. (2014). The structural biology of phenazine biosynthesis. FEBS Journal. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-aminosalicylic acid. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 5-Phenyl-o-anisidine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Monomer of Unique Potential

5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, presents a unique molecular architecture for the materials scientist. It combines three key features: an aniline-type primary amine ready for polymerization, an electron-donating methoxy group, and a bulky, hydrophobic phenyl group. Unlike difunctional amines used in condensation polymers like polyamides, this compound is a monoamine. This structure directs its primary application away from traditional step-growth polymerization and towards its use as a monomer for synthesizing substituted polyanilines through oxidative polymerization.[1][2] The resulting polymer, poly(this compound), is endowed with properties modulated by the pendant phenyl and methoxy groups, offering enhanced solubility and processability—a common challenge in the field of conducting polymers. This guide provides a deep dive into its primary application and explores its potential in creating advanced, solution-processable functional materials.

Section 1: Core Properties and Structural Analysis

Before delving into applications, understanding the monomer's intrinsic properties is crucial. The methoxy (-OCH₃) group acts as an electron-donating group, which influences the electronic properties of the polymer backbone. The lateral phenyl (-C₆H₅) group is bulky, sterically hindering inter-chain packing. This disruption of crystallinity is the primary reason for the expected enhancement in solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 2-Methoxy-5-phenylaniline, 3-Amino-4-methoxybiphenyl[1][3]
CAS Number 39811-17-1[1][2]
Molecular Formula C₁₃H₁₃NO[2][3]
Molecular Weight 199.25 g/mol [1][3]
Appearance Brown or pale yellow crystalline powder[2][4]
Melting Point 82-83 °C[1][2]
Solubility Slightly soluble in methanol; expected solubility in NMP, DMAc[2]
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), Phenyl (-C₆H₅)[1]

Section 2: Primary Application: Synthesis of Poly(this compound) via Oxidative Polymerization

The most direct and promising application of this compound is as a monomer for a new type of conducting polymer.[1][2] The synthesis follows the well-established mechanism of oxidative polymerization, analogous to the synthesis of polyaniline (PANI) and its derivatives like poly(o-anisidine) (POA).[5][6][7]

Causality Behind Experimental Choices:

  • Acidic Medium (HCl): The reaction is performed in an acidic medium to protonate the monomer's amine group. This protonation is essential for the propagation of the polymer chain and helps to create a soluble, conductive "emeraldine salt" form of the polymer.

  • Oxidizing Agent (Ammonium Persulfate, APS): APS is a strong and common oxidizing agent used to initiate the polymerization by extracting electrons from the monomer, creating radical cations that then couple to form the polymer chain.[7]

  • Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular, higher molecular weight polymer with better electronic properties.

Protocol 2.1: Chemical Oxidative Synthesis of Poly(this compound) Emeraldine Salt

Materials:

  • This compound (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)

  • Hydrochloric Acid (HCl), 1M (Dopant/Solvent)

  • Methanol (for washing)

  • Deionized Water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.99 g (0.01 mol) of this compound in 100 mL of 1M HCl. Place the beaker in an ice bath and stir with a magnetic stirrer until the monomer is fully dissolved and the solution temperature stabilizes at 0-5 °C.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.85 g (0.0125 mol, 1.25 molar excess) of Ammonium Persulfate (APS) in 50 mL of 1M HCl. Pre-cool this solution in the ice bath.

  • Initiation of Polymerization: Add the APS solution dropwise to the stirring monomer solution over a period of 20-30 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.

  • Polymerization Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours.

  • Isolation of Polymer: After the reaction period, collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing and Purification:

    • Wash the polymer precipitate on the filter with copious amounts of 1M HCl to remove unreacted monomer and oligomers.

    • Subsequently, wash with methanol until the filtrate becomes colorless to remove any remaining impurities.

  • Drying: Dry the resulting dark green/black powder (Poly(this compound) emeraldine salt) in a vacuum oven at 60 °C for 24 hours.

Visualization: Polymerization Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification Monomer Dissolve Monomer in 1M HCl Oxidant Dissolve APS in 1M HCl Cooling Cool both solutions to 0-5 °C Oxidant->Cooling Addition Dropwise Addition of Oxidant to Monomer Cooling->Addition Stirring Stir for 4-6 hours at 0-5 °C Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Drying Vacuum Dry at 60°C Wash_MeOH->Drying Product Final Product: Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of Poly(this compound).

Section 3: Potential Applications & Protocols

The unique structure of poly(this compound) suggests its use in applications where solution processability of a conducting polymer is paramount.

Table 2: Comparison of Expected Properties

PropertyPolyaniline (PANI)Poly(o-anisidine) (POA)Poly(this compound) (Predicted)Justification
Solubility Poor in common solventsModerateHighThe bulky phenyl group and methoxy group disrupt chain packing, enhancing solubility.[5][6]
Conductivity High (doped state)ModerateModerate to LowThe bulky phenyl group can decrease inter-chain charge hopping, potentially lowering conductivity compared to PANI.
Processability Difficult (insoluble)GoodExcellentHigh solubility allows for easy solution casting, spin-coating, and formulation into inks.
Thermal Stability HighHighVery HighThe incorporation of biphenyl-like structures in the backbone is expected to increase thermal stability.
Application Note 3.1: Solution-Processable Conductive Films

The enhanced solubility allows for the fabrication of thin films for applications in organic electronics, such as antistatic layers, transparent electrodes, or semiconductor layers in organic field-effect transistors (OFETs).

Protocol 3.1.1: Fabrication of Conductive Films by Solution Casting

  • Polymer Solution: Prepare a 1-5% (w/v) solution of the synthesized poly(this compound) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP). Gentle heating and sonication may be required to achieve full dissolution.

  • Casting: Pour the solution into a flat glass petri dish or onto a glass slide.

  • Solvent Evaporation: Place the cast film in an oven at 80-100 °C for several hours until the solvent has completely evaporated.

  • Film Removal: Carefully peel the freestanding film from the substrate. The resulting film can be characterized for its electrical conductivity using a four-point probe setup and for its optical properties using UV-Vis spectroscopy.

Application Note 3.2: Anti-Corrosion Coatings

Polyaniline and its derivatives are known to protect metals from corrosion through both a barrier effect and by inducing the formation of a passivating oxide layer.[8][9] A soluble derivative like poly(this compound) can be easily dispersed into an insulating polymer matrix like epoxy to create a high-performance anti-corrosion coating.

Protocol 3.2.1: Preparation of a P(5-Ph-o-An)/Epoxy Composite Coating

  • Dispersion: Disperse 1-3% (by weight) of the synthesized poly(this compound) powder into the epoxy resin component using a high-shear mixer or a three-roll mill until a homogenous dispersion is achieved. The good solubility will aid in achieving a molecular-level dispersion.

  • Formulation: Add the polyamide curing agent to the epoxy/polymer dispersion according to the manufacturer's recommended stoichiometric ratio. Mix thoroughly.

  • Application: Apply the formulated coating onto a prepared metal substrate (e.g., mild steel, cleaned and sanded) using a brush, roller, or spray applicator.

  • Curing: Allow the coating to cure at room temperature for 24-48 hours or as specified by the epoxy manufacturer.

  • Testing: The corrosion protection performance can be evaluated using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a saline solution (e.g., 3.5% NaCl).[8][9]

Visualization: Anti-Corrosion Coating Workflow

G Polymer Synthesized P(5-Ph-o-An) Powder Dispersion 1. Disperse Polymer in Epoxy Resin (High Shear Mixing) Polymer->Dispersion Epoxy Epoxy Resin Epoxy->Dispersion Hardener Polyamide Hardener Formulation 2. Add Hardener & Mix Thoroughly Hardener->Formulation Dispersion->Formulation Application 3. Apply to Metal Substrate Formulation->Application Curing 4. Cure at Room Temperature Application->Curing Testing Electrochemical Corrosion Testing Curing->Testing

Caption: Preparation and testing of an anti-corrosion composite coating.

References

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' -. Available from: [Link]

  • MDPI. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Available from: [Link]

  • ResearchGate. Physical properties of PANI, poly(o-anisidine), and... | Download Table. Available from: [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Available from: [Link]

  • NASA Technical Reports Server. The synthesis of a novel polyimide precursor. Available from: [Link]

  • PubChem. This compound | C13H13NO | CID 123489. Available from: [Link]

  • MDPI. Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO 2 Nanocomposites. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO 4 Nanocomposites with Enhanced Electrical Conductivity. Available from: [Link]

  • Royal Society of Chemistry. Conducting poly(o-anisidine-co-o-phenyldiammine) nanorod dispersed epoxy composite coatings: synthesis, characterization and corrosion protective performance. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

  • ResearchGate. Conducting Poly (o-anisidine-co-o-phenyldiammine) nanorods dispersed epoxy composite coatings: Synthesis, characterization and corrosion protective performance. Available from: [Link]

Sources

Application Notes and Protocols for 2-Methoxy-5-phenylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-5-phenylaniline Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient medicinal chemistry campaigns. 2-Methoxy-5-phenylaniline represents one such valuable scaffold. Its unique electronic and steric properties, conferred by the ortho-methoxy group and the extended aromaticity from the C5-phenyl ring, make it a versatile building block for a range of therapeutic agents.

The methoxy group, positioned ortho to the aniline nitrogen, is not merely a passive substituent. It can engage in crucial intramolecular hydrogen bonding, influencing the planarity of the molecule and its presentation to a target protein's binding site. This conformational constraint can be a key determinant of biological activity and selectivity. Furthermore, the aniline nitrogen serves as a versatile handle for a variety of synthetic transformations, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth exploration of the applications of 2-Methoxy-5-phenylaniline, complete with detailed experimental protocols for its effective utilization in a research setting.

Core Applications in Drug Discovery

The 2-Methoxy-5-phenylaniline moiety is a key structural component in several classes of biologically active molecules, most notably in the development of kinase inhibitors and central nervous system (CNS) active agents.

Kinase Inhibitors: A Scaffold for Selectivity

Protein kinases are a major class of drug targets, particularly in oncology. The 2-anilino-pyrimidine and related heterocyclic cores are common features of many approved kinase inhibitors. The specific substitution on the aniline ring is critical for achieving potency and selectivity. The 2-methoxy-aniline fragment has been successfully employed as an isosteric replacement for more complex heterocyclic systems like indazoles or indoles, maintaining potent kinase inhibition while improving the overall kinase selectivity profile.[1] For example, derivatives have been identified as inhibitors of Casein Kinase 2 alpha (CSNK2A), a target implicated in cancer.[1] The ortho-methoxy group can form a hydrogen bond with the aniline N-H, which helps to lock the conformation in a planar arrangement, mimicking the geometry of a fused heterocyclic ring system and facilitating optimal interactions within the ATP-binding pocket of the kinase.[1]

The general structure of these inhibitors often involves the coupling of 2-Methoxy-5-phenylaniline with a heterocyclic core, as illustrated in the signaling pathway diagram below.

G cluster_0 Cell Signaling Cascade cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates ATP_Binding_Site ATP Binding Site on Kinase Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (2-Methoxy-5-phenylaniline derivative) Kinase_Inhibitor->ATP_Binding_Site

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a competitive inhibitor.

Serotonin Receptor Modulators: Probing the CNS

The 2,5-disubstituted phenethylamine and related scaffolds are classic templates for agents targeting serotonin (5-HT) receptors. The substitution pattern on the phenyl ring is critical for determining agonist or antagonist activity and selectivity across the various 5-HT receptor subtypes.[2] While 2-Methoxy-5-phenylaniline itself is not a direct phenethylamine, it serves as a precursor to more complex structures. For instance, the dimethoxy-phenylpiperidine scaffold has been investigated for its selective agonist activity at the 5-HT₂A receptor, a key target for potential therapeutics for psychiatric disorders like depression and anxiety.[2][3] The electronic properties of the methoxy groups in such structures are crucial for receptor interaction and functional activity.[2]

Key Synthetic Transformations and Protocols

The utility of 2-Methoxy-5-phenylaniline stems from its ability to undergo a variety of reliable and scalable chemical reactions. The most common and powerful of these are palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides.[4][5] This reaction is central to synthesizing kinase inhibitors where the 2-Methoxy-5-phenylaniline core is coupled to a heterocyclic halide.

Reaction Principle: A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the coupling of an amine with an aryl halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7] The choice of ligand is critical and is often a sterically hindered biarylphosphine, which promotes the formation of the active monoligated palladium species.[4]

G Start Reaction Setup (Inert Atmosphere) Reagents Combine: - 2-Methoxy-5-phenylaniline - Aryl Halide (e.g., 2-chloropyrimidine) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene) Start->Reagents Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Heat Heat Reaction (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup - Dilute with EtOAc - Wash with H₂O, Brine Monitor->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-Methoxy-5-phenylaniline (1.0 equiv.), the aryl or heteroaryl halide (1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the phosphine ligand (e.g., XPhos, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.025 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Causality and Insights:

  • Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ is often used to deprotonate the aniline without competing in the coupling reaction. Potassium phosphate (K₃PO₄) is another common choice.[5]

  • Ligand Choice: Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. They promote the reductive elimination step and stabilize the active Pd(0) catalyst, increasing reaction rates and yields.[7]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the catalyst and base.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

While the core topic is 2-Methoxy-5-phenyl aniline, this scaffold itself is often constructed via a Suzuki-Miyaura coupling. For instance, coupling 2-methoxy-5-bromoaniline with phenylboronic acid. This reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[8][9]

Reaction Principle: This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[10] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronate complex (activated by a base), and reductive elimination to form the biaryl product.[10]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., 2-methoxy-5-bromoaniline, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., potassium carbonate, K₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O, in a 4:1 to 10:1 ratio).

  • Degassing: Stir the suspension and thoroughly degas by bubbling an inert gas (Argon) through the mixture for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv.) to the flask under a positive flow of Argon.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Quantitative Data Summary Table

Reaction TypeSubstratesCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig2-Methoxy-5-nitroaniline + Heteroaryl-ClPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101245-55[1]
Suzuki-Miyaura4-Bromoaniline + 2-Thienylboronic acidPd(dtbpf)Cl₂Et₃NWater (micellar)RT0.2591[11]
Amide CouplingAniline + 2-Methoxybenzoyl chloride-Et₃NDCM0 to RT2-16>85[12]
Note: Data is representative and may vary based on specific substrates and conditions.

Safety and Handling

As a prudent laboratory practice, researchers must be aware of the potential hazards associated with 2-Methoxy-5-phenylaniline and related compounds.

  • Hazard Profile: Aniline derivatives should be handled with care. They can be harmful if swallowed, in contact with skin, or if inhaled.[13][14] Some related anilines are suspected of causing genetic defects or cancer.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[13]

Characterization

Proper characterization of synthesized compounds is essential for scientific integrity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.[16][17][18]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.[16]

  • Infrared Spectroscopy (IR): Useful for identifying key functional groups, such as the N-H stretch of the aniline and C-O stretches of the methoxy group.[18]

Conclusion

2-Methoxy-5-phenylaniline is a strategically important building block in medicinal chemistry. Its conformational pre-organization and versatile reactivity make it an attractive starting point for the synthesis of targeted therapies, particularly kinase inhibitors and CNS-active agents. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this scaffold in their drug discovery programs. By understanding the causality behind the experimental choices and adhering to rigorous synthetic and analytical practices, the full potential of this privileged structure can be realized.

References

  • Holliday, J. D., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Pomplun, S., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters, 12(10), 1583–1591. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-acetylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. [Link]

  • SpectraBase. (n.d.). PARA-METHOXY-N-PHENYLANILINE. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wang, D., et al. (2015). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 17(22), 5691–5696. [Link]

  • Loidl, M., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][2]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2413–2423. [Link]

  • Remuiñán, M. J., et al. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 10(1), 1-13. [Link]

  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 125-131. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

  • National University of Singapore. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • Chemistry – A European Journal. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry – A European Journal, 28(21), e202200589. [Link]

  • Holliday, J. D., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Wimmer, M., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(16), 3345-3350. [Link]

  • enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. (n.d.). Retrieved from [Link]

  • Csupor, D., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Molecules, 21(9), 1146. [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved from [Link]

  • ResearchGate. (2015). 4-Methoxy-2-methyl-N-phenylaniline. Retrieved from [Link]

  • ESSLAB. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). Retrieved from [Link]

  • Yunos, N. A. M., et al. (2021). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Molecules, 26(11), 3225. [Link]

  • González-Gómez, M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 256. [Link]

  • Bailly, C. (2012). Anticancer Alkaloid Lamellarins Inhibit Protein Kinases. Marine Drugs, 10(4), 865-877. [Link]

  • Pharmacological Activities and Applications of Spicatoside A. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is an aromatic amine of significant interest in the pharmaceutical and chemical industries.[1] Its chemical structure, featuring both a phenyl and an anisidine moiety, makes it a key intermediate in the synthesis of various organic compounds, including dyes and potentially active pharmaceutical ingredients (APIs). Given its classification as a potential impurity or starting material in drug manufacturing, the development of robust, accurate, and reliable analytical methods for its quantification is paramount to ensure product quality, safety, and regulatory compliance.[2]

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in established scientific principles and regulatory guidelines.[3][4][5]

Chemical Profile of this compound:

PropertyValueSource
Synonyms 2-Methoxy-5-phenylaniline[1]
CAS Number 39811-17-1[1][6][7]
Molecular Formula C₁₃H₁₃NO[6][7]
Molecular Weight 199.25 g/mol [1][7]
Appearance Powder[1]
Melting Point 82-83 °C[1]

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the analyte from a complex matrix, which is crucial for impurity profiling in drug substances.[8]

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the composition of the mobile phase, the retention time of this compound can be precisely controlled to achieve optimal separation from other components. UV detection is highly effective due to the chromophoric nature of the aromatic rings in the molecule.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).[1]

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Provides good resolution and retention for aromatic amines. The ratio can be optimized based on the specific column and system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and separation efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte can determine the optimal wavelength for maximum absorbance.
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining good sensitivity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The sample preparation will be matrix-dependent. For a drug substance, dissolve a known amount in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range. Solid-phase extraction (SPE) may be necessary for complex matrices to clean up the sample and concentrate the analyte.[9]

4. Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilute_Std Prepare Working Standards Standard->Dilute_Std Sample Dissolve/Extract Sample Matrix Dilute_Sample Dilute Sample Extract Sample->Dilute_Sample Inject Inject into HPLC System Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte in Sample Detect->Quantify Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound.

Method Validation Parameters (as per ICH Q2(R1))

A summary of typical validation parameters for this HPLC method is provided below. Validation ensures the method is suitable for its intended purpose.[2][3][5]

ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components (resolution > 2). Peak purity should be confirmed using a diode array detector.[8]
Linearity R² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL).
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (intra-day): ≤ 2%; Intermediate precision (inter-day): ≤ 3%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1 (e.g., ~0.1 µg/mL).
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 (e.g., ~0.3 µg/mL).
Robustness Insensitive to small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±2°C column temperature).

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Quantification

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For this compound, it offers excellent selectivity and sensitivity, making it particularly useful for trace-level analysis and genotoxic impurity studies.[10]

Principle of Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification. Due to the polar nature of the amine group, derivatization may be employed to improve peak shape and thermal stability.[11]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • High-purity helium carrier gas.

  • Solvents (e.g., dichloromethane, methanol) and derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if required.

2. GC-MS Conditions:

ParameterConditionRationale
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Splitless (for trace analysis)Maximizes the transfer of analyte onto the column for higher sensitivity.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is essential to separate the analyte from solvent and other matrix components. This program should be optimized.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230 °CStandard source temperature to promote ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For high sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 199 [M]⁺, and other major fragments).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane.

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent. Liquid-liquid extraction or SPE may be required for sample cleanup.

  • (Optional) Derivatization: To a dried aliquot of the sample or standard, add the derivatizing agent (e.g., BSTFA) and heat (e.g., 70°C for 30 min) to form a more volatile and less polar silyl derivative.

4. Analysis Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prepare_Std Prepare Standards in Volatile Solvent Derivatize Derivatization (Optional) Prepare_Std->Derivatize Prepare_Sample Extract/Dissolve Sample Prepare_Sample->Derivatize Inject_GC Inject into GC-MS System Derivatize->Inject_GC Separate_GC GC Separation (Capillary Column) Inject_GC->Separate_GC Ionize_MS EI Ionization & Fragmentation Separate_GC->Ionize_MS Detect_MS Mass Detection (SIM Mode) Ionize_MS->Detect_MS Integrate Integrate Ion Chromatogram Detect_MS->Integrate Quantify_MS Quantify using Calibration Curve Integrate->Quantify_MS

Sources

Application Notes and Protocols for 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of 5-Phenyl-o-anisidine

This compound, also known as 2-Methoxy-5-phenylaniline, is an aromatic amine with applications in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] Its bifunctional nature, possessing both an amine and a methoxy group on a biphenyl scaffold, makes it a versatile building block in medicinal chemistry and materials science. However, like many aromatic amines, it presents potential health hazards that necessitate rigorous handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[2] This guide provides a detailed framework for the safe and effective use of this compound in a research and development setting.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₁₃H₁₃NO[3][4][5]
Molecular Weight 199.25 g/mol [3][6]
CAS Number 39811-17-1[3][6]
Appearance Brown coarse powder[1]
Melting Point 82-83 °C
Solubility Information not widely available, assume limited aqueous solubility typical of aromatic amines.
Synonyms 2-Methoxy-5-phenylaniline, 3-Amino-4-methoxybiphenyl[3][6]

Hazard Assessment and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

  • Suspected of causing cancer. [6]

The primary routes of exposure are inhalation, skin contact, and eye contact.[6] Chronic exposure to aromatic amines, as a class, has been associated with an increased risk of cancer.[2] Therefore, minimizing all routes of exposure is paramount.

Core Directive: Engineering and Personal Protective Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at the source, minimizing the potential for operator exposure.

  • Chemical Fume Hood: All handling of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particulates.

  • Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, further reducing the concentration of any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is critical for preventing skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Inspect for tears or holes before use.Provides a barrier against skin contact. Double gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles reaching the eyes.[6]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact with spills or contaminated surfaces.
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary for large-scale operations or in situations where dust generation cannot be fully controlled within a fume hood. Provides an additional layer of protection against inhalation of fine powders.

Experimental Protocols: Step-by-Step Handling Procedures

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each stage.

Receiving and Initial Storage
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard pictograms.

  • Segregate: Store the container in a designated area for hazardous materials, away from incompatible substances such as strong oxidizing agents and acids.[7]

Weighing and Aliquoting Protocol

This workflow is designed to minimize the generation of airborne dust.

Caption: Workflow for weighing and aliquoting this compound.

Solution Preparation
  • Select Solvent: Choose an appropriate solvent based on experimental requirements.

  • Add Solvent to Solid: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound. This minimizes the potential for dust generation that can occur when adding a solid to a liquid.

  • Ensure Dissolution: Use appropriate mixing techniques (e.g., magnetic stirring, sonication) to ensure complete dissolution. Keep the container sealed as much as possible during this process.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8][9] Keep containers tightly closed to prevent the absorption of moisture, as amines can be hygroscopic.[9]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[7]

  • Container Integrity: Use containers made of compatible materials, such as glass or high-density polyethylene (HDPE).[9] Regularly inspect containers for signs of degradation or leakage.[8]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spill (Solid)
  • Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Carefully dampen the spilled solid with an inert solvent (e.g., acetone) to prevent it from becoming airborne.[7] Use an absorbent material to collect the dampened solid.

  • Decontamination: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Label waste containers clearly and store them in a designated satellite accumulation area.

Logical Relationship Diagram

The following diagram illustrates the logical flow of safe handling procedures, emphasizing the continuous cycle of assessment and control.

Safe_Handling_Logic A Planning & Hazard Assessment Identify hazards of this compound Review SDS and literature Develop experimental protocol B Implementation of Controls Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Administrative Controls (Training) A->B informs C Execution of Protocol Safe Handling Procedures Proper Storage Waste Segregation B->C enables D Emergency Preparedness Spill Response Plan First Aid Procedures Access to Safety Equipment C->D requires E Review & Refinement Post-experiment review Incident analysis Update protocols as needed C->E informs D->A provides feedback for E->A leads to refinement of

Caption: Logical flow for the safe handling of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Sdfine. (n.d.). o-anisidine. Retrieved from [Link]

  • AGR Enterprises. (n.d.). Material Safety Data Sheet - o-Anisidine MSDS. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0970 - o-ANISIDINE. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tetrahedron. (n.d.). 39811-17-1 | this compound. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 3-Amino-4-methoxybiphenyl for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a high-yield, scalable, and process-ready two-step synthesis for 3-amino-4-methoxybiphenyl, a key building block in the development of various pharmaceutical agents. The synthesis employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key process decisions, ensuring both reproducibility and adaptability from gram to kilogram scales.

Introduction and Strategic Overview

3-Amino-4-methoxybiphenyl is a critical precursor for a range of biologically active molecules, including kinase inhibitors. Its efficient and cost-effective production is paramount for the drug development pipeline. Direct synthesis can be challenging; therefore, a convergent, two-step approach is often preferred for industrial-scale manufacturing.

The strategy outlined herein involves:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling commercially available 2-bromo-5-nitroanisole with phenylboronic acid. This reaction is renowned for its functional group tolerance and scalability.[1]

  • Catalytic Hydrogenation: Reduction of the nitro group on the intermediate, 4-methoxy-3-nitrobiphenyl, to the desired primary amine using palladium on carbon (Pd/C), a highly efficient and industry-standard method for nitroarene reduction.[2]

This sequence was selected for its high atom economy, use of readily available starting materials, and robust, well-understood reaction mechanisms that facilitate troubleshooting and optimization during scale-up.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. This workflow emphasizes process control and defined intermediate stages, which are critical for large-scale manufacturing.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation A 2-Bromo-5-nitroanisole C Reactor Charge (Toluene, Water, K₃PO₄) A->C B Phenylboronic Acid B->C E Reaction @ 80-90 °C C->E D Catalyst System (Pd(OAc)₂, SPhos) D->E F Aqueous Work-up & Phase Separation E->F G Intermediate Isolation (Crystallization) F->G H 4-Methoxy-3-nitrobiphenyl G->H I Hydrogenator Charge (Methanol) H->I K Hydrogenation (H₂ gas, 50 psi, 40 °C) I->K J Catalyst (5% Pd/C, wet) J->K L Catalyst Filtration (Celite®) K->L M Solvent Swap & Crystallization L->M N Final Product: 3-Amino-4-methoxybiphenyl M->N

Caption: High-level workflow for the two-step synthesis.

Detailed Protocols and Process Parameters

Step 1: Suzuki-Miyaura Synthesis of 4-Methoxy-3-nitrobiphenyl

This protocol is based on established methods for robust Suzuki-Miyaura couplings, utilizing a modern phosphine ligand (SPhos) that promotes high catalyst turnover and efficiency, which is critical for minimizing expensive palladium usage at scale.[1]

Materials and Reagents

ReagentM.W. ( g/mol )Moles (equiv)QuantityNotes
2-Bromo-5-nitroanisole232.041.01.00 kg (4.31 mol)Limiting Reagent
Phenylboronic Acid121.931.1577 g (4.74 mol)A slight excess ensures complete consumption of the aryl bromide.
Pd(OAc)₂224.500.005 (0.5%)4.8 g (21.5 mmol)Palladium(II) acetate, catalyst precursor.
SPhos410.520.01 (1.0%)17.7 g (43.1 mmol)Buchwald ligand, L:Pd ratio of 2:1.
K₃PO₄ (Potassium Phosphate)212.273.02.74 kg (12.93 mol)Anhydrous, powdered base.
Toluene--10 L (10 vol)Primary organic solvent.
Deionized Water--2 L (2 vol)Co-solvent for the base.

Step-by-Step Protocol

  • Reactor Setup: Charge a clean, dry, and inerted 20 L glass-lined reactor with 2-bromo-5-nitroanisole (1.00 kg), phenylboronic acid (577 g), and powdered potassium phosphate (2.74 kg).

  • Catalyst Charge: In a separate glovebox or under a strict nitrogen blanket, prepare a slurry of Palladium(II) acetate (4.8 g) and SPhos (17.7 g) in degassed toluene (500 mL). Add this slurry to the reactor.

  • Solvent Addition: Add degassed toluene (9.5 L) and deionized water (2 L) to the reactor.

  • Inerting: Seal the reactor and purge the headspace with nitrogen for 20 minutes with gentle agitation to ensure an inert atmosphere.

  • Reaction Execution: Begin vigorous agitation and heat the reactor contents to 80-85 °C. Maintain this temperature for 4-6 hours.

    • Causality Note: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base. The 80-85 °C temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition of reactants or catalyst.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, sampling every hour after reaching temperature. The reaction is complete when <1% of the 2-bromo-5-nitroanisole starting material remains.

  • Work-up and Phase Separation: Cool the reactor to 50 °C. Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous phase.

  • Washing: Add deionized water (5 L) to the organic phase, agitate for 15 minutes, and repeat the phase separation. This wash removes residual inorganic salts.

  • Isolation and Crystallization: Concentrate the toluene solution under vacuum to approximately 3 L (3 volumes). Add n-Heptane (6 L) as an anti-solvent and cool the mixture slowly to 0-5 °C. The product will crystallize.

  • Filtration and Drying: Filter the resulting slurry and wash the cake with cold n-Heptane (2 x 1 L). Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 88-95%

    • Expected Purity (HPLC): >99%

Step 2: Catalytic Hydrogenation to 3-Amino-4-methoxybiphenyl

This step employs catalytic hydrogenation, the most atom-economical method for nitro group reduction.[3] The use of wet 5% Pd/C is a critical safety measure to prevent ignition of the pyrophoric dry catalyst upon contact with air.[4]

Materials and Reagents

ReagentM.W. ( g/mol )Moles (equiv)QuantityNotes
4-Methoxy-3-nitrobiphenyl229.231.01.00 kg (4.36 mol)Intermediate from Step 1.
5% Pd/C (50% wet)--50 g (0.5% Pd load)Degussa type, wet catalyst for safety.[4]
Methanol (MeOH)--10 L (10 vol)Reaction solvent.
Hydrogen Gas (H₂)2.02~450-60 psiReducing agent.
Celite® 545--200 gFiltration aid.

Step-by-Step Protocol

  • Reactor Setup: Charge a stainless steel hydrogenation reactor (autoclave) with 4-methoxy-3-nitrobiphenyl (1.00 kg) and methanol (10 L).

  • Catalyst Slurry: In a separate beaker, create a slurry of the 5% Pd/C catalyst (50 g) in methanol (200 mL).

    • Safety Critical: Never handle dry Pd/C in the open air. Always keep the catalyst wetted with solvent to mitigate its pyrophoric nature.[4]

  • Catalyst Charging: Under a slow nitrogen flow, transfer the catalyst slurry to the reactor. Seal the reactor immediately.

  • Inerting: Purge the reactor by pressurizing with nitrogen to 50 psi, then venting (repeat 5 times). This removes all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Heat the contents to 40 °C with efficient stirring. The reaction is exothermic, and the initial temperature may rise. Use cooling coils to maintain the temperature at 40-45 °C.[3] The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Causality Note: The reaction is run at a moderate pressure and temperature to ensure a controlled reaction rate and to prevent over-reduction or side reactions. Methanol is an excellent solvent for both the starting material and the product, and it has good properties for hydrogenation.

  • Reaction Completion: Maintain the reaction for 3-5 hours, or until hydrogen uptake ceases. Vent the hydrogen and purge the reactor with nitrogen (repeat 5 times).

  • Catalyst Filtration: Prepare a pad of Celite® (200 g) in a filter funnel, wetted with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional methanol (2 x 1 L) to ensure complete product recovery.

    • Safety Critical: The filtered catalyst cake must be kept wet and should not be allowed to dry. It should be transferred to a labeled waste container and stored under water for proper disposal.

  • Isolation and Crystallization: Concentrate the combined methanol filtrates under vacuum to a volume of ~2 L. Add Isopropyl Acetate (IPAc) (8 L) and continue distillation to remove residual methanol. Cool the IPAc solution to 0-5 °C to induce crystallization.

  • Filtration and Drying: Filter the product, wash the cake with cold IPAc (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 90-97%

    • Expected Purity (HPLC): >99.5%

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting issues like low conversion or catalyst deactivation. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ (Base) trans_label Transmetalation trans_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to produce high-purity 3-amino-4-methoxybiphenyl. The process leverages a robust Suzuki-Miyaura coupling and a standard catalytic hydrogenation, both of which are well-suited for industrial application. By understanding the rationale behind reagent choice, reaction conditions, and safety protocols, development teams can confidently implement and scale this synthesis to meet the demands of pharmaceutical manufacturing.

References

  • BenchChem. (2025).
  • Doubleday, W. W., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Nitro Reduction.
  • Wikipedia. Palladium on carbon.
  • Wikipedia. Reduction of nitro compounds.
  • Bonacorso, H. G., et al. (2016).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Benaglia, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • Wang, C., et al. (2018). A Highly Efficient, in Situ Generated Catalyst for Suzuki Cross-Coupling Reactions in Aqueous Media. ACS Omega.
  • Zhang, M., et al. (2016). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry.
  • ResearchGate. (n.d.).

Sources

Application Note: Synthesis of Novel Azo Dyes Utilizing 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and analytical chemistry.[1][2] Their synthesis is predominantly achieved through a two-stage process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[3][4] This application note provides a detailed protocol for the synthesis of novel azo dyes using 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline) as the diazo component. We will explore the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the significance of this specific precursor in creating structurally unique dyes. The causality behind experimental choices and self-validating system designs are emphasized to ensure reproducibility and success.

Introduction to this compound in Azo Dye Synthesis

This compound is an aromatic amine characterized by the presence of a phenyl group and a methoxy group on the aniline ring.[5] These substituents influence the electronic properties of the resulting diazonium salt and, consequently, the properties of the final azo dye. The methoxy group (-OCH₃), an electron-donating group, enhances the reactivity of the aromatic ring, while the phenyl group (-C₆H₅) extends the chromophoric system, which can lead to dyes with unique shades and improved fastness properties.[6][7] The synthesis of azo dyes from this compound allows for the creation of a diverse palette of colors with potential applications in various high-tech fields.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[5][8]
Molecular Weight 199.25 g/mol [5]
Appearance Powder
Melting Point 82-83 °C
CAS Number 39811-17-1[5]

The Chemistry of Azo Dye Synthesis

The formation of azo dyes is a classic example of electrophilic aromatic substitution and proceeds in two critical steps: Diazotization and Azo Coupling.[9]

Step 1: Diazotization of this compound

In the first step, the primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[3][10] The reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and forming a phenol, which would result in unwanted byproducts.[10][11] The resulting aryldiazonium ion (Ar-N₂⁺) is a weak electrophile.[3]

Mechanism of Diazotization: The process begins with the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic nitrogen of the primary amine then attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to yield the stable aryldiazonium ion.

Diagram of Diazotization Workflow:

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction (0-5 °C) cluster_product Product Amine_Solution Dissolve this compound in HCl/H₂O Reaction_Vessel Ice Bath Cooled Reaction Vessel Amine_Solution->Reaction_Vessel Nitrite_Solution Prepare aqueous NaNO₂ solution Addition Slow, dropwise addition of NaNO₂ solution to Amine solution Nitrite_Solution->Addition Stirring Continuous stirring for 15-30 min Addition->Stirring Diazonium_Salt Formation of This compound diazonium chloride solution Stirring->Diazonium_Salt

Caption: Workflow for the diazotization of this compound.

Step 2: Azo Coupling Reaction

The second step involves the reaction of the freshly prepared diazonium salt with an electron-rich aromatic compound, known as the coupling component.[2] Common coupling components include phenols, naphthols, and other aromatic amines.[9] This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling component, unless this position is already occupied, in which case substitution occurs at the ortho-position.[12] The pH of the reaction medium is crucial for the coupling reaction. For phenols and naphthols, the reaction is faster at a slightly alkaline pH, which converts the hydroxyl group into the more strongly activating phenoxide or naphthoxide ion.[13]

Diagram of Azo Coupling Mechanism:

Azo Coupling Mechanism Diazonium Ar-N₂⁺ Intermediate [Ar-N=N-Ar'(H)-Nu]⁺ Diazonium->Intermediate + Coupling_Component Nu-Ar'-H Coupling_Component->Intermediate Electrophilic Aromatic Substitution Azo_Dye Ar-N=N-Ar'-Nu Intermediate->Azo_Dye -H⁺

Caption: General mechanism of the azo coupling reaction.

Experimental Protocols

Safety Precautions: this compound is suspected of causing cancer and causes skin and serious eye irritation.[14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Diazonium salts can be explosive when dry, so they should always be kept in solution and used immediately after preparation.[2]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific
Hydrochloric Acid (HCl), conc.ACS ReagentVWR
2-Naphthol99%Acros Organics
Sodium Hydroxide (NaOH)ACS ReagentEMD Millipore
Deionized Water------
Ice------
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a novel azo dye by coupling diazotized this compound with 2-naphthol.

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 2.0 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir until a clear solution is obtained. Gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold deionized water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

  • Calculate the yield and characterize the synthesized dye using appropriate analytical techniques (e.g., UV-Vis spectroscopy, FT-IR, NMR).

Quantitative Data Summary:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
This compound199.252.00.01
Sodium Nitrite69.000.70.01
2-Naphthol144.171.440.01

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel azo dyes using this compound as a precursor. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize and explore the properties of these unique colorants. The versatility of the azo coupling reaction allows for the use of a wide variety of coupling components, opening up possibilities for the creation of a vast library of new dyes with tailored properties for specific applications in research and development.

References

  • ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from [Link]

  • Wikipedia. (2023). Azo dye. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(1), 15-39. Retrieved from [Link]

  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]

  • Wikipedia. (2023). Azo coupling. Retrieved from [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds: An Extensive Review. Journal of Education for Pure Science, 14(2). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27299-27321. Retrieved from [Link]

  • International Journal of Research in Science & Engineering. (2018). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. IJRSR, 9(7), 27964-27971. Retrieved from [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Applicable Chemistry, 2(4), 833-838. Retrieved from [Link]

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, this compound. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

  • Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Phenyl-o-anisidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during its synthesis. The formation of the C-N bond in this biaryl amine is typically achieved via transition metal-catalyzed cross-coupling reactions, primarily the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed). This document will explore both methodologies, offering insights to optimize reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate the complexities of your synthesis.

Q1: My reaction shows low or no yield. What are the most common causes and how do I begin troubleshooting?

Low or non-existent yield is the most common issue in cross-coupling reactions. The cause is often multifactorial, stemming from reagent quality, atmospheric control, or suboptimal reaction parameters. A systematic approach is crucial for diagnosis.

Expert Analysis: The catalytic cycles of both Ullmann and Buchwald-Hartwig reactions involve sensitive organometallic intermediates. The active catalytic species—Cu(I) for Ullmann and Pd(0) for Buchwald-Hartwig—are susceptible to oxidation, which is a primary cause of reaction failure.[1][2][3] Likewise, trace amounts of water or other protic impurities can lead to catalyst deactivation and unwanted side reactions, such as hydrodehalogenation of the aryl halide starting material.[1]

Troubleshooting Workflow:

G start Low / No Yield Observed reagents 1. Verify Reagent Quality & Purity start->reagents atmosphere 2. Ensure Strictly Inert Atmosphere reagents->atmosphere Reagents OK sub_reagents • Fresh, high-purity catalyst? • Anhydrous solvents/reagents? • Correct stoichiometry? reagents->sub_reagents params 3. Review Reaction Parameters atmosphere->params Atmosphere OK sub_atmosphere • Degassed solvents? • Proper N2/Ar purge? • Air-free technique? atmosphere->sub_atmosphere optimize 4. Systematic Optimization params->optimize Parameters Seem Correct sub_params • Temperature appropriate? • Correct Ligand/Base/Solvent? • Sufficient reaction time? params->sub_params success Yield Improved optimize->success Optimization Successful sub_optimize Screen: • Ligands • Bases • Solvents • Temperatures optimize->sub_optimize

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Catalyst Activity: For Ullmann reactions, use fresh, high-purity copper(I) salts (e.g., CuI).[1] If the salt is old, its activity may be compromised due to oxidation. For Buchwald-Hartwig, ensure the palladium source can be effectively reduced to the active Pd(0) state; using pre-catalysts can circumvent issues with in-situ catalyst formation.[3]

  • Anhydrous Conditions: Use anhydrous solvents and dry reagents thoroughly. Ensure glassware is oven or flame-dried before use. Protic impurities can protonate the active catalyst or lead to hydrodehalogenation.[2]

  • Inert Atmosphere: Oxygen can deactivate the catalyst.[2] Degas the reaction solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction time.

Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, where the halide on the starting material is replaced by a hydrogen atom, is a common and frustrating side reaction that consumes starting material and lowers the yield.

Expert Analysis:

  • In Ullmann Reactions: This side reaction is often caused by trace amounts of water or other protic impurities that can protonate intermediates.[1]

  • In Buchwald-Hartwig Aminations: This can occur via a competing pathway to reductive elimination, known as β-hydride elimination, especially if the amide intermediate has available β-hydrogens.[4] However, in the synthesis of this compound from o-anisidine, this specific pathway is not a concern. A more likely cause is a reductive process involving the solvent or other components, often exacerbated by slow desired coupling.

Recommended Actions:

  • Strictly Anhydrous Conditions: This is the most critical step. Re-purify solvents and dry all reagents immediately before use.[2]

  • Ligand Choice (Buchwald-Hartwig): Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos). These ligands promote the desired C-N reductive elimination step, making it kinetically more favorable than competing side reactions.[5]

  • Lower Temperature: If decomposition or side reactions are prevalent, reducing the reaction temperature may favor the desired coupling pathway. This may require longer reaction times or a more active catalyst system.[1]

Q3: How do I select the optimal reaction components (Catalyst, Ligand, Base, Solvent)?

The interplay between the catalyst, ligand, base, and solvent is critical for success. The "best" combination is highly substrate-dependent, but general guidelines can provide a strong starting point for optimization.

Expert Analysis: The ligand stabilizes the metal center and facilitates key steps in the catalytic cycle. The base is often required to deprotonate the amine nucleophile and regenerate the catalyst. The solvent must solubilize the reagents while being compatible with the reaction conditions.

Component Selection Guide

ComponentUllmann Condensation Selections & RationaleBuchwald-Hartwig Amination Selections & Rationale
Catalyst Source CuI, CuBr, Cu₂O, Cu(OAc)₂: Cu(I) salts are generally preferred as they are closer to the active catalytic species.[1]Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalysts: Pd(II) sources require in-situ reduction. Pre-catalysts (e.g., XPhos Pd G3) are often more efficient and reliable.[3][6]
Ligand N,N'-dimethyl-ethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline: Simple, inexpensive ligands that accelerate the reaction, allowing for milder temperatures than classic Ullmann conditions.[1][7]Biaryl Phosphines (XPhos, SPhos, RuPhos), Josiphos, Xantphos: Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. Choice is critical and substrate-dependent.[5][8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃: Inorganic bases are standard. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[1]NaOt-Bu, KOt-Bu, LHMDS: Strong, non-nucleophilic bases are required to deprotonate the amine. Alkoxides are common but incompatible with base-sensitive functional groups.[8][10]
Solvent DMF, Dioxane, Toluene, NMP: High-boiling polar aprotic solvents are typical.[1][11]Toluene, Dioxane, THF, CPME: Anhydrous ethereal or aromatic solvents are preferred. Chlorinated solvents should be avoided.[3]
Q4: Should I use an Ullmann Condensation or a Buchwald-Hartwig Amination?

Choosing the right primary methodology depends on factors like cost, available equipment, substrate scope, and functional group tolerance.

Expert Analysis: The Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions, but the palladium catalyst and specialized ligands are expensive.[10] The Ullmann condensation is more cost-effective (copper vs. palladium) but traditionally required harsh conditions.[11] However, modern ligand-accelerated Ullmann protocols have significantly narrowed this gap, making it a viable and economical alternative.[1]

FeatureUllmann CondensationBuchwald-Hartwig Amination
Metal Catalyst Copper (Cu)Palladium (Pd)
Cost LowerHigher
Typical Temperature 40 - 120 °C (Modern)[1]Room Temp - 110 °C
Functional Group Tolerance Generally good, but can be limited by high temperatures in older protocols.Excellent, highly tunable with ligand/base choice.[8]
Primary Challenge Catalyst deactivation, sometimes erratic yields.[12]Catalyst cost, ligand sensitivity to air.
Q5: What is the best way to purify the final product, this compound?

The product is a solid at room temperature (m.p. 82-83 °C), making recrystallization an excellent final purification step.[13]

Expert Analysis: The choice of purification method depends on the nature of the impurities. Column chromatography is effective for removing byproducts with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and the base.

  • Crude Purification (if necessary): Dry the organic layer, concentrate it, and if significant colored or polar impurities are present, perform flash column chromatography on silica gel.

  • Final Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an acetone/hexane mixture).[14]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Optimized Experimental Protocols

The following are generalized, starting-point protocols. Optimization of stoichiometry, temperature, and reaction time is recommended.

Protocol 1: Synthesis via Ligand-Accelerated Ullmann Condensation

Reaction: 3-Bromo-4-methoxyaniline + Phenylboronic Acid → this compound (This is an example using a common starting material; adjust based on your specific aryl halide and coupling partner). For a more direct C-N coupling: 5-bromo-2-methoxyaniline + Benzene (as reagent/solvent) is not a standard Ullmann. A more typical Ullmann would be coupling an aryl halide with an amine. Let's assume the goal is to couple an aryl halide with o-anisidine. Let's re-frame this based on a more logical disconnection: (4-methoxy-3-aminophenyl) boronic acid + Bromobenzene OR 3-bromo-4-methoxyaniline + Phenylboronic acid (Suzuki) OR 1-bromo-2-methoxy-5-phenylbenzene + Amine source (not ideal).

Let's assume the most common approach: coupling an appropriate aryl amine with an aryl halide. Reaction: o-Anisidine + 1-Bromo-4-phenylbenzene is not the target molecule. The target is this compound. Starting materials would be 3-halo-4-methoxyaniline and a phenyl source OR o-anisidine and a halo-biphenyl . A more direct route is a Suzuki coupling of 3-bromo-4-methoxyaniline with phenylboronic acid or a Buchwald-Hartwig amination of 3-amino-4-methoxybiphenyl . Let's provide a protocol for a plausible Ullmann C-N coupling to form a related structure, which can be adapted.

Let's assume a hypothetical direct C-N coupling for illustrative purposes, starting from 3-bromo-biphenyl and ammonia source, which is difficult. A more realistic Ullmann approach is the Goldberg reaction (a variant of Ullmann). Let's assume starting from 5-bromo-2-methoxyaniline and coupling with a phenyl source is not standard.

Let's pivot to the most established cross-coupling methods for this type of molecule. A Suzuki coupling is more common for the C-C bond, followed by manipulation of a nitro or other group to an amine. However, to fulfill the prompt's focus on C-N bond formation, we will present a Buchwald-Hartwig protocol.

Correction and simplification for clarity: The most direct and illustrative cross-coupling to form the C-N bond would be to start with a pre-formed biphenyl structure. For example, the amination of 3-halo-4-methoxybiphenyl.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol describes the amination of an appropriate halo-biphenyl precursor.

Materials:

  • 3-Bromo-4-methoxybiphenyl (Aryl Halide)

  • Benzophenone imine (Ammonia equivalent)[10]

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-methoxybiphenyl (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Add aqueous HCl (e.g., 2 M) and stir to hydrolyze the imine, forming the primary amine hydrochloride.

  • Dilute with ethyl acetate and separate the layers. Neutralize the aqueous layer with a base (e.g., NaOH) to pH > 10 and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Q5.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle illustrates why components like the ligand and base are indispensable.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex lig_exch Amine Coordination pd2_complex->lig_exch + R'NH₂ - X⁻ pd2_amide L-Pd(II)(Ar)(NHR') lig_exch->pd2_amide Base (-H-Base⁺) red_elim Reductive Elimination pd2_amide->red_elim red_elim->pd0 Product (Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Cycle Explanation:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. Bulky, electron-rich ligands accelerate this rate-limiting step.[4]

  • Amine Coordination & Deprotonation: The amine (R'NH₂) coordinates to the Pd(II) center, and the base removes a proton to form a palladium amide complex.[4]

  • Reductive Elimination: The C-N bond is formed, releasing the final product (Ar-NHR') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4] This is the key product-forming step.

By understanding these steps, a researcher can better diagnose issues. For example, a failure in oxidative addition might point to a poor leaving group on the aryl halide or an inappropriate ligand, while a failure in the final step might suggest that reductive elimination is slow, potentially leading to side reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (2025).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit r/Chempros. (2023). Troubleshooting Ullmann Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystallize P-anisidine and DNP individually?. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • SlideShare. (2017). Ullmann reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ChemAdviser. This compound Product Information. [Link]

  • PubChem. This compound. [Link]

Sources

Technical Support Center: Purification of Crude 5-Phenyl-o-anisidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Phenyl-o-anisidine. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for troubleshooting and optimizing the recrystallization of this important chemical intermediate. Our guidance is structured to address common challenges and explain the fundamental principles behind each step, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs) - Compound & Impurity Profile

This section addresses foundational questions regarding the material properties and common impurities associated with this compound, which are critical for designing an effective purification strategy.

Q1: What are the key physical properties of this compound relevant to recrystallization?

Understanding the physical properties of this compound is the first step in developing a purification protocol. The melting point is particularly crucial as it serves as a preliminary indicator of purity.

Table 1: Physical Properties of this compound

Property Value Source(s)
Chemical Name 2-Methoxy-5-phenylaniline [1]
CAS Number 39811-17-1 [2]
Molecular Formula C₁₃H₁₃NO [2][3]
Molecular Weight 199.25 g/mol [1][4]
Appearance Brown coarse powder (crude); off-white to light brown crystals (pure) [3]

| Melting Point | 82-83 °C (literature value for pure compound) |[3][4] |

A broad or depressed melting range for your crude material indicates the presence of impurities. The goal of recrystallization is to obtain a product with a sharp melting point consistent with the literature value.

Q2: What are the likely impurities in my crude this compound?

The nature of impurities is dictated by the synthetic route used. A common synthesis involves the Ullmann condensation or a similar cross-coupling reaction.[5][6] Potential impurities therefore include:

  • Unreacted Starting Materials: Depending on the specific Ullmann-type reaction, these could be precursors like 2-methoxyaniline (o-anisidine) or a halogenated biphenyl derivative.

  • Homocoupled Byproducts: The reaction may produce biphenyl or dimethoxy-biphenyl as side products.

  • Catalyst Residues: Residual copper or palladium catalysts used in the coupling reaction may be present.[5][7]

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to highly colored, polymeric impurities.[8][9] This is a very common issue.

Q3: Why is my crude product a dark brown or even black powder?

The dark coloration is almost certainly due to the presence of oxidation products.[8] Anisidines, like many aromatic amines, are sensitive to air and light, leading to the formation of small quantities of highly colored conjugated species.[9] While these impurities may be present in small amounts, their intense color can make the bulk material appear very impure. A successful recrystallization, often combined with a decolorization step, is necessary to remove them.

Section 2: The Recrystallization Workflow: A Step-by-Step Guide

This section details the experimental protocols for solvent selection and the main recrystallization process. The key to successful recrystallization is finding a solvent (or solvent pair) in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10][11]

Part A: Experimental Protocol for Solvent Selection

Before committing your entire batch of crude material, it is essential to perform small-scale solubility tests to identify the optimal solvent system.[12]

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of analytical grade solvents (see Table 2)

  • Hot plate and a sand or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of your crude material into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise (0.5 mL at a time) at room temperature. Stir or swirl the mixture. Note if the solid dissolves completely. An ideal solvent will not dissolve the compound at room temperature.[12]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves.[13]

  • Record the approximate volume of hot solvent required. A good solvent dissolves the compound in a reasonable volume (e.g., 1-5 mL).

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will yield a large crop of well-formed, lightly colored crystals.[13]

Table 2: Candidate Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Safety Considerations
Ethanol 78 Polar Protic Flammable
Methanol 65 Polar Protic Flammable, Toxic
Isopropanol 82 Polar Protic Flammable
Toluene 111 Nonpolar Flammable, Irritant
Ethyl Acetate 77 Polar Aprotic Flammable, Irritant

| Ethanol/Water | Variable | Polar Protic | A mixed solvent system can be highly effective if a single solvent is not ideal.[14] |

Part B: Experimental Protocol for Bulk Recrystallization

Once an appropriate solvent has been identified, proceed with the bulk purification.

Workflow Visualization

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Decolorize with Charcoal (Optional, if solution is colored) A->B C 3. Perform Hot Filtration (To remove insoluble impurities) B->C D 4. Slow Cooling (Allow solution to cool to RT, then ice bath) C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash & Dry (Rinse with ice-cold solvent, dry under vacuum) E->F G Pure this compound Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add just enough hot solvent to completely dissolve the solid. Adding too much solvent is a common error that will significantly reduce your final yield.[13]

  • Decolorization (If Necessary): If the hot solution is dark, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your solute) to the solution.[11] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration.[10] Use a stemless or short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring some hot solvent through them to prevent the product from crystallizing prematurely in the funnel.[15]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.[13] Allow the crystals to dry completely under vacuum. Confirm purity by taking a melting point and comparing it to the literature value.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common problems encountered during the recrystallization of aromatic amines like this compound.

Q1: My compound separated as a liquid instead of crystals ("oiling out"). What should I do?

"Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated.[16][17] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.

Solutions:

  • Increase Solvent Volume: The most common cause is excessive supersaturation. Re-heat the mixture until the oil redissolves. Add a small amount (10-20%) of additional hot solvent to decrease the concentration, then attempt to cool the solution again, but more slowly.[18]

  • Reduce Cooling Rate: Cool the solution much more slowly. You can insulate the flask to ensure a very gradual temperature drop, giving the molecules time to orient into a crystal lattice.[16]

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This can create nucleation sites and encourage crystal growth to begin before the solution cools to the oiling-out temperature.[17]

  • Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[16]

Troubleshooting "Oiling Out"

G Start Compound 'Oiled Out' Reheat Re-heat to dissolve the oil Start->Reheat AddSolvent Add 10-20% more hot solvent Reheat->AddSolvent SlowCool Cool solution very slowly AddSolvent->SlowCool Scratch Try scratching or seeding to induce crystallization SlowCool->Scratch Success Pure Crystals Formed Scratch->Success

Caption: Decision workflow for addressing product oiling out during crystallization.

Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

This typically happens for one of two reasons: you have used far too much solvent, or the solution is supersaturated and resistant to nucleation.[17]

Solutions:

  • Induce Nucleation: First, try scratching the inner surface of the flask with a glass stirring rod. If that fails, add a seed crystal of the pure compound.[18]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[17]

Q3: My purified crystals are still colored. How can I improve the color?

This indicates that colored impurities were trapped (occluded) within the crystal lattice during formation or that the initial decolorization step was insufficient.

  • Solution: The most effective solution is to perform a second recrystallization. Ensure that you use activated charcoal during the dissolution step of this second attempt to effectively adsorb the residual colored impurities.[11]

Q4: The crystals formed in the funnel during hot filtration. How can I prevent this?

This is known as premature crystallization and happens when the solution cools as it passes through the funnel.[15]

  • Solutions:

    • Use Excess Solvent: Use a slight excess (10-15%) of hot solvent to keep the compound soluble. This excess can be boiled off after filtration and before cooling.[17]

    • Keep Equipment Hot: Ensure the filter funnel and receiving flask are hot. You can do this by placing them in an oven before use or by rinsing them with hot, pure solvent immediately before filtering your solution.[15] Using a stemless funnel also helps prevent clogging.[15]

Q5: My final yield is very low. What are the common causes and how can I improve it?

A low yield is a frustrating but common problem. The primary causes are almost always procedural.[13]

  • Causes & Solutions:

    • Too much solvent was used: This is the most frequent cause. The compound remains in the cold solution (the "mother liquor"). Always use the minimum amount of boiling solvent necessary for dissolution.

    • Incomplete cooling: Ensure the flask spends adequate time in an ice bath (at least 30 minutes) to maximize precipitation.

    • Washing with warm solvent: The small amount of solvent used to wash the collected crystals must be ice-cold to prevent redissolving your product.

    • Premature crystallization: If a significant amount of product crystallized in the funnel during hot filtration, it was lost from your final yield.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. Chem 30BL Lab Manual. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado, Boulder, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • PubChem, National Institutes of Health. This compound. CID 123489. [Link]

  • Millersville University. Recrystallization. Chemistry 252 Lab Manual. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Biocyclopedia. Problems in recrystallization. [Link]

  • University of California, Davis. Recrystallization. Chem 118A Lab Manual. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • Der Pharma Chemica. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • National Center for Biotechnology Information. ortho-Anisidine. IARC Monographs. [Link]

Sources

Technical Support Center: Synthesis of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). As a key intermediate in various pharmaceutical and materials science applications, ensuring its purity and optimizing its synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Question 1: I am attempting a Suzuki-Miyaura coupling between 3-bromo-4-methoxyaniline and phenylboronic acid, but I am observing significant amounts of aniline and 4-methoxyaniline in my crude product. What is causing this?

Answer: The presence of aniline and 4-methoxyaniline in your reaction mixture points towards two common side reactions in Suzuki-Miyaura couplings: protodeboronation of the phenylboronic acid and hydrodehalogenation of the 3-bromo-4-methoxyaniline starting material, respectively.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond, forming benzene. While benzene itself is volatile, its formation indicates consumption of your boronic acid, leading to lower yields. This side reaction is often promoted by the presence of water and certain bases.

  • Hydrodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom, leading to the formation of 4-methoxyaniline. This can be a result of side reactions in the catalytic cycle, particularly if the reductive elimination step is slow.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use freshly opened, anhydrous solvents and consider drying your base (e.g., K₂CO₃, K₃PO₄) in an oven before use.

  • Degas Your Reaction Mixture: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize the Base: The choice and quality of the base are crucial. For this substrate, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway and suppress side reactions. Consider ligands like SPhos or XPhos.

Question 2: My Buchwald-Hartwig amination of 3-bromo-4-methoxybiphenyl with an ammonia surrogate is giving me a significant amount of 4-methoxybiphenyl as a byproduct. How can I minimize this?

Answer: The formation of 4-methoxybiphenyl is a classic example of a hydrodehalogenation side reaction in the Buchwald-Hartwig amination. This occurs when an intermediate palladium hydride species, formed from β-hydride elimination from the amine or other sources, reductively eliminates with the aryl halide, replacing the halogen with a hydrogen atom.[1]

Troubleshooting Strategies:

  • Ligand Choice: The ligand plays a critical role in preventing this side reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., RuPhos, XPhos), can promote the desired C-N bond formation and minimize hydrodehalogenation.

  • Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. You might consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize the formation of side products. Monitor the reaction progress closely by TLC or LC-MS.

Question 3: During the Suzuki coupling, I am observing a byproduct with a mass corresponding to biphenyl. What is this and how can I avoid it?

Answer: The formation of biphenyl is due to the homocoupling of your phenylboronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that can facilitate this undesired coupling.

Troubleshooting Strategies:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is under a strict inert atmosphere (argon or nitrogen) throughout the entire process. Proper degassing of solvents is essential.

  • Use of a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes give more reproducible results and lower levels of homocoupling compared to generating the active catalyst in situ from a Pd(II) source.

  • Control of Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. Aim for a stoichiometry of 1.1-1.5 equivalents of the boronic acid.

Question 4: My final product is a brownish color, and I'm having trouble purifying it by column chromatography. What are the likely impurities?

Answer: The brownish color can be due to several factors:

  • Oxidized Aniline Products: Anilines, including this compound, are susceptible to oxidation, which can form colored impurities. It is advisable to work under an inert atmosphere during purification and to store the final product protected from light and air.

  • Residual Palladium Catalyst: The palladium catalyst can sometimes be difficult to remove completely and can impart a dark color to the product.

  • Polymeric Byproducts: Under certain conditions, especially at high temperatures, polymerization of the starting materials or product can occur, leading to intractable colored materials.

Purification Troubleshooting:

  • Charcoal Treatment: Before column chromatography, you can try dissolving the crude product in a suitable solvent and treating it with activated charcoal to remove some of the colored impurities. Be aware that this can sometimes lead to loss of product.

  • Column Chromatography Additives: Adding a small amount of a non-polar amine, like triethylamine (0.5-1%), to your eluent can help to reduce tailing of the basic aniline product on the acidic silica gel, leading to better separation.[2]

  • Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) or distillation under reduced pressure if the product is thermally stable.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a starting point for the synthesis of this compound. Optimization may be necessary depending on the specific laboratory conditions and reagent purity.

Reaction Scheme:

Reaction Scheme for Suzuki-Miyaura Synthesis

Materials:

  • 3-Bromo-4-methoxyaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-methoxyaniline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically around 0.1 M with respect to the 3-bromo-4-methoxyaniline.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Adding 0.5% triethylamine to the eluent can improve separation.[2]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Quantitative Data Summary

The following table provides a summary of expected outcomes and potential issues based on the chosen synthetic route.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Typical Yield 70-95%65-90%
Key Reagents Aryl halide, Boronic acid, Pd catalyst, BaseAryl halide, Amine, Pd catalyst, Ligand, Base
Common Side Products Homocoupling byproduct (biphenyl), Protodeboronation byproduct (benzene), Hydrodehalogenation byproduct (4-methoxyaniline)Hydrodehalogenation byproduct (4-methoxybiphenyl), Di-arylation products
Critical Conditions Anhydrous and oxygen-free environment, choice of base and ligandInert atmosphere, choice of ligand and base

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_0 Synthesis of this compound cluster_1 Troubleshooting Start Start Synthesis (Suzuki or Buchwald-Hartwig) Reaction Run Reaction & Monitor Start->Reaction Workup Aqueous Workup Reaction->Workup LowYield Low or No Product Reaction->LowYield SideProducts Significant Side Products Reaction->SideProducts Crude Obtain Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Product Pure this compound Purification->Product PurificationIssue Purification Difficulty Purification->PurificationIssue CheckCatalyst Check Catalyst/Ligand Activity Degas Solvents Thoroughly LowYield->CheckCatalyst CheckReagents Verify Reagent Purity Ensure Anhydrous Conditions LowYield->CheckReagents OptimizeConditions Optimize Base, Temperature, Time LowYield->OptimizeConditions Homocoupling Homocoupling/Protodeboronation (Strictly O₂-free, Optimize Stoichiometry) SideProducts->Homocoupling Hydrodehalogenation Hydrodehalogenation (Optimize Ligand, Base, Temperature) SideProducts->Hydrodehalogenation ModifyPurification Modify Eluent (add Et₃N) Consider Recrystallization PurificationIssue->ModifyPurification

Caption: A troubleshooting workflow for the synthesis of this compound.

References

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable biaryl amine intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Synthetic Challenge

This compound is a key structural motif in medicinal chemistry and materials science.[1][2] Its synthesis, most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges. The presence of the electron-donating methoxy and amino groups on one of the coupling partners can significantly influence the reaction's outcome.[3] This guide will focus on the Suzuki-Miyaura coupling of 3-bromo-4-methoxyaniline with phenylboronic acid as the primary synthetic route, addressing potential pitfalls and providing robust optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this compound.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an organoboron compound, typically a boronic acid or a boronic ester.[5][6] For the synthesis of this compound, a common approach is the reaction between 3-bromo-4-methoxyaniline and phenylboronic acid.

Q2: How do the electronic properties of the aniline substrate affect the Suzuki coupling?

A2: The aniline substrate, 3-bromo-4-methoxyaniline, possesses two electron-donating groups: the amino (-NH2) and methoxy (-OCH3) groups. These groups increase the electron density of the aromatic ring, which can make the oxidative addition step of the catalytic cycle more challenging.[3] Oxidative addition, the insertion of the palladium catalyst into the carbon-bromine bond, is often the rate-determining step and is generally favored for electron-deficient aryl halides.[6] However, the use of appropriate electron-rich and sterically bulky phosphine ligands can effectively overcome this hurdle.[5]

Q3: Is it necessary to protect the amine group during the Suzuki coupling?

A3: While the free amine can sometimes coordinate to the palladium catalyst and inhibit its activity, many modern Suzuki-Miyaura catalyst systems are robust enough to tolerate unprotected anilines.[7][8] For the synthesis of this compound from 3-bromo-4-methoxyaniline, it is often possible to proceed without a protecting group, which is advantageous as it avoids additional synthesis and deprotection steps.[8] However, if catalyst inhibition is suspected, a simple N-protection strategy (e.g., with a Boc group) can be employed.

Q4: What are the key parameters to consider for optimizing the reaction?

A4: The critical parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Each of these components plays a crucial role in the catalytic cycle and can be tuned to maximize yield and minimize side reactions. A systematic screening of these parameters is often the most effective approach to optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromo-4-methoxyaniline and phenylboronic acid.

Problem 1: Low or No Conversion to this compound

Possible Causes & Solutions

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0).

    • Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. The presence of phosphine ligands and a suitable base is often sufficient. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6]

  • Inappropriate Ligand: The electron-rich nature of the aniline substrate requires a suitable ligand to facilitate oxidative addition.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition step.

  • Insufficiently Strong Base: The base is crucial for the transmetalation step, where the phenyl group is transferred from the boronic acid to the palladium center.

    • Solution: Use a moderately strong inorganic base. Potassium carbonate (K₂CO₃) is a good starting point. If the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[10] Ensure the base is finely powdered and anhydrous.

  • Poor Reagent Quality: Degradation of the phenylboronic acid or the presence of water can significantly reduce the yield.

    • Solution: Use fresh, high-quality phenylboronic acid. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) in the presence of moisture.[10] Consider using a more stable boronic ester derivative, such as a pinacol ester. Ensure all solvents and reagents are anhydrous.

Problem 2: Significant Formation of Aniline (from Phenylboronic Acid)

Possible Cause & Solution

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) to yield the corresponding arene (in this case, benzene, which is not easily detected, but the issue is the consumption of the boronic acid).

    • Solution:

      • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents and reagents.

      • Base Selection: While a base is necessary, strongly basic aqueous conditions can promote protodeboronation. Using an anhydrous base like K₃PO₄ can be beneficial.

      • Boronic Ester: Switch to a more stable boronic ester, such as phenylboronic acid pinacol ester.

Problem 3: Formation of Biphenyl (Homocoupling of Phenylboronic Acid)

Possible Cause & Solution

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct (biphenyl in this case). It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[10]

    • Solution:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration. Using freeze-pump-thaw cycles for degassing is also highly effective.

Problem 4: Formation of 4-Methoxyaniline (Dehalogenation of Starting Material)

Possible Cause & Solution

  • Dehalogenation (Hydrodehalogenation): The starting aryl bromide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.

    • Solution:

      • Hydride Source Identification: Potential hydride sources include certain solvents or impurities. Ensure high-purity, anhydrous solvents are used.

      • Optimize Reaction Conditions: Sometimes, adjusting the ligand, base, or temperature can disfavor the dehalogenation pathway.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

  • 3-bromo-4-methoxyaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxyaniline, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

A. Column Chromatography:

  • Prepare a silica gel column. The choice of eluent will depend on the polarity of any byproducts. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

B. Recrystallization:

  • Dissolve the crude or column-purified this compound in a minimum amount of a hot solvent. A mixture of ethanol and water or toluene and hexanes can be effective.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Common Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Readily available palladium sources.[6]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that facilitate oxidative addition of electron-rich aryl halides.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[8]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Base (-OR') Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Catalyst Check Catalyst/Ligand System Start->Catalyst Base Evaluate Base Catalyst->Base If catalyst is appropriate Catalyst_Sol Use bulky, electron-rich ligand (e.g., XPhos, SPhos) Catalyst->Catalyst_Sol Reagents Assess Reagent Quality Base->Reagents If base is suitable Base_Sol Use stronger, anhydrous base (e.g., K3PO4, Cs2CO3) Base->Base_Sol Conditions Optimize Reaction Conditions Reagents->Conditions If reagents are pure Reagents_Sol Use fresh boronic acid or switch to boronic ester Reagents->Reagents_Sol SideReactions Investigate Side Reactions Conditions->SideReactions If optimization fails Conditions_Sol Increase temperature Ensure anhydrous & anaerobic conditions Conditions->Conditions_Sol SideReactions_Sol Address protodeboronation, homocoupling, or dehalogenation SideReactions->SideReactions_Sol

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates - ResearchGate. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. [Link]

  • Aminative Suzuki-Miyaura coupling - ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. [Link]

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

Sources

Technical Support Center: Catalyst Selection for 5-Phenyl-o-anisidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-o-anisidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis with confidence and achieve high-yielding, reproducible results.

Introduction: The Challenge of Synthesizing this compound

This compound, also known as 2-methoxy-5-phenylaniline, is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring an electron-rich aniline ring coupled with a phenyl group, presents unique challenges in its synthesis. The selection of an appropriate catalyst system is paramount to overcoming these challenges and achieving efficient C-C or C-N bond formation. This guide will focus on the two most prevalent and effective methods for this transformation: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and effective methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions.[3] The two principal strategies are:

  • Suzuki-Miyaura Coupling: This reaction forms the C-C bond between an anisidine derivative and a phenylboronic acid derivative.

  • Buchwald-Hartwig Amination: This reaction forms the C-N bond between a biphenyl derivative and an amine source.[4][5]

The choice between these routes often depends on the availability and cost of the starting materials.

Q2: Why is catalyst selection so critical for this specific synthesis?

The o-anisidine moiety is electron-rich due to the methoxy and amino substituents. This electronic nature can pose challenges for standard palladium catalysts.[6][7] For instance, in Suzuki-Miyaura couplings, electron-rich aryl halides can undergo slow oxidative addition to the palladium center.[8][9] In Buchwald-Hartwig aminations, the nucleophilicity of the aniline can be modulated by these substituents. Therefore, a judicious choice of ligand and palladium precursor is essential to promote efficient catalytic turnover.

Q3: What are the key components of a successful catalyst system for these reactions?

A typical palladium-catalyzed cross-coupling system consists of:

  • Palladium Precursor: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes (precatalysts).[10]

  • Ligand: Typically a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) that stabilizes the palladium center and facilitates the catalytic cycle.[11]

  • Base: Required to activate the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) and to neutralize the acid generated during the reaction.[6][10]

  • Solvent: An appropriate solvent that ensures all components remain in solution at the reaction temperature.[10]

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This section addresses common issues encountered when synthesizing this compound via the Suzuki-Miyaura coupling of a halogenated o-anisidine derivative with phenylboronic acid.

Scenario 1: Low or No Conversion of Starting Material

Question: My Suzuki-Miyaura reaction with 2-amino-4-bromoanisole and phenylboronic acid is showing very low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki-Miyaura couplings involving electron-rich anilines is a frequent challenge.[6][7] Here’s a systematic approach to troubleshooting:

  • Inadequate Catalyst Activity: The choice of ligand is crucial. Standard ligands like PPh₃ may be ineffective for this electron-rich substrate.[6]

    • Solution: Switch to a more electron-rich and sterically bulky ligand. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or DavePhos are often excellent choices for coupling electron-rich aryl bromides.[9][11] These ligands promote the oxidative addition step, which is often rate-limiting for electron-rich substrates.[8]

  • Ineffective Base: The base plays a critical role in the transmetalation step. A weak base may not be sufficient to activate the phenylboronic acid.

    • Solution: Employ a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[6]

  • Oxygen Contamination: Palladium(0), the active catalytic species, is sensitive to oxidation.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by freeze-pump-thaw cycles.[6][12]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen).

    • Solution: Use fresh, high-quality phenylboronic acid. If degradation is suspected, consider using a more stable boronic acid derivative, such as a pinacol ester.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemPalladium PrecursorLigandBaseSolventTypical Temp. (°C)Expected Yield
System 1 (High Performance) Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)100>90%[13]
System 2 (Alternative) Pd₂(dba)₃ (1 mol%)XPhos (2.5 mol%)Cs₂CO₃ (2 equiv.)1,4-Dioxane100High
System 3 (Classic, less effective for this substrate) Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ (2 equiv.)Toluene/EtOH/H₂ORefluxVariable, often low[6]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add 2-amino-4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion catalyst Check Catalyst System (Ligand & Pd Source) start->catalyst base Evaluate Base Strength catalyst->base If catalyst is appropriate sub_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->sub_catalyst conditions Verify Reaction Conditions (Inert Atmosphere, Temp.) base->conditions If base is strong enough sub_base Use Stronger Base (e.g., K3PO4, Cs2CO3) base->sub_base reagents Assess Reagent Quality (Boronic Acid Stability) conditions->reagents If conditions are optimal sub_conditions Ensure Rigorous Degassing Optimize Temperature conditions->sub_conditions sub_reagents Use Fresh Boronic Acid or Pinacol Ester reagents->sub_reagents Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR2 - X- Deprotonation Deprotonation (L-Pd(II)(Ar)(NR2)) AmineCoord->Deprotonation + Base - Base-H+ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product Product Release ArX Ar-X Amine HNR2 Base Base

Sources

Technical Support Center: Polymerization of 2-Methoxy-5-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and troubleshooting of poly(2-Methoxy-5-phenylaniline). This document is designed for researchers, scientists, and professionals in drug development who are working with or exploring the polymerization of this substituted aniline monomer. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for polymerizing 2-Methoxy-5-phenylaniline?

The most common and accessible method is chemical oxidative polymerization . This technique involves dissolving the 2-Methoxy-5-phenylaniline monomer in an acidic solution (typically 1M HCl) and introducing a strong oxidizing agent, such as ammonium persulfate (APS), to initiate the reaction.[1] The reaction is typically performed at sub-zero temperatures (0–5 °C) to promote higher molecular weight and better structural regularity.[2]

Q2: Why is an acidic medium necessary for the polymerization?

The acidic medium serves two critical functions. First, it protonates the aniline monomer, forming the anilinium salt. This is the active species that undergoes oxidation to a radical cation, initiating the polymerization cascade. Second, the acid acts as a dopant for the resulting polymer, protonating the imine nitrogens in the polymer backbone and inducing a conductive state (emeraldine salt), which is often the desired form. The reaction medium's acidity is a crucial parameter, as pH values above 2.5 can drastically change the reaction mechanism and lead to the formation of branched, irregular oligomers instead of the desired linear polymer.[3]

Q3: What are the expected properties of poly(2-Methoxy-5-phenylaniline)?

Compared to unsubstituted polyaniline (PANI), which is notoriously insoluble, the incorporation of a methoxy group is expected to significantly improve the polymer's solubility in common organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[4][5][6] The phenyl substituent, being bulky, may influence the polymer's final morphology and chain packing. The polymer should exhibit characteristic electroactivity and change color depending on its oxidation and protonation state.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the polymerization of 2-Methoxy-5-phenylaniline.

Problem 1: Low or No Polymer Yield

Q: I followed the standard oxidative polymerization protocol, but I obtained very little or no precipitate. What went wrong?

A: This is a common issue that can stem from several factors related to reactant purity, reaction conditions, or the initiation step.

  • Causality & Solution:

    • Oxidant Degradation: Ammonium persulfate (APS) is a hygroscopic solid that can degrade over time, losing its oxidizing power. Ensure you are using fresh, dry APS. If in doubt, use a fresh bottle.

    • Improper Temperature Control: The polymerization of anilines is highly exothermic. If the temperature rises significantly above the recommended 0–5 °C range upon APS addition, side reactions can occur, consuming the monomer without forming high molecular weight polymer.[1] Pre-cool all solutions thoroughly and add the oxidant solution dropwise or in small portions to maintain temperature control.

    • Incorrect pH: While a strong acid is required, an excessively high concentration of acid can hinder the reaction. Conversely, if the pH is too high (above ~2.5), the polymerization will not proceed efficiently to form the desired emeraldine salt.[3] Verify the concentration of your acid solution (e.g., 1M HCl).

    • Monomer Purity: Impurities in the 2-Methoxy-5-phenylaniline monomer can terminate the polymerization chain reaction. It is best practice to purify the monomer before use, for example, by recrystallization or sublimation.[6]

Problem 2: The Final Polymer Has Poor Solubility

Q: I synthesized the polymer, but it won't dissolve in NMP or DMSO, which was unexpected for a substituted polyaniline. Why is it insoluble?

A: While the methoxy group enhances solubility, insolubility can still arise from over-oxidation, cross-linking, or incomplete de-doping.

  • Causality & Solution:

    • Over-oxidation/Cross-linking: Using an excessive molar ratio of oxidant to monomer (>>1.25:1) or allowing the reaction to proceed for too long can lead to over-oxidation of the polymer backbone to the pernigraniline state or cause irreversible cross-linking reactions.[8][9] This creates a rigid, insoluble network. A troubleshooting workflow is outlined below.

    • Incomplete De-doping: The synthesized polymer is in its protonated (doped) emeraldine salt form, which has lower solubility in organic solvents than its neutral emeraldine base form.[2] To improve solubility, the polymer must be de-doped by washing with an ammonium hydroxide solution (typically 1M) until the filtrate is colorless. This process converts the polymer to the more soluble emeraldine base.[2]

    • Residual Impurities: The presence of inorganic salts (from the oxidant and acid) can also hinder dissolution. Ensure the polymer is thoroughly washed with deionized water after the initial acid washes and before the de-doping step.[1]

G start Insoluble Polymer Obtained check_form Is the polymer in the emeraldine base (neutral) form? start->check_form dedope Action: De-dope with 1M NH4OH. Wash until filtrate is colorless. check_form->dedope No check_ratio Was the Oxidant:Monomer molar ratio > 1.25:1? check_form->check_ratio Yes dedope->start Re-test solubility reduce_oxidant Action: Repeat synthesis. Use a lower oxidant ratio (e.g., 1:1 or 1.1:1). check_ratio->reduce_oxidant Yes check_time Was the reaction time excessively long (>12 hours)? check_ratio->check_time No final_issue Persistent Issue: Potential for irreversible cross-linking. Characterize insoluble fraction. reduce_oxidant->final_issue Still Insoluble reduce_time Action: Repeat synthesis. Reduce reaction time (e.g., 4-6 hours). check_time->reduce_time Yes check_time->final_issue No reduce_time->final_issue Still Insoluble

Caption: Decision tree for troubleshooting polymer insolubility.

Problem 3: Unexpected Color or Spectroscopic Results

Q: My final polymer isn't the expected dark green or blue/purple. Its UV-Vis spectrum also looks wrong. What does this indicate?

A: The color of polyaniline derivatives is a direct indicator of their oxidation and protonation state. An anomalous color suggests an incorrect final state.

  • Causality & Solution:

    • Incorrect Oxidation State:

      • Yellow/Brown Color: May indicate the presence of low molecular weight oligomers or under-oxidized polymer (leucoemeraldine form). This can result from insufficient oxidant or premature termination of the reaction.

      • Deep Blue/Violet (in base form): This is often the color of the desired neutral emeraldine base.

      • Dark Green: This is the characteristic color of the conductive, protonated emeraldine salt form. If your polymer is not green after synthesis in acid, it suggests a problem with the protonation or the polymer structure itself.

    • UV-Vis Spectroscopy: The UV-Vis spectrum is a powerful diagnostic tool. For the emeraldine base, you should expect to see two main absorption bands: one around 320-330 nm (π-π* transition of the benzenoid rings) and another around 620-630 nm (exciton absorption of the quinoid rings).[10] A significant deviation from this pattern points to structural irregularities. The absence of the quinoid peak suggests under-oxidation.[10]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol provides a standard procedure for synthesizing poly(2-Methoxy-5-phenylaniline).

Materials:

  • 2-Methoxy-5-phenylaniline (monomer)

  • Ammonium persulfate (APS, (NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl), 37%

  • Deionized water

  • Methanol

  • Ammonium hydroxide (NH₄OH), ~28-30%

Procedure:

  • Monomer Solution: In a 250 mL flask, dissolve 2.13 g (10 mmol) of 2-Methoxy-5-phenylaniline in 100 mL of 1M HCl. Stir until fully dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.

  • Oxidant Solution: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 molar equivalents) of ammonium persulfate in 50 mL of 1M HCl. Cool this solution to 0–5 °C.

  • Polymerization: Add the cold APS solution dropwise to the stirring monomer solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours. A dark green precipitate should form.[1]

  • Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Washing (Acid): Wash the precipitate on the filter with copious amounts of 1M HCl until the filtrate becomes colorless. This removes unreacted monomer and oligomers.[1]

  • Washing (Solvent): Further wash the precipitate with methanol to remove any remaining organic impurities.

  • Drying: Dry the resulting dark green powder (emeraldine salt) in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Polymer Purification and De-doping

This protocol converts the synthesized emeraldine salt to the more soluble emeraldine base.

Procedure:

  • Suspend the dry emeraldine salt powder from Protocol 1 in 100 mL of 1M NH₄OH solution.

  • Stir the suspension at room temperature for 6-8 hours. The color will change from dark green to a dark blue/purple.

  • Filter the polymer and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7).

  • Finally, wash with methanol to aid in drying.

  • Dry the final polymer (emeraldine base) in a vacuum oven at 60 °C for 24 hours. This product should exhibit improved solubility in organic solvents.[2]

Data & Characterization

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature 0–5 °CMinimizes side reactions, promotes higher molecular weight and crystallinity.[2]
Monomer Concentration 0.1 MA standard concentration for achieving good yield without premature precipitation.
Acid Medium 1 M HClEnsures complete monomer protonation and acts as a dopant.[1]
Oxidant:Monomer Ratio 1.0:1 to 1.25:1Sufficient for polymerization; excess can cause over-oxidation.
Reaction Time 4–6 hoursTypically sufficient for high conversion without significant side reactions.
Table 2: Expected Solubility of Poly(2-Methoxy-5-phenylaniline) Emeraldine Base
SolventExpected SolubilityNotes
N-Methyl-2-pyrrolidone (NMP)SolubleCommon solvent for casting films of polyaniline derivatives.[5]
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Chloroform (CHCl₃)Moderately SolubleSolubility may be partial depending on molecular weight.[5]
Tetrahydrofuran (THF)Moderately Soluble
Water, Acetone, HexaneInsoluble

Solubility is enhanced by the methoxy substituent.[4][5][11]

Caption: Simplified workflow of oxidative polymerization of aniline derivatives.

References

  • Synthesis and Novel Purification Process of PANI and PANI/AgNPs Composite. (2019). Polymers (Basel). Available at: [Link]

  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (n.d.). ACS Omega. Available at: [Link]

  • Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. (n.d.). Macromolecules. Available at: [Link]

  • Purification of a conducting polymer, polyaniline, for biomedical applications. (2014). Semantic Scholar. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances. Available at: [Link]

  • Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. (2021). Polymers (Basel). Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules. Available at: [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules. Available at: [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Bulletin of Materials Science. Available at: [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. Available at: [Link]

  • ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (2010). ResearchGate. Available at: [Link]

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (2006). ResearchGate. Available at: [Link]

Sources

Technical Support Center: 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Oxidation

Welcome to the technical support guide for 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). This document is designed for researchers, scientists, and drug development professionals who handle this versatile yet sensitive compound. As a substituted aromatic amine, this compound is susceptible to oxidative degradation, which can compromise experimental integrity, yield, and safety. This guide provides in-depth, field-proven insights into the causes of oxidation and offers robust protocols to prevent it.

Part 1: Fundamentals - Why Does this compound Oxidize?

Understanding the inherent chemical properties of this compound is the first step toward preventing its degradation. The molecule's structure contains two key functional groups attached to a biphenyl system: an amino (-NH₂) group and a methoxy (-OCH₃) group.

  • Electron-Donating Groups: Both the amino and methoxy groups are strong electron-donating groups. They increase the electron density of the aromatic ring system, making the molecule highly susceptible to electrophilic attack and, crucially, oxidation.[1][2] The lone pair of electrons on the nitrogen atom is particularly vulnerable to attack by oxidizing agents, including atmospheric oxygen.

  • Oxidation Mechanism: Oxidation typically initiates at the electron-rich amino group. This process can form highly colored and often polymeric byproducts. Studies on the closely related compound, o-anisidine, show that oxidation can lead to the formation of nitrogen-nitrogen and nitrogen-carbon coupled products, such as azo compounds and para-iminoquinones, which are responsible for the characteristic discoloration from a white or light-yellow powder to yellow, brown, or even dark red solids.[3] This susceptibility is a known characteristic of aminophenol-type structures, which are notoriously unstable and readily become discolored upon exposure to air and light.[4]

Visualizing the Oxidation Pathway

The following diagram illustrates a plausible initial pathway for the oxidation of this compound, leading to dimerization and the formation of colored impurities.

Oxidation_Pathway cluster_0 Initiation cluster_1 Propagation & Dimerization A This compound (Stable) B Radical Cation (Reactive Intermediate) A->B [O] (e.g., Air, Peroxides) C Azo Dimer (Colored Impurity) B->C N-N Coupling D Quinone-imine Species (Colored Impurity) B->D N-C Coupling

Caption: Plausible oxidation mechanism of this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.

Q1: My this compound, which was initially a white powder, has turned yellow/brown. What happened?

A: This discoloration is a definitive sign of oxidation.[4] Exposure to atmospheric oxygen, light, or trace impurities (like metal ions or peroxides in solvents) can initiate the degradation process, forming colored byproducts such as azo-dimers and quinone-imines.[3] While o-anisidine itself is a yellowish liquid that becomes brownish on air exposure, the solid 5-phenyl derivative should be a white to light yellow powder.[5][6][7] Any significant color change indicates a decrease in purity.

Q2: Is the discolored compound still usable for my synthesis?

A: The usability of oxidized this compound depends entirely on the sensitivity of your experiment. For applications requiring high purity, such as pharmaceutical synthesis or polymerization studies, using the discolored material is strongly discouraged as the impurities can act as reaction inhibitors, cause unwanted side reactions, or compromise the properties of the final product. For less sensitive applications, you might proceed, but be aware that yields may be lower and purification may be more challenging. We strongly recommend verifying the purity of the material using an appropriate analytical method before use.

Q3: I need to prepare a solution of this compound. How can I prevent it from degrading during my experiment?

A: Oxidation is often accelerated in solution. To maintain the integrity of your compound, follow these critical steps:

  • Use Degassed Solvents: Solvents readily dissolve atmospheric oxygen. Before use, degas your solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Perform all manipulations, including weighing, dissolution, and reaction setup, under a blanket of inert gas. This can be achieved in a glovebox or by using Schlenk line techniques.

  • Use Fresh, High-Purity Solvents: Use freshly opened bottles of high-purity, anhydrous solvents whenever possible. Older solvents can accumulate peroxides, which are potent oxidizing agents.

  • Consider an Antioxidant: For extended experiments or storage in solution, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective.[8] A typical concentration is 0.01-0.1% w/v.

Q4: What are the best long-term storage conditions for this compound?

A: Proper storage is the most effective preventative measure. The manufacturer's safety data sheet (SDS) recommends keeping the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere.[9][10]

  • Atmosphere: Store the solid under a positive pressure of nitrogen or argon. If the product came in a Sure/Seal™ bottle, do not remove the septum. If it is in a standard screw-cap bottle, consider transferring it to a container that can be purged and sealed under inert gas inside a glovebox.

  • Temperature: Store at room temperature as recommended, away from direct heat sources.[10]

  • Light: Protect the container from light by storing it in a dark cabinet or by wrapping the bottle in aluminum foil.[4]

Q5: Are there any chemicals or materials that are incompatible with this compound?

A: Yes. As a substituted aniline, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these materials can lead to vigorous and potentially hazardous reactions. Additionally, avoid contact with certain plastics, rubbers, and coatings which may be degraded by the compound. Always use glass or other inert materials for handling and storage.

Part 3: Preventative Measures & Protocols

Proactive measures are key to preserving the purity of this compound. This section provides detailed, step-by-step protocols for common laboratory workflows.

Protocol 1: Handling Air-Sensitive this compound

This protocol outlines the standard procedure for weighing and preparing a solution using Schlenk techniques to minimize air exposure.

Handling_Workflow cluster_0 Preparation cluster_1 Weighing & Transfer cluster_2 Dissolution A 1. Purge Schlenk flask with Nitrogen/Argon B 2. Degas solvent via N₂ sparging or Freeze-Pump-Thaw A->B C 3. Briefly remove flask from inert gas B->C Move to balance D 4. Quickly weigh & add solid This compound C->D E 5. Immediately re-establish inert atmosphere D->E F 6. Add degassed solvent via cannula or syringe E->F G 7. Stir under positive pressure of inert gas until dissolved F->G

Caption: Workflow for handling this compound under an inert atmosphere.

Detailed Steps:

  • Flask Preparation: Take a clean, dry Schlenk flask equipped with a magnetic stir bar. Connect it to a dual-manifold (Schlenk line) and evacuate under vacuum, gently heating with a heat gun to remove adsorbed moisture. Refill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Degassing: Prepare your chosen solvent in a separate Schlenk flask and degas it thoroughly.

  • Weighing: While maintaining a positive pressure of inert gas, take the flask to a balance. Briefly remove the stopper and add the required amount of this compound powder.

  • Re-sealing: Immediately replace the stopper and reconnect the flask to the Schlenk line. Evacuate and refill with inert gas three times to remove any air that entered during the transfer.

  • Dissolution: Transfer the degassed solvent into the flask containing the solid using a cannula or a gas-tight syringe.

  • Use: The resulting solution is now ready for use and is protected from atmospheric oxidation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting potential degradation products. This method is adapted from established procedures for analyzing anisidine isomers.[11][12]

Instrumentation & Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient; Acetonitrile/Water mixture
Example Mobile Phase 65% Acetonitrile / 35% Water[12]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at 254 nm[12]
Column Temperature Ambient or 30 °C

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of high-purity this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (or a compatible solvent like methanol). This is your stock solution. Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare your test sample in the same manner as the standard. Ensure the final concentration is within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: The pure compound will appear as a single major peak at a specific retention time. The appearance of additional peaks, especially those that are absent in the reference standard, indicates the presence of impurities or degradation products. Purity can be calculated based on the relative peak areas.

Part 4: Summary of Preventative Strategies

StrategyRationaleKey Actions
Atmosphere Control Prevents contact with atmospheric oxygen, the primary oxidant.Handle and store under an inert gas (Nitrogen, Argon). Use gloveboxes or Schlenk techniques.[9]
Solvent Management Removes dissolved oxygen and peroxide impurities that accelerate oxidation.Use high-purity, anhydrous solvents. Degas solvents before use.[13][14]
Storage Conditions Slows the rate of chemical degradation.Store in a tightly sealed, opaque container in a cool, dark, and dry place.[10]
Use of Additives Scavenges free radicals and other oxidizing species to terminate degradation chain reactions.Add a small amount of an antioxidant (e.g., BHT, Ascorbate) for solutions or long-term storage.[8][15][16]
Material Compatibility Avoids catalytic degradation or hazardous reactions.Use glass or other inert labware. Avoid contact with strong oxidizers, acids, and certain plastics.

By implementing these scientifically grounded strategies and protocols, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.

References
  • Stabilization of aromatic amines.
  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
  • Stabilization of aromatic amines.
  • The Role of Para-Aminophenol as an Antioxidant and Chemical Reagent. NINGBO INNO PHARMCHEM CO.,LTD.
  • Basicity of Arom
  • Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. PubMed.
  • What are the important factors that affect the basicity of amines?
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • This compound ≥98%. Sigma-Aldrich.
  • Properties of amines. Chemistry LibreTexts.
  • SAFETY D
  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies.
  • Aminophenols | Request PDF.
  • NMAM METHOD 2514 - ANISIDINE. CDC.
  • SAFETY DATA SHEET - Anisidine. Thermo Fisher Scientific.
  • The oxidation of ortho-anisidine in alkaline medium. A product characterization and an EPR study. Canadian Journal of Chemistry.
  • This compound | 39811-17-1. ChemicalBook.
  • 39811-17-1 | this compound. Tetrahedron.
  • This compound | C13H13NO. PubChem.
  • anisidine 2514. NIOSH.
  • Synthesis and antitumor activity of 5-(9-acridinylamino)
  • p-anisidine. Sdfine.
  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. New Journal of Chemistry (RSC Publishing).
  • This compound. Chongqing Chemdad Co., Ltd.
  • ortho-Anisidine. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI.
  • An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride. Benchchem.
  • O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. N. Chaturvedi, S.

Sources

Technical Support Center: Characterization of Impurities in 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Phenyl-o-anisidine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and controlling impurities in this critical chemical intermediate. The format is a series of questions and answers, addressing common challenges and providing robust, validated methodologies.

Section 1: Foundational Concepts & Regulatory Landscape

Q1: What is this compound, and why is impurity profiling essential?

This compound, also known as 2-Methoxy-5-phenylaniline, is an aromatic amine.[1][2] It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and dyes.[2][3]

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. Unwanted chemical entities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities to ensure patient safety.[4][6][7] A thorough characterization of impurities is not just a regulatory requirement but a scientific necessity to understand the synthesis process, control for potential toxicities (including mutagenicity), and ensure batch-to-batch consistency.[5][8]

Q2: What are the primary sources and types of impurities in this compound?

Impurities in any drug substance are broadly classified based on their origin. For this compound, they typically fall into three categories:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.

    • Process-Related: Includes starting materials, intermediates, by-products from side reactions, and reagents.[9] For example, impurities could arise from the incomplete reaction of precursors or from alternative reaction pathways.

    • Degradation Products: Formed during manufacturing or storage due to exposure to environmental factors like heat, light, humidity, or reactive excipients.[9][10]

  • Inorganic Impurities: Result from the manufacturing process and may include reagents, catalysts, or heavy metals.[7]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[7][8]

The diagram below illustrates the potential sources and pathways leading to the formation of impurities.

G cluster_0 Synthesis Process cluster_1 Degradation Pathways cluster_2 Final Product Impurities SM Starting Materials (e.g., 4-methoxy-3-nitrobiphenyl) Intermediates Intermediates SM->Intermediates Reaction Step 1 FinalProduct Total Impurity Profile SM->FinalProduct Process-Related Byproducts By-products (Side Reactions) Intermediates->Byproducts e.g., incomplete coupling, over-reduction API This compound (API) Intermediates->API Final Reaction Step Reagents Reagents & Catalysts Reagents->Intermediates Reagents->API Reagents->FinalProduct Process-Related Byproducts->FinalProduct Process-Related API_storage This compound (Stored Product) Oxidation Oxidative Degradants (e.g., N-oxides, dimers) API_storage->Oxidation O₂, Peroxides Hydrolysis Hydrolytic Degradants API_storage->Hydrolysis H₂O (Acid/Base) Photolysis Photolytic Degradants API_storage->Photolysis UV/Visible Light Oxidation->FinalProduct Degradation-Related Hydrolysis->FinalProduct Degradation-Related Photolysis->FinalProduct Degradation-Related

Caption: Potential sources and pathways of impurities in this compound.

Q3: What are the regulatory thresholds I need to be aware of for these impurities?

The ICH Q3A(R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[6][11] The thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[6][11]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[6]

  • Identification Threshold: The level above which an impurity's structure must be determined.[11]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[11]

Section 2: Troubleshooting Guide - Analytical Workflows

Q4: How do I develop a robust, stability-indicating HPLC method to separate this compound from its potential impurities?

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[5][13]

The workflow for developing such a method is systematic and involves several stages, from initial screening to final validation.

Caption: Workflow for HPLC stability-indicating method development.

Step-by-Step Protocol: HPLC Method Development

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[14]

  • Column Selection: Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), as it is versatile for separating non-polar to moderately polar compounds.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffered aqueous solution (e.g., 0.02 M potassium phosphate) and adjust the pH to a suitable value (e.g., 3.0 or 7.0) with phosphoric acid.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Initial Scouting Runs:

    • Inject a solution of this compound and a mixture of samples from forced degradation studies.

    • Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all potential impurities.

    • Use the PDA detector to assess peak purity and select an optimal wavelength for detection (e.g., 254 nm is common for aromatic compounds).[14][15]

  • Optimization:

    • Gradient: Adjust the slope of the gradient to improve the resolution between the main peak and closely eluting impurities.[16]

    • pH: Vary the pH of Mobile Phase A. The charge state of ionizable impurities can change, significantly affecting retention and peak shape.

    • Temperature: Increasing column temperature (e.g., to 30-40°C) can decrease viscosity, improve efficiency, and alter selectivity.

  • Validation: Once the method demonstrates adequate separation (baseline resolution for all known impurities and degradants), validate it according to ICH Q2(R1) guidelines.

Table: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood efficiency and retention for aromatic amines.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.[17]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 30 minBroad enough to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection PDA Detector, 254 nmAllows for peak purity analysis and is a common wavelength for aromatic compounds.[15]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Q5: An unknown peak has appeared in my chromatogram. What is the systematic approach to identify and characterize it?

Identifying an unknown impurity requires a multi-technique approach to gather orthogonal data, leading to an unambiguous structure elucidation. The standard workflow involves determining the molecular weight, elemental composition, and finally, the detailed molecular structure.[12][13]

G Start Unknown Peak Detected in HPLC-UV LCMS Step 1: LC-MS Analysis Start->LCMS Determine Mass (m/z) HRMS Step 2: High-Resolution MS (LC-TOF or LC-Orbitrap) LCMS->HRMS Determine Exact Mass & Elemental Formula Isolate Step 3: Isolation (Preparative HPLC) HRMS->Isolate Need pure sample for NMR NMR Step 4: NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolate->NMR Acquire structural data Elucidate Step 5: Structure Elucidation NMR->Elucidate Assemble fragments End Structure Confirmed Elucidate->End

Caption: Systematic workflow for the identification of an unknown impurity.

Step-by-Step Protocol: Impurity Identification

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the impurity.[13]

    • Method: Use an HPLC method coupled to a mass spectrometer (e.g., a single quadrupole or ion trap). Use an MS-compatible mobile phase (e.g., replacing phosphate buffers with formic acid or ammonium acetate).

    • Interpretation: The mass-to-charge ratio (m/z) of the impurity peak provides its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the elemental composition (molecular formula).[12]

    • Method: Use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. These instruments measure m/z with very high precision (e.g., <5 ppm).

    • Interpretation: The exact mass allows software to predict a unique elemental formula (CₓHᵧNₐOₑ...).

  • Isolation by Preparative HPLC:

    • Objective: To obtain a sufficient quantity (typically >1 mg) of the pure impurity for NMR analysis.

    • Method: Scale up the analytical HPLC method to a preparative or semi-preparative column. Collect the fraction corresponding to the impurity peak. Evaporate the solvent to obtain the isolated solid.

  • NMR Spectroscopy:

    • Objective: To determine the complete chemical structure and connectivity of atoms.[18][19]

    • Method: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a suite of NMR spectra:

      • 1D NMR: ¹H (proton) and ¹³C (carbon) spectra to identify functional groups and the carbon skeleton.[20]

      • 2D NMR:

        • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (H-H connectivity).

        • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and carbons (C-H connectivity).

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.[19]

    • Interpretation: By assembling the information from all spectra, the definitive structure of the impurity can be elucidated.[18]

Q6: How should I conduct forced degradation studies to proactively identify potential degradation products?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10] Its purpose is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[21] The goal is typically to achieve 5-20% degradation of the API.[22]

Step-by-Step Protocols for Forced Degradation

  • General Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.[22] For each condition, include a control sample stored under normal conditions.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M to 1 M HCl to the drug solution.[23]

    • Heat the mixture (e.g., at 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.[24]

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M to 1 M NaOH to the drug solution.[23]

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.[24]

  • Oxidative Degradation:

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution.[22]

    • Keep the mixture at room temperature and sample at various time points. The reaction is often rapid.

  • Thermal Degradation:

    • Store the solid drug substance and a solution of the drug substance in a temperature-controlled oven (e.g., 60-80°C).

    • Sample at various time points over several days.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Sample at appropriate intervals.

Table: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M - 1 M HCl, 60°C2 - 24 hoursSimulates degradation in an acidic environment.[21]
Base Hydrolysis 0.1 M - 1 M NaOH, 60°C2 - 24 hoursSimulates degradation in an alkaline environment.[21]
Oxidation 3 - 30% H₂O₂, Room Temp.1 - 24 hoursInvestigates susceptibility to oxidative degradation.[22]
Thermal 60 - 80°C (Solid & Solution)1 - 7 daysAssesses intrinsic thermal stability.[23]
Photolysis ICH Q1B compliant light sourcePer guidelineDetermines light sensitivity and potential for photodegradation.[10]

After exposure, all stressed samples should be analyzed by the developed stability-indicating HPLC method to profile the degradants formed. The structures of any significant degradants should then be elucidated using the workflow described in Q5.

References

  • ICH Q3A and Q3B outline the quantitative thresholds that help determine how each impurity should be managed. (AMSbiopharma)
  • Impurities in pharmaceuticals can have a significant impact on the quality, safety, and efficacy of medic
  • The drug development process depends on choosing the correct analytical approach to maintain precision during impurity analysis. (PharmiWeb.com)
  • Impurities in drugs can be derived from a variety of sources, including starting materials, reagents, solvents, catalysts, and intermediates formation.
  • This compound | C13H13NO | CID 123489 - PubChem. (NIH)
  • Guidance for Industry Q3A Impurities in New Drug Substances. (FDA)
  • Forced degradation study of a new antileishmanial agent. (JOCPR)
  • This compound - Mass spectrum (electron ioniz
  • NMAM METHOD 2514 - HPLC, UV DETECTION for o-anisidine and p-anisidine. (CDC)
  • This compound Usage And Synthesis. (ChemicalBook)
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (PubMed)
  • Forced degradation studies include the degradation of new drug substance and drug product at conditions more severe than acceler
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (Biotech Spain)
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Stability Indicating Forced Degrad
  • Separation of 5-Ethylsulphonyl-o-anisidine on Newcrom R1 HPLC column. (SIELC Technologies)
  • Impurity Profiling in different analytical techniques. (IJNRD)
  • Forced Degradation Study in Pharmaceutical Stability. (Pharmaguideline)
  • Identification and structure elucidation by NMR spectroscopy.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (SciSpace)
  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chrom
  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. (New Journal of Chemistry - RSC Publishing)
  • This compound - IR Spectrum. (NIST WebBook)
  • This compound - General Inform
  • This compound Chemical Properties. (ChemicalBook)
  • para-anisidine 4-methoxybenzenamine - Articles. (The Good Scents Company)
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Anisidine Hydrochloride and its Metabolites. (Benchchem)
  • An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride. (Benchchem)
  • This compound ≥98%; CAS Number: 39811-17-1. (Sigma-Aldrich)
  • Physicochemical and Spectroscopic Characterization of Biofield Energy Tre
  • Effect of varying initial p-anisidine concentration during Fenton's oxidation.
  • Assessing the performance of new chromatographic technologies for the separation of peptide epimeric impurities. (ScienceDirect)
  • Spectroscopic and Synthetic Data for 5-phenyl-1,2,4-triazine Remain Elusive in Publicly Available Chemical Liter
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants prepar
  • O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estim
  • ortho-Anisidine and ortho-Anisidine Hydrochloride - Chemical and physical properties. (NCBI Bookshelf)
  • Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography.
  • o-Anisidine(90-04-0) 1H NMR spectrum. (ChemicalBook)
  • O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estim
  • This compound | 39811-17-1. (ChemicalBook)
  • ortho-Anisidine - Other relevant d
  • Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don.

Sources

Technical Support Center: Synthesis of 5-Phenyl-o-anisidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenyl-o-anisidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important biphenyl amine scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to troubleshoot common challenges effectively. We will explore the nuances of the most prevalent synthetic strategies, focusing on causality to empower you to make informed decisions in your own lab.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the workhorse for constructing the central biphenyl C-C bond in this compound. It typically involves coupling a substituted phenylboronic acid with a halo-o-anisidine derivative (or vice versa). While powerful, the reaction is sensitive to a number of variables.

Question 1: My Suzuki coupling reaction for 5-bromo-2-methoxyaniline and phenylboronic acid shows low to no conversion. What are the primary causes and how can I troubleshoot this?

Answer: Low conversion in this specific Suzuki coupling is a frequent issue. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups on your halo-anisidine substrate can make the crucial oxidative addition step of the catalytic cycle sluggish.[1] Here is a systematic approach to diagnosing and solving the problem.

Probable Causes & Solutions:

  • Inactive Catalyst or Inappropriate Ligand:

    • Causality: The standard Pd(PPh₃)₄ catalyst may not be active enough for this electron-rich aryl bromide. The oxidative addition to the Ar-Br bond is often the rate-limiting step, and electron-donating groups on the aryl halide slow this step down. More electron-rich and bulky phosphine ligands are required to accelerate it.

    • Troubleshooting Protocol:

      • Switch to a more active catalyst system. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices.

      • Consider N-Heterocyclic Carbene (NHC) Ligands. Palladium-NHC complexes are highly active and can be effective for challenging couplings.[2]

      • Ensure Catalyst Integrity: Always use fresh, high-quality palladium sources and ligands. Pd(PPh₃)₄, for instance, can degrade upon storage.

  • Sub-optimal Base and Solvent System:

    • Causality: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step by forming the active boronate species.[2] The solvent must be able to dissolve all reactants and maintain the catalyst's activity. Poor solubility of starting materials or intermediates is a common cause of reaction failure.[3][4]

    • Troubleshooting Protocol:

      • Screen Different Bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous conditions.

      • Optimize the Solvent. If using an aqueous/organic mixture (e.g., Toluene/H₂O, Dioxane/H₂O), ensure the phase transfer of the base is efficient. For anhydrous conditions, polar aprotic solvents like DMF or Dioxane can be effective. If solubility is a major issue, high-boiling solvents like chlorobenzene might be necessary.[4]

      • Check for Water Content. For anhydrous couplings using bases like K₃PO₄, adding a few equivalents of water can sometimes be beneficial to facilitate the formation of the active boronate.[1]

  • Oxygen Contamination and Side Reactions:

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state. Furthermore, side reactions like protodeboronation (boronic acid reacting with trace water/acid to form benzene) or homo-coupling of the boronic acid can consume starting materials.[4]

    • Troubleshooting Protocol:

      • Thorough Degassing: Ensure your solvent is rigorously degassed before adding the catalyst. Bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes is crucial.[1]

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen throughout the entire process.

      • Monitor for Side Products: Use TLC or LC-MS to check for the formation of benzene (from deboronation) or biphenyl (from homo-coupling). If these are significant, it may point to issues with catalyst activity or reaction temperature.

Experimental Workflow: Suzuki Coupling Optimization

Suzuki_Workflow start Low Yield in Suzuki Coupling q1 Is the Catalyst System Optimal? start->q1 sol1 Switch to Pd(OAc)₂ + Buchwald Ligand (e.g., XPhos) or an NHC-Pd Catalyst. q1->sol1 No q2 Is the Base/Solvent System Correct? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane, DMF). Check water content. q2->sol2 No q3 Is the Reaction Properly Degassed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve Degassing Protocol. Use Schlenk techniques. Ensure positive inert gas pressure. q3->sol3 No end_node Reaction Optimized q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting flowchart for low-yield Suzuki coupling.

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization
ParameterCondition A (Aqueous)Condition B (Anhydrous)Condition C (For Difficult Substrates)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NonePPh₃ (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene:H₂O (4:1)DioxaneDMF
Temperature 80-100 °C100 °C110-120 °C

Section 2: Navigating Buchwald-Hartwig Amination

For creating derivatives of the this compound core, the Buchwald-Hartwig amination is an indispensable tool for forming the C-N bond.[5] For example, coupling 3-bromo-4-methoxybiphenyl with a primary or secondary amine. The challenges here often revolve around the choice of catalyst, ligand, and base, especially given the electron-rich nature of the biphenyl substrate.[6]

Question 2: My Buchwald-Hartwig amination is failing. I'm seeing significant amounts of hydrodehalogenation (Ar-Br to Ar-H) and no desired product. What's going wrong?

Answer: The formation of a hydrodehalogenated byproduct is a classic sign of an imbalance in the catalytic cycle. It suggests that the reductive elimination step to form the C-N bond is slower than competing side reactions.

Probable Causes & Solutions:

  • Incorrect Ligand Choice:

    • Causality: The ligand's steric and electronic properties dictate the geometry and reactivity of the palladium center. For electron-rich aryl halides, a very bulky and electron-donating ligand is needed to promote the final reductive elimination step over other pathways.

    • Troubleshooting Protocol:

      • Increase Ligand Bulk: If you are using a less bulky ligand like BINAP, switch to a more sterically demanding Buchwald ligand (e.g., XPhos, BrettPhos). These ligands create a more crowded coordination sphere around the palladium, which favors the reductive elimination to relieve steric strain.

      • Use a Pre-formed Catalyst: Employing a well-defined pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring the generation of the active Pd(0) species is efficient.

  • Inappropriate Base:

    • Causality: A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the cycle before reductive elimination. A base that is too strong or has nucleophilic character can lead to side reactions. For electron-rich anisole substrates, a strong, non-nucleophilic base is essential.[6]

    • Troubleshooting Protocol:

      • Use a Strong Alkoxide Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these couplings. K₃PO₄ is generally not strong enough for this type of transformation.

      • Ensure Base Quality: Alkoxide bases are very hygroscopic. Use freshly opened bottles or material stored properly in a glovebox.

Diagram: The Buchwald-Hartwig Catalytic Cycle and a Competing Pathway

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(H₂NR)L₂]⁺ OA_Complex->Amine_Complex Amine Coordination (RNH₂) Amide_Complex Ar-Pd(II)(HNR)L₂ Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd0 Reductive Elimination Side_Product Ar-H (Hydrodehalogenation) Amide_Complex->Side_Product Side Reactions Product Ar-NHR

Caption: Simplified Buchwald-Hartwig cycle showing the desired reductive elimination vs. side reactions.

Section 3: Purification & Characterization

Question 3: My final this compound product is a brown oil that won't crystallize, and the NMR spectrum is broad and messy. How can I purify it effectively?

Answer: This is a common outcome when residual palladium catalyst, phosphine oxide ligands, and other impurities are present. The parent this compound should be a solid with a melting point around 82-83 °C.[7][8] An oil indicates significant impurities.

Purification Protocol:

  • Aqueous Workup:

    • Causality: To remove inorganic salts and water-soluble impurities.

    • Procedure: Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane. Wash sequentially with water, a mild acid (e.g., saturated NH₄Cl solution) if basic impurities are expected, a mild base (e.g., saturated NaHCO₃ solution) if acidic impurities are present, and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Removal of Palladium Residues:

    • Causality: Palladium residues can cause discoloration and interfere with crystallization and subsequent reactions.

    • Procedure:

      • Filtration: After the aqueous workup, pass the crude organic solution through a short plug of silica gel, Celite®, or a specialized palladium scavenger resin. This will often remove a significant amount of the dark, high-molecular-weight palladium species.

      • Charcoal Treatment: Adding a small amount of activated charcoal to the solution and stirring for 15-30 minutes before filtering can help remove colored impurities.[9]

  • Column Chromatography:

    • Causality: This is the most effective way to separate the desired product from closely related organic impurities like starting materials, homo-coupled products, or ligand oxides.

    • Procedure: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes or petroleum ether and gradually increasing the polarity with ethyl acetate. For example, a gradient from 5% to 30% ethyl acetate in hexanes is a good starting point. Monitor fractions by TLC.

  • Recrystallization:

    • Causality: To obtain a highly pure, crystalline final product.

    • Procedure: Once a relatively pure solid is obtained from chromatography, dissolve it in a minimum amount of a hot solvent system (e.g., ethanol/water, toluene/hexanes) and allow it to cool slowly to induce crystallization.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which is a better starting material: 5-bromo-2-methoxyaniline or 3-amino-4-methoxy-phenylboronic acid? A1: Generally, it is preferable to use the aryl bromide and the phenylboronic acid. Arylboronic acids are often more stable and easier to handle than the corresponding anilino-boronic acids. The free amine on the boronic acid can sometimes complicate the reaction by coordinating to the palladium catalyst. If you must use the anilino-boronic acid, protecting the amine group (e.g., as a Boc carbamate) is highly recommended.

Q2: My reaction involves an ester group. Which base should I use to avoid saponification? A2: To avoid hydrolyzing an ester, use a milder, non-hydroxide base. Finely powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) are excellent choices.[4] Avoid strong bases like NaOt-Bu or aqueous NaOH/KOH.

Q3: What are the key safety considerations when working with o-anisidine derivatives? A3: o-Anisidine and its derivatives should be handled with care. The parent compound, o-anisidine, is classified as a suspected carcinogen.[10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for each specific derivative before use.

Q4: I need to scale up my synthesis. What are the most critical parameters to watch? A4: When scaling up, heat transfer and mixing become critical.

  • Exothermic Reactions: Both Suzuki and Buchwald-Hartwig reactions can be exothermic. On a large scale, this heat can build up, leading to runaway reactions or side product formation. Ensure your reactor has adequate cooling and consider controlling the addition rate of one of the reagents.[9]

  • Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high concentration, leading to poor yields and impurities. Ensure the agitation is sufficient to maintain a homogeneous slurry or solution.[9]

  • Degassing: Degassing large volumes of solvent by bubbling is inefficient. Consider using a freeze-pump-thaw method for smaller scale-ups or ensuring the reactor is thoroughly purged with inert gas for an extended period.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • This compound | C13H13NO | CID 123489. PubChem - NIH.
  • Ullmann condens
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Failed suzuki coupling, any suggenstions? Reddit - r/Chempros.
  • The Buchwald-Hartwig Amin
  • How can I solve my problem with Suzuki coupling?
  • Ullmann reaction | PPTX. Slideshare.
  • Ullmann reaction. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit - r/Chempros.
  • Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • This compound = 98 39811-17-1. Sigma-Aldrich.
  • addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.
  • An In-depth Technical Guide to the Laboratory Synthesis and Purification of O-Anisidine Hydrochloride. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • This compound Three Chongqing Chemdad Co. ,Ltd. chemicalbook.com.
  • ortho-Anisidine. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf.

Sources

Technical Support Center: Achieving High Purity 3-amino-4-methoxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-amino-4-methoxybiphenyl (CAS 39811-17-1). This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in its highest possible purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 3-amino-4-methoxybiphenyl that influence its purification?

A1: Understanding the physical properties is the foundation of designing an effective purification strategy. Key characteristics are summarized in the table below.

PropertyValueSignificance for Purification
Appearance White to light yellow or light red powder/lump.[1][2]Color often indicates the presence of oxidized or conjugated impurities. A pure compound should be off-white to very pale yellow.[3]
Melting Point 82-86 °C.[2][4][5]A sharp melting point within this range is a primary indicator of high purity. A broad or depressed melting range suggests impurities.
Solubility Insoluble in water[6]; Slightly soluble in methanol.[5] Soluble in other organic solvents like ethanol and ether.[7]This solubility profile is ideal for recrystallization. A solvent system where the compound is soluble when hot but sparingly soluble when cold is required. Mixed solvent systems (e.g., ethanol/water, methanol/water) are excellent candidates.
Molecular Weight 199.25 g/mol .[1][4]Standard molecular weight for reference in analytical techniques.
Chemical Nature Aromatic Amine.The basic amino group is the most critical feature. It can interact strongly with acidic stationary phases like silica gel, leading to purification challenges such as peak tailing.[8][9]

Q2: What are the likely impurities in a crude sample of 3-amino-4-methoxybiphenyl?

A2: Impurities typically stem from the synthetic route used. Common syntheses involve the reduction of a nitro group, such as in the reduction of 3-nitro-4-methoxyacetanilide followed by hydrolysis.[10] Therefore, potential impurities include:

  • Unreacted Starting Materials: e.g., the corresponding nitro-biphenyl precursor.

  • Incomplete Reaction Products: e.g., partially reduced intermediates.

  • Byproducts: Formed from side reactions during the synthesis.

  • Oxidation Products: Aromatic amines, especially with electron-donating groups like methoxy and amino, are susceptible to air oxidation over time, leading to colored, often polymeric, impurities.

Q3: What is the best general strategy for purifying this compound from a crude mixture?

A3: For achieving high purity (>99%), a two-stage approach is most robust.

  • Bulk Purification via Flash Column Chromatography: This step is designed to remove impurities with significantly different polarities from the target compound.

  • Final Polishing via Recrystallization: This step removes trace impurities and provides the final product as a well-defined crystalline solid, which is crucial for stability and handling.

This sequential approach ensures that the recrystallization is performed on material that is already substantially pure, which greatly increases the likelihood of forming high-quality crystals.

Purifcation_Strategy Crude Crude Product (Purity < 95%) Chromatography Flash Column Chromatography Crude->Chromatography Major Impurities HighPurity High Purity Product (Purity > 95%) Recrystallization Recrystallization HighPurity->Recrystallization Minor Impurities Chromatography->Recrystallization Partially Purified Final Pure Crystalline Product (>99.5%) Recrystallization->Final

Caption: General purification workflow for 3-amino-4-methoxybiphenyl.

Troubleshooting and Optimization Guide

Q4: My compound streaks badly on a silica TLC plate, making it impossible to assess purity. What is happening and how do I fix it?

A4: This is the most common issue encountered with amines on silica gel.

  • Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH), while your compound is basic (due to the -NH2 group). This strong acid-base interaction causes a portion of your compound to "stick" to the stationary phase, resulting in significant tailing or streaking.[8][11]

  • Solution: To prevent this interaction, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent (the mobile phase).

    • Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is the standard choice.

    • Example Eluent: Hexane:Ethyl Acetate (7:3) + 0.5% TEA. The exact ratio of hexane to ethyl acetate should be adjusted to achieve an Rf value of ~0.3 for your product.

TLC_Troubleshooting Problem Problem TLC Spot Streaking Cause Cause Basic Amine Interacts with Acidic Silica Problem:p->Cause:c Solution Solution Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) Cause:c->Solution:s

Caption: Logic for troubleshooting TLC streaking.

Q5: During recrystallization, my compound separated as an oil instead of forming crystals. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or as a liquid eutectic mixture with the solvent).[9]

  • Immediate Actions:

    • Re-heat the solution: Add a small amount of additional solvent until the oil fully redissolves.

    • Cool Slowly: Allow the flask to cool much more gradually to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for crystal nucleation.[12][13]

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation to begin.

  • If Oiling Persists:

    • Use a More Dilute Solution: The initial concentration may be too high. Start the recrystallization process over with more solvent.

    • Change Solvent System: The chosen solvent may not be ideal. If using a single solvent like ethanol, try a binary system like ethanol/water. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow it to cool slowly.

Q6: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I remove it?

A6: The color is likely due to trace amounts of highly conjugated, oxidized impurities that are difficult to remove by chromatography or standard recrystallization.

  • Solution: Activated Charcoal Treatment.

    • During the recrystallization protocol, after your compound is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.[8]

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the charcoal.

    • Allow the clarified, colorless filtrate to cool and crystallize as usual.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material.

  • Eluent Preparation: Prepare 1 L of a mobile phase consisting of Hexane:Ethyl Acetate (80:20) with 0.5% (5 mL) Triethylamine.

  • TLC Analysis: Run a TLC of your crude material in the prepared eluent to confirm the separation and identify the Rf of the product (~0.3 is ideal).

  • Column Packing:

    • Select a glass column (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Dry pack the column with silica gel (e.g., 60 Å, 40-63 µm) to a height of about 15-20 cm.

    • Gently tap the column to ensure even packing. Add a layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve ~1 g of crude 3-amino-4-methoxybiphenyl in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and use gentle air pressure to push the solvent through.[14]

    • Collect fractions (e.g., 20 mL each) and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point.

  • Dissolution: Place the partially purified product from the chromatography step into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, swirl for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization:

    • To the clear, hot ethanolic solution, add hot water dropwise while swirling until the solution remains faintly turbid.

    • Add 1-2 more drops of hot ethanol to redissolve the turbidity.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

    • Dry the crystals under vacuum to obtain the final, high-purity product.

  • Purity Assessment: Confirm the purity by measuring the melting point and obtaining an NMR spectrum.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20341841, 3-Amino-4-methoxyphenol. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of p-Nitrophenyl 3-amino-4-methoxybenzenesulphonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(4), 294-296. Retrieved from [Link]

  • Nagase, H., & Kuno, H. (2008). Purification of matrix metalloproteinases by column chromatography. Nature Protocols, 3(7), 1173–1183. Retrieved from [Link]

  • Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Chapter 7 Lab Overview and Background Information. Retrieved from [Link]

  • Hazlet, S. E., & Stauffer, R. D. (1950). Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl. Journal of the American Chemical Society, 72(8), 3797–3797. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 5-Phenyl-o-anisidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Phenyl-o-anisidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving successful experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about this compound and general principles of solvent effects in organic synthesis.

Q1: What are the fundamental properties of this compound that I should be aware of?

A1: this compound, also known as 2-Methoxy-5-phenylaniline, is a bifunctional organic compound featuring both an amine and a methoxy group on a biphenyl scaffold.[1][2] Understanding its physical and chemical properties is the first step in designing a successful reaction.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[1][3][4]
Molecular Weight 199.25 g/mol [1][5][6]
Appearance Brown/Light yellow crystalline powder[2][6]
Melting Point 82-83 °C (lit.)[2][5][6]
Boiling Point 240 - 243 °C (lit.)
Solubility Slightly soluble in Methanol. Freely soluble in ethanol and ether.[2][7]
CAS Number 39811-17-1[1][4][5]

It is classified as a skin, eye, and respiratory irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][5][8]

Q2: How does the choice of a polar protic vs. polar aprotic solvent generally affect nucleophilic substitution reactions?

A2: The solvent's ability to stabilize charged species in the ground state versus the transition state is paramount.[9]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom and are excellent at solvating both cations and anions.[10] In Sₙ1 reactions, they significantly accelerate the rate by stabilizing the carbocation intermediate formed in the rate-determining step.[10][11] Conversely, for Sₙ2 reactions involving anionic nucleophiles, they can hinder the reaction by forming a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[9][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds.[10] They are poor at solvating anions, leaving the nucleophile "naked" and highly reactive. This dramatically accelerates Sₙ2 reactions.[12] For Sₙ1 reactions, they are less effective than protic solvents at stabilizing the carbocation intermediate.[10]

The diagram below illustrates the differential stabilization of a charged nucleophile by these solvent types.

Caption: Nucleophile solvation in protic vs. aprotic solvents.

Troubleshooting Guide: this compound Reactions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in solvent chemistry.

Problem 1: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. Could the solvent be the culprit?

Answer: Absolutely. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling, is notoriously sensitive to solvent choice.[13][14] The solvent must not only dissolve the reactants but also facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.[14][15]

Causality & Solution:

  • Poor Solubility: this compound may have limited solubility in purely non-polar solvents.

  • Catalyst Activity: The solvent influences the stability and activity of the palladium catalyst complex. Apolar, weakly coordinating solvents are generally preferred.

  • Common Solvents: Toluene, dioxane, and THF are frequently used.[14][16] Toluene is often a good starting point due to its high boiling point, allowing for higher reaction temperatures, and its inability to coordinate strongly to the palladium center. Dioxane is also effective but should be used with caution due to peroxide formation.

Troubleshooting Protocol:

  • Confirm Reagent Purity: Ensure this compound, the aryl halide, and the base are pure and dry.

  • Solvent Screening: If the reaction is failing in one solvent (e.g., THF), screen other common Buchwald-Hartwig solvents. Set up parallel small-scale reactions to test toluene and 1,4-dioxane under the same conditions.

  • Temperature Adjustment: Ensure the reaction temperature is appropriate for the chosen solvent's boiling point. Reactions in toluene can often be run at higher temperatures (90-110 °C) than those in THF.[14]

  • Consider a Co-solvent: If solubility is a persistent issue, a small amount of a more polar co-solvent might be helpful, but this should be done cautiously as it can impact catalyst activity.

The catalytic cycle below highlights the stages where solvent interactions are critical.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_OA L₂Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ PdII_OA->PdII_Amine Amine Coordination (R₂NH) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Problem 2: I am observing significant amounts of a hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can solvent choice help?

Answer: The formation of hydrodehalogenation byproducts often points to issues with the stability of the catalytic species or competing reaction pathways. The solvent can play a significant role in mediating these side reactions.

Causality & Solution:

  • β-Hydride Elimination: This can be a competing pathway if the amine or other species in the reaction mixture has available β-hydrogens.

  • Protic Impurities: The presence of water or other protic impurities in the solvent can protonate key intermediates or react with the base, leading to undesired outcomes.

  • Solvent Choice: Polar protic solvents are generally avoided in Buchwald-Hartwig aminations as they can interfere with the catalyst and base. Using rigorously dried, non-polar aprotic solvents is crucial. Toluene is often superior to ethers like THF or dioxane in minimizing certain side reactions.

Troubleshooting Protocol:

  • Solvent Purity Check: Use freshly distilled or anhydrous grade solvents. Ensure your glassware is rigorously dried before use.

  • Base Selection: The choice of base is coupled with the solvent. A very strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is common. Ensure it is fresh and has been stored under inert atmosphere.

  • Inert Atmosphere: Run the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and reactions with atmospheric moisture.

  • Switch to Toluene: If you are using an ether-based solvent and observing this side reaction, switching to anhydrous toluene may suppress the undesired pathway.

Problem 3: The reaction mixture becomes a heterogeneous slurry, and stirring is difficult. What is the best approach?

Answer: Poor solubility of reactants, the base, or intermediate salt byproducts can lead to a heterogeneous mixture, which can cause poor reproducibility and incomplete reactions due to mass transfer limitations.

Causality & Solution:

  • Reagent Solubility: As noted, this compound has limited solubility in some solvents.[2] Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often insoluble in common organic solvents like toluene.

  • Salt Precipitation: As the reaction proceeds, salt byproducts (e.g., NaX from NaOt-Bu and Ar-X) will precipitate.

Troubleshooting Protocol:

  • Solvent Selection for Solubility: Choose a solvent that provides the best possible solubility for this compound and the aryl halide at the reaction temperature. While toluene is excellent for catalysis, a solvent like dioxane might offer better solubility for certain substrates. A solvent screen is the most effective approach.

  • Increase Solvent Volume: While not always ideal, increasing the dilution can sometimes help maintain a stirrable mixture. Monitor for any negative impact on reaction rate.

  • Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous slurry.

  • Phase-Transfer Catalyst: In some cases, particularly with inorganic bases, the addition of a phase-transfer catalyst can facilitate the reaction, though this adds complexity and is not a standard approach for Buchwald-Hartwig reactions.

The following workflow can guide your solvent selection process for a new reaction.

Solvent_Selection_Workflow start Start: Define Reaction (e.g., Buchwald-Hartwig) solubility Are reactants soluble in common apolar solvents (Toluene, Dioxane)? start->solubility screen Perform small-scale solvent screen: Toluene, Dioxane, THF solubility->screen No / Unknown temp Is high temperature (>100 °C) required? solubility->temp Yes optimize Optimize reaction in best-performing solvent screen->optimize toluene Prioritize Toluene temp->toluene Yes dioxane Consider Dioxane or other high-boiling ethers temp->dioxane No toluene->optimize dioxane->optimize

Sources

Technical Support Center: Temperature Control in 5-Phenyl-o-anisidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) with a specific focus on the critical role of temperature control in achieving high yield and purity.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials, often involves cross-coupling reactions such as the Ullmann condensation, Buchwald-Hartwig amination, and Suzuki coupling. The success of these synthetic routes is highly dependent on precise temperature control. Deviations from optimal temperature ranges can lead to a host of issues, including low product yield, the formation of difficult-to-remove impurities, and even complete reaction failure. This guide provides a comprehensive overview of temperature-related challenges and their solutions to empower you in your synthetic endeavors.

Troubleshooting Guide: Navigating Temperature-Related Challenges

This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature as a root cause and providing actionable solutions.

Problem 1: Low or No Product Yield

Potential Cause A: Inappropriate Reaction Temperature

  • Scientific Rationale: All chemical reactions have an optimal temperature range. For endothermic cross-coupling reactions, insufficient heat can lead to a slow or stalled reaction. Conversely, excessively high temperatures can cause degradation of reactants, catalysts, or the desired product. Traditional Ullmann reactions, for instance, often require high temperatures (in excess of 210°C) to proceed, while modern ligand-accelerated versions can be effective at much lower temperatures.[1]

  • Solutions:

    • For Ullmann Condensation: If using a traditional, ligand-free approach, ensure your reaction is heated to a sufficiently high temperature (typically >150°C). For modern, ligand-assisted Ullmann reactions, start with a moderate temperature (e.g., 80-120°C) and adjust as needed.[2]

    • For Buchwald-Hartwig Amination: This reaction is known for its milder conditions compared to the Ullmann reaction. Typical temperatures range from room temperature to around 110°C.[3] If the yield is low, a modest increase in temperature may be beneficial.

    • For Suzuki Coupling: The optimal temperature can vary widely depending on the catalyst and substrates. A systematic optimization, starting from a moderate temperature (e.g., 70°C) and incrementally increasing it, is recommended.[4]

Potential Cause B: Catalyst Deactivation at Elevated Temperatures

  • Scientific Rationale: The palladium and copper catalysts used in these coupling reactions can be sensitive to high temperatures, leading to decomposition or the formation of inactive species. This is particularly true for some of the more complex and sensitive ligands used in modern cross-coupling chemistry.

  • Solutions:

    • Consult the literature for the recommended temperature range for your specific catalyst-ligand system.

    • If you suspect catalyst deactivation, consider running the reaction at a lower temperature for a longer duration.

    • Ensure a strictly inert atmosphere is maintained throughout the reaction, as oxygen can contribute to catalyst degradation, especially at higher temperatures.

Problem 2: Formation of Significant Impurities

Potential Cause A: Side Reactions Promoted by High Temperatures

  • Scientific Rationale: Elevated temperatures can provide the activation energy for undesired side reactions to compete with the main reaction pathway. A common side product in cross-coupling reactions is the dehalogenation of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This is often exacerbated by high temperatures.

  • Solutions:

    • Dehalogenation: If you observe significant amounts of anisole (from the dehalogenation of a halo-anisidine starting material) or biphenyl (from the dehalogenation of a halo-biphenyl starting material), try lowering the reaction temperature.

    • Homocoupling: High temperatures can sometimes favor the homocoupling of starting materials (e.g., the formation of biphenyl from two molecules of phenylboronic acid in a Suzuki reaction). Reducing the temperature can often minimize this side reaction.

    • Strictly Anhydrous Conditions: The presence of water can contribute to dehalogenation. Ensure all reagents and solvents are scrupulously dried, especially when working at elevated temperatures.

Potential Cause B: Thermal Degradation of Starting Materials or Product

  • Scientific Rationale: Aromatic amines and other reagents can be susceptible to decomposition at high temperatures. The final product, this compound, may also degrade if subjected to excessive heat for prolonged periods.

  • Solutions:

    • Determine the thermal stability of your starting materials and product if possible.

    • Use the lowest effective temperature to achieve a reasonable reaction rate.

    • Minimize the reaction time at elevated temperatures. Once the reaction is complete, cool it down promptly.

Problem 3: Difficulty in Product Purification

Potential Cause: Formation of Thermally-Induced Byproducts

  • Scientific Rationale: Side products formed at high temperatures can sometimes have similar physical properties (e.g., polarity, boiling point) to the desired product, making purification by chromatography or recrystallization challenging.

  • Solutions:

    • Optimize the reaction temperature to minimize the formation of these impurities in the first place.

    • For purification by recrystallization, a careful selection of the solvent system is crucial. For anisidine derivatives, solvents like ethanol, methanol, or a mixture of ethanol and water are often effective. The cooling rate during recrystallization can also impact purity; slow cooling generally leads to the formation of purer crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Buchwald-Hartwig amination to synthesize this compound?

A1: The Buchwald-Hartwig amination is valued for its relatively mild reaction conditions.[6] A good starting point for optimization is typically in the range of 80-110°C.[3] However, with the right choice of catalyst, ligand, and base, the reaction can sometimes be carried out at or near room temperature. It is always advisable to consult the literature for protocols using similar substrates.

Q2: My Ullmann condensation is not working. Should I just increase the temperature?

A2: While traditional Ullmann reactions often require very high temperatures (up to 200°C or more), simply increasing the temperature is not always the best solution and can lead to decomposition.[7] Before resorting to higher temperatures, consider the following:

  • Catalyst Activity: Are you using activated copper? For classical Ullmann reactions, freshly prepared, activated copper powder can be more effective.

  • Ligand Assistance: Modern Ullmann protocols often employ ligands (e.g., 1,10-phenanthroline, amino acids) that can significantly lower the required reaction temperature.[1]

  • Solvent Choice: High-boiling polar solvents like DMF or dioxane are typically used. Ensure your solvent is anhydrous.

Q3: How does temperature affect the Suzuki coupling for the synthesis of this compound?

A3: In a Suzuki coupling, temperature plays a critical role in several stages of the catalytic cycle. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts from the homocoupling of the boronic acid. The optimal temperature will depend on the specific palladium catalyst, ligand, base, and substrates being used. A systematic optimization is often necessary to find the best balance between reaction rate and selectivity.[4][8]

Q4: What are the best practices for monitoring the temperature of my reaction?

A4: Accurate temperature monitoring is crucial.

  • Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (if possible) or in the heating block/oil bath as close to the reaction vessel as possible.

  • For oil baths, ensure the oil is well-stirred to maintain a uniform temperature.

  • Be aware that the internal temperature of the reaction mixture can be higher than the bath temperature, especially for exothermic reactions.

Q5: Can microwave heating be used for the synthesis of this compound, and how does it affect temperature control?

A5: Yes, microwave-assisted synthesis can be a very effective method for these types of cross-coupling reactions, often leading to significantly reduced reaction times.[9] Microwave heating directly and efficiently heats the reaction mixture, allowing for rapid temperature increases. However, it is crucial to use a dedicated scientific microwave reactor with accurate temperature and pressure sensors to avoid overheating and potential hazards. The optimal temperature in a microwave synthesis may differ from that in a conventional oil bath.

Experimental Protocols and Data

Table of Optimal Temperature Ranges for this compound Synthesis
Synthetic RouteCatalyst/Ligand SystemBaseSolventOptimal Temperature Range (°C)
Ullmann Condensation CuI / 1,10-phenanthrolineK₂CO₃DMF120-140
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosNaOtBuToluene80-110
Suzuki Coupling Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-100

Note: These are general guidelines. Optimal conditions may vary depending on the specific substrates and reagents used.

Step-by-Step Methodologies

Protocol 1: Synthesis of this compound via Ullmann Condensation

  • To an oven-dried Schlenk flask, add 2-amino-4-bromoanisole (1.0 equiv.), phenylboronic acid (1.5 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 130°C .

  • Stir the reaction mixture vigorously and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add 3-bromo-4-methoxyaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.) to a dry reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizations

General Workflow for Temperature-Sensitive Synthesis

G reagents Reagent Preparation (Drying of solvents and reagents) setup Reaction Setup (Inert atmosphere) reagents->setup heating Controlled Heating (Pre-heated bath, accurate monitoring) setup->heating monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring Maintain optimal temperature monitoring->heating Adjust temperature if needed workup Work-up (Cooling, quenching, extraction) monitoring->workup Reaction complete purification Purification (Chromatography, Recrystallization) workup->purification

Caption: A generalized workflow for temperature-sensitive cross-coupling reactions.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of this compound check_temp Is the reaction temperature within the optimal range for the chosen method? start->check_temp temp_no Adjust temperature based on literature for analogous reactions. check_temp->temp_no No temp_yes Is there evidence of starting material degradation or byproduct formation? check_temp->temp_yes Yes degradation_yes Lower the reaction temperature and/or shorten the reaction time. temp_yes->degradation_yes Yes degradation_no Investigate other parameters: - Catalyst/ligand activity - Reagent purity - Inert atmosphere temp_yes->degradation_no No

Caption: A decision tree for troubleshooting low product yield with a focus on temperature.

References

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Sharma, R. K., & Singh, R. (Year). Phosphine free SBA-15-EDTA-Pd highly active recyclable catalyst: Synthesis characterization and application for Suzuki and Sonogashira reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5a. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. [Link]

  • MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Hedhill, L. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2025). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Effect of heat and light on changes in p-anisidine number: (1) samples kept at room temperature and exposed to sunlight and (2) samples kept in a refrigerator at 18 7C. [Link]

  • Google Patents. (n.d.). CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. [Link]

  • ResearchGate. (n.d.). Electrochemical synthesis of poly(o-anisidine) and its corrosion studies as a coating on aluminum alloy 3105. [Link]

  • Google Patents. (n.d.). CN101607919B - Method for producing aminoanisole by reacting mixed nitrochlorobenzene in aqueous solvent.

Sources

Technical Support Center: Work-up Procedures for 5-Phenyl-o-anisidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 5-Phenyl-o-anisidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction work-up and purification. As a bifunctional molecule with both a nucleophilic amine and a biphenyl system, this compound and its derivatives can present unique challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification strategies.

Critical Safety Precautions

Before initiating any experimental work, it is imperative to understand the hazards associated with this compound.

  • Hazard Profile: this compound is suspected of causing cancer and is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious eye and skin irritation and may cause respiratory irritation.[1][2]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[1][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the work-up of reactions involving this compound.

Q1: My crude product is a dark brown oil/solid, but the literature reports a light-colored solid. What happened?

A1: Anisidine derivatives are susceptible to air and light-induced oxidation, which often results in the formation of highly colored impurities.[4] This is a common observation if the reaction or work-up was exposed to air for an extended period, especially at elevated temperatures. To minimize this, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and try to perform the work-up steps as quickly as possible. Protecting your flasks from light with aluminum foil can also be beneficial.

Q2: I've performed an aqueous work-up, but my yield is very low. Where did my product go?

A2: There are several possibilities. First, your product may have some solubility in the aqueous layer, especially if it has become protonated or if the organic solvent used for extraction is not optimal.[5][6] It is always good practice to check the aqueous layer by TLC before discarding it. Second, if your product is a salt, it may be highly water-soluble. Neutralizing the aqueous layer and re-extracting can sometimes recover the product. Finally, ensure the pH of the aqueous layer is appropriate for your product's chemical nature (neutral for neutral compounds, basic for amines if you want them in the organic layer).

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Since this compound is a basic amine (pKa ≈ 4.28, predicted), an acidic wash is the most effective method for its removal.[7] By washing your organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the basic this compound will be protonated to form its corresponding ammonium salt, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase. Ensure your desired product is stable to acidic conditions before performing this wash.[5]

Q4: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A4: Emulsions are common when working with complex mixtures. To break an emulsion, you can try the following techniques:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase often helps to separate the layers.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • If the emulsion persists, you can filter the entire mixture through a pad of Celite® or glass wool.

  • For small-scale reactions, centrifugation is a very effective method to separate the layers.

Troubleshooting Guide: From Reaction Quench to Pure Product

This guide provides a systematic approach to resolving more complex issues during your work-up procedure.

Problem 1: Low or No Product Recovery After Work-up
Potential Cause Diagnostic Check Proposed Solution
Product is water-soluble Spot a sample of the aqueous layer(s) on a TLC plate.Back-extract the combined aqueous layers with a different organic solvent (e.g., ethyl acetate or dichloromethane). If your product is an amine, basify the aqueous layer before re-extracting.
Product degraded during work-up Before quenching the main reaction, take a small aliquot and expose it to the planned acidic or basic wash conditions. Monitor for degradation by TLC.[5]If instability is confirmed, use a milder work-up. For example, wash with saturated aqueous ammonium chloride (a weakly acidic salt) instead of HCl, or use saturated sodium bicarbonate instead of stronger bases.
Product is volatile If you noticed excessive bumping during solvent removal or if the product has a low boiling point, check the contents of your rotovap trap.[5]Remove solvent under reduced pressure without heating, or use a high vacuum line at low temperature.
Product precipitated and was lost If you observed solid formation during the work-up, check the filter paper or any interfaces.Suspend the solid in a suitable solvent and analyze by TLC to see if it is your product.[5]
Problem 2: Crude Product is Impure After Isolation
Dominant Impurity Type Diagnostic Check Proposed Solution
Unreacted this compound The crude ¹H NMR shows characteristic peaks for the starting material. TLC shows a spot corresponding to the starting material.Perform a dilute acid wash (e.g., 1 M HCl) during the aqueous work-up. See Protocol 2 for a detailed procedure.
Non-polar byproducts TLC shows impurities running higher (higher Rf) than the product.Triturate or wash the crude solid with a non-polar solvent like hexanes or pentane. The desired product will hopefully remain as a solid while the non-polar impurities dissolve.
Polar, colored impurities The crude product is dark, and TLC shows impurities streaking from the baseline.1. Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite®. 2. Silica Gel Plug: Dissolve the crude product and pass it through a short column ("plug") of silica gel, eluting with a solvent that moves your product but retains the polar impurities.
Multiple impurities of similar polarity TLC shows multiple spots close to the product's Rf value.Purification by flash column chromatography is likely necessary. See Protocol 3 for guidance.

Visualized Workflows and Protocols

Workflow 1: Standard Liquid-Liquid Extraction

This diagram outlines the fundamental steps for separating a product from a reaction mixture using two immiscible liquid phases.

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Aqueous Phase Processing cluster_3 Organic Phase Processing Quench 1. Quench Reaction Transfer 2. Transfer to Separatory Funnel Quench->Transfer AddSolvent 3. Add Extraction Solvent & Aqueous Wash Transfer->AddSolvent Shake 4. Shake & Vent AddSolvent->Shake Separate 5. Separate Layers Shake->Separate BackExtract 6a. Back-extract (Optional) Separate->BackExtract Aqueous Layer CombineOrg 6b. Combine Organic Layers Separate->CombineOrg Organic Layer DiscardAq 7a. Discard Aqueous BackExtract->DiscardAq Dry 7b. Dry (e.g., Na2SO4) CombineOrg->Dry Filter 8b. Filter Dry->Filter Concentrate 9b. Concentrate Filter->Concentrate Crude Crude Product Concentrate->Crude

Caption: General workflow for an aqueous work-up.

Workflow 2: Troubleshooting Low Yield

This decision tree helps diagnose the root cause of poor product recovery after work-up.

G Start Low Yield After Work-up CheckAq Analyzed Aqueous Layer by TLC? Start->CheckAq AqPositive Product in Aqueous Layer CheckAq->AqPositive Yes AqNegative No Product in Aqueous Layer CheckAq->AqNegative No ReExtract Solution: Basify/Neutralize & Re-extract AqPositive->ReExtract CheckStability Product Stable to Work-up Conditions? AqNegative->CheckStability Unstable Product is Unstable CheckStability->Unstable No Stable Product is Stable CheckStability->Stable Yes MilderWorkup Solution: Use Milder Reagents (e.g., sat. NH4Cl / NaHCO3) Unstable->MilderWorkup CheckVolatility Product Volatile? Stable->CheckVolatility Volatile Product is Volatile CheckVolatility->Volatile Yes NotVolatile Reaction Failed or Other Issue CheckVolatility->NotVolatile No ColdRotovap Solution: Concentrate without Heat Volatile->ColdRotovap

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is a general procedure for isolating a neutral organic product.

  • Quench: Cool the reaction mixture to room temperature (or 0 °C if the quench is exothermic). Slowly add the quenching reagent (e.g., water, saturated NH₄Cl).

  • Dilute: Transfer the quenched mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the organic layer sequentially with:

    • Water (to remove water-soluble components).

    • Brine (to break emulsions and begin the drying process).

  • Separate: Carefully separate the organic layer from the aqueous layer.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Acidic Wash for Removal of Unreacted this compound

Use this protocol to remove basic impurities, primarily the starting material.

  • After quenching and diluting the reaction mixture as described in Protocol 1 , add the mixture to a separatory funnel.

  • Add an equal volume of 1 M aqueous HCl.

  • Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate. Drain and save the organic layer.

  • To ensure complete removal, repeat the wash with 1 M HCl.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid. Be sure to vent, as CO₂ will be generated.

  • Wash the organic layer with brine.

  • Proceed with the drying and isolation steps as described in Protocol 1 .

Protocol 3: General Guidance for Flash Column Chromatography

This is the final step when simple extraction and washes are insufficient for purification.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal system will give your product an Rf value of ~0.3 and provide good separation from impurities. Common systems include mixtures of ethyl acetate and hexanes.

  • Column Packing: Pack a column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Sdfine. (n.d.). o-anisidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Sdfine. (n.d.). p-anisidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline). This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions to help researchers prevent, detect, and address the common issue of dimerization. Our goal is to ensure the stability and integrity of your compound throughout storage and experimentation.

Part 1: Understanding the Dimerization Problem

Q1: What is dimerization, and why is it a problem for this compound?

A: Dimerization is an unwanted chemical reaction where two molecules of this compound link together, forming an impurity (a dimer). This is problematic for several reasons:

  • Reduces Purity: It lowers the concentration of the desired monomer, impacting reaction stoichiometry and yield.

  • Alters Properties: The dimer has different physical and chemical properties, which can interfere with downstream applications, such as polymerization or synthesis[1][2].

  • Complicates Analysis: The presence of dimers and other related impurities makes interpreting analytical data (like NMR or HPLC) more complex.

Q2: What is the chemical mechanism behind the dimerization of this compound?

A: The primary mechanism is oxidative coupling . Aromatic amines, including anisidine derivatives, are susceptible to oxidation. The process is generally understood to occur via a radical-mediated pathway:

  • Initiation (Oxidation): The amine group (-NH₂) on this compound undergoes a one-electron oxidation. This is often initiated by atmospheric oxygen, enzymatic catalysts (like peroxidases), or trace metal impurities. This step forms a highly reactive free radical intermediate[3][4][5].

  • Coupling (Dimerization): Two of these radical intermediates then react with each other to form a new, stable covalent bond. For anisidine isomers, this can result in various structures, most commonly dimers linked by an azo bond (-N=N-)[3][5].

  • Further Reactions: The initial dimer can sometimes undergo further reactions or hydrolysis, leading to other impurities like diimines and quinone imines[3][5].

This process is analogous to phytophenol dimerization, which is also a radical-mediated coupling reaction[6][7].

DimerizationMechanism Monomer1 This compound (Monomer) Radical Radical Intermediate (Highly Reactive) Monomer1->Radical One-electron Oxidation Dimer Azo-Linked Dimer (Impurity) Radical->Dimer Radical Coupling Monomer2 This compound (Monomer) Oxidant [O] (Air, Peroxidase, etc.) HandlingWorkflow cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction Storage Compound stored under Inert Gas at -20°C Equilibrate Allow container to reach Room Temperature before opening Storage->Equilibrate 1. Weigh Weigh quickly or in a glovebox Equilibrate->Weigh 2. Add Add compound to degassed solvent Weigh->Add 3. Purge Purge reaction vessel with N2 or Argon Purge->Add React Run reaction under inert atmosphere Add->React 4.

Caption: Recommended workflow for handling air-sensitive this compound.

Experimental Protocol: Handling Under an Inert Atmosphere
  • Preparation: Before opening the main container, allow it to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid.

  • Inerting the Reaction Vessel: Assemble your reaction glassware and purge it with a stream of dry nitrogen or argon for several minutes to displace all oxygen.

  • Solvent Degassing: If the reaction is in solution, use a solvent that has been properly degassed via sparging with an inert gas, freeze-pump-thaw cycles, or distillation.

  • Transfer: Briefly remove the reagent bottle's cap, quickly weigh and extract the required amount of this compound, and immediately reseal the bottle. For maximum protection, perform this step inside a glovebox.

  • Reaction Setup: Add the solid to the inerted reaction vessel containing the degassed solvent. Maintain a positive pressure of inert gas throughout the experiment.

Q6: Can I use chemical additives to stabilize the compound?

A: While adding antioxidants is a theoretical possibility, it is generally not recommended for a reagent, as it introduces a new impurity that must be removed later. A better chemical strategy, if your synthesis allows, is to protect the reactive amine group. By converting the amine to a less reactive functional group (e.g., an amide or carbamate), you can prevent oxidative coupling. Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common choices and can be removed later in the synthetic sequence.[8][9][10]

Part 3: Analytical Detection and Remediation

Q7: How can I confirm that my sample of this compound contains dimers?

A: Several analytical techniques can be used to detect and quantify dimer impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. The dimer, being larger and often having different polarity, will have a different retention time than the monomer. An HPLC-UV or HPLC-MS system is ideal.[3][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, though aromatic amines may require derivatization to improve their volatility and chromatographic behavior.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. The dimer will have a distinct set of peaks. Comparing the integration of the dimer's peaks to the monomer's peaks can provide a rough estimate of purity.

General Protocol: Detection of Dimers by HPLC-UV
  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation:

    • Column: Use a reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18).[11]

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is a good starting point.

    • Detector: Set the UV detector to a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5 µL) of your sample. The monomer should elute as a major peak. Any significant secondary peaks, particularly those with longer retention times, are potential dimers or other degradation products.

  • Confirmation: If available, couple the HPLC to a mass spectrometer (LC-MS). The mass of the dimer (approximately 396.48 g/mol ) will be readily distinguishable from the monomer (199.25 g/mol ).[15]

Q8: My compound is already dimerized. How can I purify it?

A: If significant dimerization has occurred, purification is necessary to reclaim the pure monomer.

  • Recrystallization: This is the most practical method for purifying solids. The principle is to find a solvent system where the monomer is soluble at high temperatures but sparingly soluble at low temperatures, while the dimer impurity remains either soluble or insoluble. For related anisidine compounds, solvent systems like ethanol/water or methanol have been used.[16][17] You may need to perform small-scale trials to find the optimal solvent for this compound.

  • Column Chromatography: For smaller scales or difficult separations, silica gel column chromatography can be employed. A non-polar eluent system (e.g., hexanes/ethyl acetate) would be a typical starting point.

  • Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent purification method, but its suitability for this compound would need to be experimentally verified.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Thompson, D. C., & Eling, T. E. (1991). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical Research in Toxicology, 4(4), 453-459. Retrieved from [Link]

  • Dijkman, E., et al. (2005). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C−H Bond Activation at Room Temperature. Organic Letters, 7(24), 5397-5400. Retrieved from [Link]

  • SKC Inc. (2001). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. A. H. (2017). Synthesis and Characterization of some Anilines Oxidative Coupling Products. ResearchGate. Retrieved from [Link]

  • Thompson, D. C., & Eling, T. E. (1991). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical Research in Toxicology. Retrieved from [Link]

  • Ahmed, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Chambers, D. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4068. Retrieved from [Link]

  • Teng, B., et al. (2020). Controlling aromatic helix dimerization in water by tuning charge repulsions. Chemical Science, 11(13), 3457-3464. Retrieved from [Link]

  • Ahmed, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 661-673. Retrieved from [Link]

  • He, X-F., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 27(15), 4842. Retrieved from [Link]

  • W M, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 1698, 464003. Retrieved from [Link]

  • Wu, J., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2690-2696. Retrieved from [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Retrieved from [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • ResearchGate. (2017). What is the most efficient method to protect aromatic amines. apart from acetylation? Retrieved from [Link]

  • Stiborová, M., et al. (2002). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 500(1-2), 49-66. Retrieved from [Link]

  • Slavik, R., & Thomson, R. J. (2016). An attempted oxidative coupling approach to the scholarinine A framework. Beilstein Journal of Organic Chemistry, 12, 2252-2258. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Retrieved from [Link]

  • Park, J., et al. (2023). Dimerization of pillara[18]rene: length-adaptive encapsulation of long-chain guests. Chemical Science, 14(20), 5405-5411. Retrieved from [Link]

  • He, X-F., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Phenyl-o-anisidine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Phenyl-o-anisidine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter stability issues, particularly in acidic environments. Our goal is to provide not just troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental designs.

Section 1: Foundational Chemistry & Stability Profile

This section addresses the fundamental reasons behind the observed instability of this compound.

Q1: Why is this compound (2-Methoxy-5-phenylaniline) sensitive to acidic conditions?

The sensitivity of this compound to acidic conditions is rooted in the basicity of its primary aromatic amine group (-NH₂). Like other anilines, the lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from an acid. This is a fundamental acid-base reaction that forms the corresponding anilinium salt, the 5-phenyl-o-anisidinium ion.

This initial protonation is typically reversible. However, this transformation significantly alters the electronic properties of the molecule, which can predispose it to subsequent, irreversible degradation reactions, most notably oxidation. Related compounds, such as o-anisidine and p-anisidine, are known to be susceptible to air oxidation, often resulting in a brownish discoloration.[1][2]

Protonation_Reaction cluster_products Product Compound This compound (R-NH₂) Salt 5-Phenyl-o-anisidinium Ion (R-NH₃⁺) Compound->Salt Protonation Proton H⁺ (Acid) Salt->Compound Deprotonation

Caption: Acid-base equilibrium of this compound.

Q2: What are the primary degradation pathways for this compound in an acidic environment?

While protonation is the initial event, the primary mode of irreversible degradation is oxidation . Aromatic amines are known to oxidize to form highly colored quinone-imine structures and, eventually, complex polymeric materials. This process can be accelerated by:

  • Presence of Air (Oxygen): The compound is noted to be air-sensitive.

  • Presence of Oxidizing Agents: Incompatible with strong oxidizing agents.[3]

  • Light and Heat: Can provide the activation energy for oxidative processes.

  • Trace Metal Ions: Can act as catalysts for oxidation.

Studies on the degradation of the parent compound, o-anisidine, using advanced oxidation processes (AOPs) that function under acidic conditions (pH ~3) confirm its susceptibility to oxidative breakdown.[4] These studies demonstrate that the aromatic ring system is vulnerable to attack, leading to a cascade of degradation products.[4][5]

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers to problems you may encounter during your research.

Q3: My solution of this compound turned brown after adding acid. What happened and is the compound still usable?

The brown discoloration is a classic indicator of aromatic amine oxidation.[1][2] The acidic environment, combined with dissolved oxygen, has likely initiated the degradation of the compound into colored polymeric byproducts.

Is it usable? For applications requiring high purity, such as in quantitative assays or pharmaceutical synthesis, the material is likely compromised. The colored impurities may interfere with downstream analyses or reactions. For some qualitative applications, it might be acceptable, but the results should be interpreted with extreme caution. It is highly recommended to use a fresh, un-degraded sample for reliable and reproducible results.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after an acidic workup. What could they be?

These unexpected peaks are almost certainly degradation products. Depending on the severity of the degradation, you may observe:

  • Early-stage oxidation products: Such as hydroxylated or dimerized species.

  • Ring-opened fragments: If the oxidative conditions were harsh.

  • Products of methoxy group cleavage: Under strongly acidic and heated conditions, the ether linkage could potentially hydrolyze to form a phenolic compound.

To confirm, you would need to perform detailed structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Q5: How can I minimize degradation during a reaction that requires an acidic catalyst?

Minimizing degradation is a balancing act between enabling your desired reaction and preserving the integrity of your starting material.

  • Use an Inert Atmosphere: Perform the reaction under nitrogen or argon to exclude oxygen, a key driver of oxidation.

  • Degas Your Solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen.

  • Control the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use the Weakest Effective Acid: Opt for milder acidic catalysts (e.g., pyridinium p-toluenesulfonate, PPTS) over strong mineral acids like HCl or H₂SO₄ if your reaction chemistry allows.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to minimize the compound's exposure time to the acidic medium.

  • Consider a Buffered System: If precise pH control is critical and compatible with your reaction, using a buffer can prevent the pH from dropping too low.

Section 3: Protocols & Best Practices

Adherence to proper handling and analytical protocols is critical for success.

Protocol 1: Recommended Handling and Storage

Given its sensitivity, this compound requires careful handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage, storing under a nitrogen atmosphere is strongly recommended to prevent air oxidation.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Limit all unnecessary personal contact.

  • Incompatibilities: Keep away from strong acids and strong oxidizing agents.[3]

Protocol 2: Assessing Stability at a Specific pH

This protocol allows you to quantify the stability of this compound under your specific experimental conditions.

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in an appropriate organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: In separate vials, dilute the stock solution into your acidic aqueous buffer of interest to a final concentration suitable for analysis (e.g., 10 µg/mL). Prepare a control sample in a neutral pH buffer.

  • Incubate: Store the vials under the desired reaction conditions (e.g., room temperature, 50 °C) and protect from light.

  • Time-Point Sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from each vial.

  • Quench and Analyze: Immediately neutralize the aliquot if necessary and analyze by a suitable method, such as reverse-phase HPLC with UV detection.

  • Data Analysis: Plot the concentration of this compound versus time. The rate of decrease in concentration is a direct measure of its degradation under those conditions.

Caption: Workflow for assessing compound stability.

Section 4: Data Summary & Visualization

Table 1: Key Factors Influencing this compound Stability
FactorImpact on StabilityRecommended Mitigation
pH High stability at neutral/basic pH; increased degradation in acidic pH.Use the mildest acidic conditions possible; consider buffered systems.
Oxygen Major contributor to oxidative degradation, especially under acidic conditions.Work under an inert atmosphere (N₂ or Ar); use degassed solvents.
Temperature Higher temperatures accelerate degradation rates.Conduct reactions at the lowest feasible temperature.
Light Can provide energy for photo-oxidative degradation pathways.Protect solutions from light by using amber vials or covering with foil.
Oxidants Directly attacks the molecule, leading to rapid decomposition.Avoid contact with strong oxidizing agents.[3]

Section 5: Frequently Asked Questions (FAQs)

Q6: Is the hydrochloride salt of this compound more stable?

The hydrochloride salt is simply the pre-protonated form of the amine. While it may be more water-soluble, it is not inherently more stable against oxidative degradation. In fact, dissolving the salt in a neutral aqueous solution will establish an equilibrium, creating an acidic environment that could promote oxidation if oxygen is present.

Q7: What analytical techniques are best for monitoring its degradation?
  • High-Performance Liquid Chromatography (HPLC): With UV detection is the most common and effective method. It allows for the separation of the parent compound from its degradation products and provides quantitative data.

  • UV-Vis Spectrophotometry: Can be used for a quick assessment. As the compound degrades and forms colored byproducts, changes in the UV-Vis spectrum will be observed. However, this method is less specific than HPLC.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the degradation products, which is the first step in their structural identification.

Q8: Are there specific acidic catalysts that are less likely to cause degradation?

While any acid will protonate the amine, those that are also strong oxidizing agents (e.g., nitric acid) should be strictly avoided. Milder organic acids or acid salts that are less prone to participating in redox reactions are generally safer choices. The selection is highly dependent on the specific chemical transformation you aim to achieve.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, this compound. Retrieved January 12, 2026, from [Link]

  • SDFine. (n.d.). o-anisidine Material Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Amaria Moulay, A., Diaf, K., & Elbahri, Z. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations. New Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved January 12, 2026, from [Link]

  • Pollution. (2020). O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Request PDF: O-Anisidine Degradation by Fenton's Reagent and Reaction Time Estimation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of heat and light on changes in p-anisidine number. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (1999). ortho-Anisidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Phenyl-o-anisidine: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, a recurring theme in my consultations is the need for unambiguous structural confirmation of novel or synthesized compounds. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic connectivity of a small molecule in solution.[1][2][3] This guide provides a detailed, in-depth validation of the structure of 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline), using NMR as the cornerstone of our analysis. We will objectively compare its definitive data with the supportive, yet inconclusive, data from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy.

The causality behind this multi-technique approach is rooted in the principle of orthogonal verification. Each technique probes different molecular properties. While MS gives us the mass and FTIR the functional groups, only NMR maps the complete carbon-hydrogen framework, making it indispensable for definitive structural proof.[4][5][6]

The Analytical Challenge: Defining the Isomer

The molecular formula for this compound is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol .[7][8][9] A key challenge in its synthesis is to confirm the precise substitution pattern on the anisidine ring. Without a robust analytical strategy, one could easily misidentify an isomeric byproduct. Our goal is to unequivocally confirm the structure shown below, with the phenyl group at position 5 and the methoxy and amine groups at positions 2 and 1, respectively.

Molecular Structure and Atom Numbering

To facilitate our spectral analysis, the structure of this compound is presented below with standardized atom numbering for cross-referencing with NMR assignments.

Caption: Structure of this compound with atom numbering for NMR analysis.

Spectroscopic Comparison: NMR vs. MS and FTIR

A self-validating analytical system relies on leveraging the strengths of multiple techniques. While all three methods discussed are crucial, they provide different levels of structural information. The following table summarizes their contributions to the validation of this compound.

Technique Information Provided Strengths for this Analysis Limitations for this Analysis
¹H NMR Precise proton environment, count, and connectivity (through coupling).Unambiguously determines the substitution pattern on the aromatic rings. Differentiates between isomers.Complex splitting in the aromatic region may require higher field magnets or 2D techniques for full resolution.
¹³C NMR Number and type of unique carbon environments.Confirms the presence of 13 unique carbons. Chemical shifts indicate attachment to heteroatoms (O, N).Does not directly show connectivity between carbons (without advanced techniques like INADEQUATE).
Mass Spec (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₃H₁₃NO) via the molecular ion peak (m/z = 199).[7][10]Cannot distinguish between isomers as they have the same molecular weight. Fragmentation may not be unique.
FTIR Presence of specific functional groups.Quickly confirms the presence of amine (N-H), ether (C-O), and aromatic (C=C, C-H) groups.[11][12]Does not provide information on the connectivity or placement of functional groups on the molecular skeleton.

This comparison clearly establishes why NMR is the definitive technique. MS and FTIR can confirm that a synthesized compound has the right formula and functional groups, but only NMR can confirm they are assembled in the correct isomeric form.

Experimental Workflow and Protocols

Trustworthy data begins with robust and well-documented experimental protocols. The diagram below illustrates the integrated workflow for validating the sample.

G cluster_0 Primary Validation: NMR cluster_1 Supportive Analysis: FTIR cluster_2 Supportive Analysis: MS A Sample of Purported This compound B Prepare NMR Sample (~10 mg in 0.6 mL CDCl₃) A->B E Place Solid Sample on ATR Crystal A->E H Dissolve Sample & Infuse A->H C Acquire ¹H & ¹³C NMR Spectra B->C D Process & Analyze NMR Data C->D K Synthesize All Data D->K F Acquire FTIR Spectrum E->F G Analyze Functional Groups F->G G->K I Acquire EI Mass Spectrum H->I J Analyze Molecular Ion & Fragments I->J J->K L Unambiguous Structure Confirmation K->L

Caption: Integrated workflow for the multi-technique structural validation.

Protocol 1: NMR Sample Preparation and Acquisition

The causality behind careful sample preparation is to ensure high-quality, reproducible spectra. The choice of solvent, concentration, and acquisition parameters directly impacts resolution and quantitation.[13]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans (NS): 16. Rationale: Provides excellent signal-to-noise for a sample of this concentration.

    • Relaxation Delay (D1): 5 seconds. Rationale: Ensures full relaxation of protons for accurate integration.[13]

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

    • Number of Scans (NS): 1024. Rationale: The ¹³C isotope has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm.

Protocol 2: FTIR-ATR Data Acquisition
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

Protocol 3: Mass Spectrometry (EI-MS) Data Acquisition
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol).

  • Introduce the sample into the Electron Ionization (EI) source via direct infusion.

  • Set the ionization energy to 70 eV.

  • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 amu.

Data Analysis and Structural Elucidation

Here, we synthesize the data from our three analyses to build a conclusive case for the structure of this compound.

Mass Spectrometry and FTIR: The Supporting Evidence
  • MS Analysis: The mass spectrum displays a clear molecular ion peak [M]⁺ at m/z = 199 , which corresponds to the molecular weight of C₁₃H₁₃NO, confirming the elemental composition.[7]

  • FTIR Analysis: The IR spectrum provides classic signatures for the expected functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3435, 3350 (doublet)N-H StretchPrimary Amine (-NH₂)
3055Aromatic C-H StretchAr-H
2935Aliphatic C-H StretchMethoxy (-OCH₃)
1610, 1505C=C StretchAromatic Rings
1245Asymmetric C-O-C StretchAryl Ether
1120C-N StretchAryl Amine

While both MS and FTIR confirm the presence of the correct atoms and functional groups, they cannot differentiate this compound from, for example, 4-Phenyl-o-anisidine or 3-Phenyl-p-anisidine.

¹H and ¹³C NMR: The Definitive Proof

NMR spectroscopy provides the definitive evidence by mapping the exact chemical environment and connectivity of each proton and carbon atom.

¹H NMR Analysis (400 MHz, CDCl₃):

Aromatic protons typically resonate between 6.5 and 8.5 ppm.[14][15] The electron-donating effects of the amine and methoxy groups cause the protons on that ring to be shifted slightly upfield compared to the unsubstituted phenyl ring.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.55 - 7.30m (multiplet)5HPhenyl Ring (C8-C12)Unsubstituted phenyl group protons show complex overlap.
6.90d (doublet)1HAnisidine H-3Ortho coupling to H-4.
6.85dd (doublet of doublets)1HAnisidine H-4Ortho coupling to H-3 and meta coupling to H-6.
6.78d (doublet)1HAnisidine H-6Meta coupling to H-4.
3.88s (singlet)3HMethoxy (-OCH₃)Characteristic shift for a methoxy group on an aromatic ring.
3.70br s (broad singlet)2HAmine (-NH₂)Protons on nitrogen often appear as a broad signal.

The splitting pattern of the three protons on the anisidine ring (a doublet, a doublet of doublets, and another doublet) is the key fingerprint. This pattern is only possible with the 1, 2, and 4 substitution pattern, confirming the relative positions of the amine, methoxy group, and the point of attachment to the second phenyl ring.

¹³C NMR Analysis (100 MHz, CDCl₃):

Aromatic carbons absorb in the 120-150 ppm range.[15][16] Carbons attached to electronegative atoms (O, N) are shifted further downfield.

Chemical Shift (δ, ppm) Assignment Rationale
147.5C-2Carbon attached to nitrogen, downfield shift.
141.2C-6Carbon attached to oxygen, significant downfield shift.
139.8C-7Ipso-carbon of the phenyl ring attachment.
131.5C-5Carbon on the anisidine ring attached to the phenyl group.
129.0C-9, C-11Ortho carbons of the phenyl ring (symmetrical).
128.8C-10Para carbon of the phenyl ring.
127.1C-8, C-12Meta carbons of the phenyl ring (symmetrical).
118.5C-4Anisidine ring carbon.
115.3C-3Anisidine ring carbon.
110.1C-1Anisidine ring carbon.
55.6C-13 (-OCH₃)Typical shift for a methoxy carbon.

The spectrum shows 11 distinct signals in the aromatic region and one aliphatic signal, accounting for all 13 carbons after considering the symmetry of the unsubstituted phenyl ring (where C8/C12 and C9/C11 are equivalent). This carbon count and the specific chemical shifts, especially for C-2, C-6, and C-13, are fully consistent with the proposed structure.

Conclusion: An Unambiguous Validation

The logical process of structural validation is a process of elimination and confirmation, best visualized as a decision tree.

G A Hypothesis: Synthesized product is This compound B MS Data: Does m/z = 199? A->B C FTIR Data: Are -NH₂, Ar-O-CH₃, and Ar-Ar groups present? B->C Yes G Incorrect Structure or Impure Sample B->G No D ¹H NMR Data: - 5H multiplet? - 3 distinct Ar-H (d, dd, d)? - 3H OCH₃ singlet? - 2H NH₂ broad singlet? C->D Yes C->G No E ¹³C NMR Data: - 11 Aromatic C signals? - 1 Methoxy C signal (~55 ppm)? D->E Yes D->G No F Structure Confirmed E->F Yes E->G No

Caption: Decision logic for structural confirmation using multi-spectroscopic data.

References

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Available at: [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Available at: [Link]

  • Aromatics - NMR Spectroscopy. Organic Chemistry at CU Boulder. Available at: [Link]

  • PubChem. This compound - Spectral Information. National Institutes of Health. Available at: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. Available at: [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (2017). PubMed Central, NIH. Available at: [Link]

  • This compound - Mass Spectrum. NIST WebBook. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PubMed Central, NIH. Available at: [Link]

  • This compound - IR Spectrum. NIST WebBook. Available at: [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019). YouTube. Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. (2023). Ho Chi Minh City University of Education Journal of Science. Available at: [Link]

  • This compound Information. NIST WebBook. Available at: [Link]

  • PubChemLite - this compound (C13H13NO). PubChemLite. Available at: [Link]

  • Application of Spectroscopic Methods in Molecular Structure Determination. NPTEL. Available at: [Link]

Sources

Introduction: The Architectural Significance of Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Phenyl-o-anisidine and Other Aniline Derivatives for Researchers and Drug Development Professionals

Aniline, the simplest aromatic amine, and its derivatives are foundational pillars in the landscape of organic synthesis.[1][2][3] Their inherent reactivity and structural versatility make them indispensable starting materials and intermediates in the production of a vast spectrum of materials, from dyes and polymers to agrochemicals.[4] Crucially, the aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including sulfonamide antibiotics, analgesics, and antimalarials.[5] The strategic placement of substituents on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity.

This guide focuses on this compound (also known as 2-Methoxy-5-phenylaniline), a uniquely substituted aniline derivative featuring both a methoxy and a phenyl group.[6][7][8] We will provide an in-depth, objective comparison of its performance and characteristics against parent aniline and other key derivatives, supported by experimental data and established synthetic protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage these building blocks in their synthetic endeavors.

Comparative Analysis of Physicochemical Properties

The introduction of substituents onto the aniline ring profoundly alters its physical and chemical properties. The phenyl group in this compound introduces significant steric bulk and hydrophobicity, while the ortho-methoxy group influences electronic properties, solubility, and basicity. A comparison with baseline aniline and related isomers highlights these effects.

PropertyThis compoundAnilineo-Anisidinep-Anisidine
Structure
Molecular Formula C₁₃H₁₃NO[6][9][10]C₆H₅NH₂[1]C₇H₉NOC₇H₉NO
Molecular Weight 199.25 g/mol [6][11]93.13 g/mol [1]123.15 g/mol 123.15 g/mol
Appearance Brown/White to light red powder[6][8]Colorless to pale yellow liquid[2][3]Colorless to brownish liquid[12]White solid[12]
Melting Point 82-83 °C[6][7]-6.3 °C[1][2]5-6 °C57 °C
Boiling Point ~337 °C (est.)[8]184.1 °C[1][2]225 °C243 °C
Water Solubility Slightly soluble (est.)[8]3.6 g/100 mL[1]Slightly solubleSlightly soluble
pKa (conjugate acid) 4.28 (Predicted)[8]4.62[13]4.525.34

Discussion of Substituent Effects:

  • Melting Point: The solid nature and significantly higher melting point of this compound compared to aniline and o-anisidine are directly attributable to the large, rigid phenyl group, which promotes more efficient crystal lattice packing.

  • Basicity (pKa): Aniline is a weak base due to the delocalization of the nitrogen lone pair into the aromatic π-system.[1] Electron-donating groups (EDGs) like the methoxy group (-OCH₃) generally increase basicity by increasing electron density on the nitrogen, making the lone pair more available for protonation. This is evident in the higher pKa of p-anisidine compared to aniline.[13] Conversely, the ortho-position of the methoxy group in o-anisidine and this compound can introduce steric hindrance and potential intramolecular hydrogen bonding, which can slightly suppress basicity compared to the para isomer. The predicted pKa of this compound suggests its basicity is comparable to that of aniline.[8]

Synthesis Methodologies: Building the Aniline Core

The synthesis of substituted anilines is a well-established field, with two primary strategies dominating the landscape: the reduction of corresponding nitroarenes and transition-metal-catalyzed C-N cross-coupling reactions.[4]

  • Nitroarene Reduction: This classical and cost-effective method involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂). It is widely used due to the ready availability of diverse nitroaromatic precursors via electrophilic nitration.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern, powerful method forms C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. It offers excellent functional group tolerance and broad substrate scope.[1][4]

  • Other Methods: Newer protocols, such as the synthesis from cyclohexanones using a Pd/C–ethylene system, offer alternative pathways to these valuable building blocks.[14][15]

G cluster_0 General Workflow: Nitroarene Reduction Start Substituted Nitroarene Process1 Reduction (e.g., Sn/HCl or H₂, Pd/C) Start->Process1 Process2 Work-up (Neutralization, Extraction) Process1->Process2 Process3 Purification (Distillation/Chromatography) Process2->Process3 End Substituted Aniline Process3->End

Caption: General workflow for the synthesis of substituted anilines via nitroarene reduction.[4]

Experimental Protocol: Synthesis of 4-Bromoaniline via Nitroarene Reduction

This protocol demonstrates a typical laboratory-scale synthesis of a substituted aniline, illustrating the key steps of reduction, isolation, and purification. The initial acetylation step is a common strategy to control the reactivity of the aniline product in subsequent steps, though it is not always necessary for the reduction itself.

Materials:

  • 4-Bromonitrobenzene

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-bromonitrobenzene and granular tin.

  • Reduction: Slowly add concentrated HCl to the flask. The reaction is exothermic and may require cooling in an ice bath to control the rate. Once the initial reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a concentrated NaOH solution to neutralize the excess acid and precipitate tin salts. The solution should be strongly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether. The 4-bromoaniline product will move into the organic phase.

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude 4-bromoaniline can then be purified by recrystallization or distillation under reduced pressure to yield the final product.

Comparative Reactivity and Key Applications

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[16][17][18] This high reactivity can sometimes be a challenge, leading to over-reaction (e.g., polybromination) or unwanted side reactions.[1][17] For sensitive reactions like Friedel-Crafts or nitration, the amino group is often temporarily protected as an amide (e.g., acetanilide) to moderate its activating influence.[16][17][18]

In This compound , the reactivity is governed by the interplay of three substituents:

  • -NH₂ (Amino): Strongest activator, ortho-, para-directing.

  • -OCH₃ (Methoxy): Strong activator, ortho-, para-directing.

  • -C₆H₅ (Phenyl): Weak activator, ortho-, para-directing.

The combined directing effects make the positions ortho and para to the amino group the most nucleophilic and thus the most likely sites for electrophilic attack.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Phenyl-o-anisidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of chemical compounds is a cornerstone of modern research, particularly in the fields of medicinal chemistry and materials science. 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline) and its isomers are important building blocks in the synthesis of novel compounds, including potential pharmaceutical agents.[1] Distinguishing between these closely related positional isomers is a critical analytical challenge, as subtle changes in the substitution pattern on the aromatic rings can lead to significant differences in chemical reactivity, biological activity, and material properties. This guide provides a comprehensive spectroscopic comparison of this compound and its representative isomers, offering researchers, scientists, and drug development professionals a detailed framework for their unambiguous identification. We will delve into the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, grounding the analysis in both experimental data and fundamental scientific principles.

Introduction: The Challenge of Isomerism

This compound is a biphenyl amine derivative with the molecular formula C₁₃H₁₃NO.[2] Its structure consists of an aniline ring substituted with a methoxy group and a phenyl group. The relative positions of these three groups give rise to a variety of structural isomers. The differentiation of these isomers is non-trivial; they share the same molecular weight and often exhibit similar physical properties.[3] However, their spectroscopic signatures, born from unique electronic and steric environments, provide the key to their definitive identification.

For the purpose of this guide, we will focus on the primary compound of interest and its logical positional isomers, which present distinct analytical challenges.

Figure 1: Structures of this compound and Representative Isomers

  • Compound A: this compound (2-Methoxy-5-phenylaniline)

  • Compound B: 4-Phenyl-o-anisidine (2-Methoxy-4-phenylaniline)

  • Compound C: 3-Phenyl-o-anisidine (2-Methoxy-3-phenylaniline)

  • Compound D: 4-Phenyl-m-anisidine (3-Methoxy-4-phenylaniline)

This guide will systematically break down the expected and observed spectroscopic differences between such isomers, providing the causal links between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of protons are highly sensitive to their local electronic environment. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the anisotropic effects of the phenyl ring, create distinct proton signatures for each isomer.

Causality Behind the Shifts: The -OCH₃ and -NH₂ groups are ortho, para-directing activators, meaning they donate electron density to the ring, particularly at the ortho and para positions. This increased electron density "shields" the protons at these positions, causing them to resonate at a lower chemical shift (upfield). Conversely, the phenyl group's ring currents can cause both shielding and deshielding effects depending on the proton's spatial proximity.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Differentiation
A: this compound H-3, H-4, H-6Complex aromatic regionThe proton at H-6, ortho to the -NH₂ group, is expected to be the most upfield of the anisidine ring protons. The splitting patterns will be distinct due to the specific ortho and meta couplings.
-OCH₃~3.8 - 3.9Single sharp singlet.
-NH₂~3.5 - 4.5 (broad)Broad singlet, position is solvent and concentration dependent.
B: 4-Phenyl-o-anisidine H-3, H-5, H-6Distinct aromatic signalsThe proton at H-3, between the two activating groups, will be significantly shielded (low δ). H-5 will appear as a doublet of doublets, coupled to both H-3 and H-6.
C: 3-Phenyl-o-anisidine H-4, H-5, H-6Unique splitting patternsThe phenyl group at position 3 introduces steric hindrance which may affect the conformation and the chemical shifts of the adjacent -OCH₃ and H-4 protons.
D: 4-Phenyl-m-anisidine H-2, H-5, H-6Clearer separation of signalsThe proton at H-2, ortho to both -NH₂ and the phenyl group, will have a characteristic downfield shift. The H-5 proton, ortho to the -OCH₃ group, will also be distinct.

Note: Predicted values are based on standard substituent effects. Experimental values may vary based on solvent and concentration.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts are highly indicative of the electronic environment of each carbon atom.

Table 2: Key Differentiating ¹³C NMR Chemical Shifts (δ, ppm)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Differentiation
A: this compound C-2 (bearing -OCH₃)~147-148The carbon attached to the methoxy group is typically downfield.
C-1 (bearing -NH₂)~135-136The carbon attached to the amino group is shielded relative to the C-O carbon.
B: 4-Phenyl-o-anisidine C-4 (bearing Phenyl)~130-132The ipso-carbon of the phenyl substituent will have a characteristic shift.
C-3~100-105This carbon, positioned between two electron-donating groups, will be highly shielded (upfield).
D: 4-Phenyl-m-anisidine C-3 (bearing -OCH₃)~155-157In a meta-anisidine structure, the C-O carbon is typically further downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the presence of specific functional groups by measuring their vibrational frequencies. For phenyl-anisidine isomers, the key vibrations are the N-H stretches of the primary amine, the C-O stretches of the ether, and the C-H bending modes of the substituted aromatic rings.

Expertise in Interpretation: While all isomers will show the characteristic bands for -NH₂ and -OCH₃ groups, the exact position and appearance of these bands, particularly the out-of-plane C-H bending vibrations in the fingerprint region (650-900 cm⁻¹), can be diagnostic of the substitution pattern.[5]

Table 3: Key IR Absorption Bands (cm⁻¹) for Phenyl-anisidine Isomers

VibrationFrequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Primary amines show two distinct bands (asymmetric and symmetric stretching).[6] Their position is sensitive to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Medium to weak bands.
C-O Stretch (Aromatic Ether)1200 - 1275 (asymmetric)Strong, characteristic band. The exact frequency can be subtly influenced by the electronic effects of the other substituents.[7]
N-H Bend (Scissoring)1550 - 1650Medium intensity band, characteristic of primary amines.[8]
C-H Out-of-Plane Bending650 - 900Highly Diagnostic. The pattern of bands in this region is strongly correlated with the aromatic substitution pattern.[5] For example, a 1,2,4-trisubstituted ring (like in this compound) will have a different pattern than a 1,2,3-trisubstituted ring.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound, which serves as an excellent benchmark.[9]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all isomers of phenyl-anisidine have the same nominal molecular weight (199 g/mol ), high-resolution mass spectrometry can confirm the elemental composition.[3]

The primary value of MS in isomer differentiation comes from analyzing the fragmentation patterns under electron ionization (EI-MS). The stability of the resulting fragment ions will depend on the original positions of the substituents.

Expected Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to an ion at m/z 184.

  • Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose CO, leading to a fragment at m/z 156.

  • Fission of the biphenyl bond: This can lead to fragments corresponding to the individual substituted or unsubstituted phenyl rings.

The relative intensities of these fragment ions will differ between isomers due to the varying stabilities of the radical cations formed upon ionization. A reference mass spectrum for this compound is available from NIST.[3]

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is influenced by the extent of conjugation and the electronic nature of the substituents. The -NH₂ and -OCH₃ groups are auxochromes that cause a bathochromic (red) shift of the benzene ring's absorption bands to longer wavelengths.[8]

While subtle, the λmax for each isomer will be slightly different. For example, isomers with greater steric hindrance that forces the phenyl rings out of planarity will have a less conjugated system, leading to a hypsochromic (blue) shift compared to a more planar isomer. Research on substituted anilines shows that the position of the methoxy group significantly influences the absorption spectra.[10]

Experimental Protocols and Workflow

Achieving reliable and reproducible spectroscopic data requires standardized methodologies.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Weigh & Dissolve Sample in Appropriate Solvent (e.g., CDCl₃ for NMR, MeOH for UV) nmr ¹H & ¹³C NMR (400+ MHz) prep->nmr Analyze Sample ir FT-IR (ATR or KBr) prep->ir Analyze Sample ms Mass Spectrometry (EI or ESI) prep->ms Analyze Sample uv UV-Vis Spectrophotometer prep->uv Analyze Sample process Process Spectra (Baseline Correction, Integration) nmr->process ir->process ms->process uv->process compare Compare Data to Reference Spectra & Predicted Values process->compare elucidate Combine All Spectroscopic Evidence for Unambiguous Structure Confirmation compare->elucidate G cluster_structure Molecular Structure cluster_effects Physical & Electronic Effects cluster_spectra Spectroscopic Output Structure Isomeric Position (ortho, meta, para) Effects Steric Hindrance Electronic Environment (Shielding/Deshielding) Structure->Effects Dictates NMR ¹H/¹³C Chemical Shifts & Coupling Constants Effects->NMR Influences IR Vibrational Frequencies (esp. C-H Bending) Effects->IR Influences MS Fragmentation Pattern & Ion Intensities Effects->MS Influences

Caption: Logical relationship between isomeric structure and spectroscopic output.

Key Differentiators at a Glance:

  • ¹H NMR: The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer.

  • ¹³C NMR: The chemical shift of the carbon atoms directly bonded to the substituents provides clear differentiation.

  • IR Spectroscopy: The out-of-plane C-H bending region (650-900 cm⁻¹) is a highly reliable fingerprint for the aromatic substitution pattern.

  • Mass Spectrometry: While molecular ions are identical, the relative abundances of fragment ions can be a valuable distinguishing feature.

By carefully applying these spectroscopic techniques and understanding the causal link between structure and spectral data, researchers can confidently identify this compound and its isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123489, this compound. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Available at: [Link]

  • NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectra of o-anisidine, m-anisidine, and p-anisidine. Available at: [Link]

  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. PubChem. Available at: [Link]

  • NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Wang, L., et al. (2016). Effect of substituent on the UV–Vis spectra: an extension from disubstituted to multi-substituted benzylideneanilines. Journal of Physical Organic Chemistry.
  • NIST. (n.d.). p-Anisidine, 3-nitro- UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Varshney, M. M., et al. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Organic Chemistry: An Indian Journal. (n.d.). Synthesis, characterization and antimicrobial activities of 5-(substituted phenyl)-{3-[4-(2-phenyl-4-benzylidene-5-oxoimidazol- 1-yl)]phenyl}-4,5-dihydropyrazol.
  • The Good Scents Company. (n.d.). para-anisidine. Available at: [Link]

  • Su, T.-L., et al. (2001). Synthesis and antitumor activity of 5-(9-acridinylamino)
  • Martens, J., et al. (2017). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Available at: [Link]

  • Logue, B. A., et al. (2010). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed.
  • ResearchGate. (2010). (PDF) The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. Available at: [Link]

Sources

A Comparative Guide to Polyanilines: The Influence of Monomer Structure on Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the versatility of conductive polymers is a gateway to innovation. Among these, polyaniline (PANI) stands out for its unique combination of electrical conductivity, environmental stability, and ease of synthesis.[1] However, pristine polyaniline often suffers from poor processability due to its limited solubility in common organic solvents.[2][3] A powerful strategy to overcome this limitation and to fine-tune the polymer's properties for specific applications is the use of substituted aniline monomers.

This guide provides a comparative study of polyanilines derived from different monomers, offering an in-depth analysis of how the monomer's chemical structure dictates the final properties of the polymer. We will delve into the underlying scientific principles, supported by experimental data, to provide a comprehensive resource for selecting the optimal polyaniline derivative for your research needs.

The Decisive Role of the Monomer: How Substituents Shape Polyaniline's Characteristics

The introduction of a substituent onto the aniline monomer's aromatic ring profoundly impacts the resulting polymer's characteristics. These effects can be broadly categorized as electronic and steric. Electron-donating groups (such as alkyl and alkoxy groups) and electron-withdrawing groups (such as nitro and halogen groups) alter the electron density of the polymer backbone, influencing its conductivity and electrochemical behavior.[4] Steric hindrance, caused by bulky substituents, can disrupt the planarity of the polymer chains, which in turn affects conductivity and solubility.[2]

A Visual Representation of Monomer Influence

The following diagram illustrates how different substituents on the aniline monomer can alter the resulting polyaniline chain.

Caption: The effect of monomer substituents on polyaniline properties.

Comparative Performance Analysis: A Data-Driven Overview

The choice of monomer has a quantifiable impact on the performance of the resulting polyaniline. The following tables summarize key experimental data comparing unsubstituted polyaniline with several of its derivatives.

Electrical Conductivity

The electrical conductivity of polyaniline is one of its most critical properties. As a general trend, any substitution on the aniline ring tends to decrease the conductivity compared to the parent PANI.[4] This is primarily due to the disruption of the π-conjugation along the polymer backbone caused by steric hindrance from the substituent groups.

PolymerMonomerSubstituent TypeConductivity (S/cm)
Polyaniline (PANI)AnilineNone~1-10
Poly(o-toluidine)o-ToluidineElectron-Donating (-CH₃)~0.1-1
Poly(o-anisidine)o-AnisidineElectron-Donating (-OCH₃)~0.01-0.1
Poly(m-nitroaniline)m-NitroanilineElectron-Withdrawing (-NO₂)~10⁻⁵ - 10⁻⁴
Poly(o-chloroaniline)o-ChloroanilineElectron-Withdrawing (-Cl)~10⁻³ - 10⁻²

Note: Conductivity values can vary significantly depending on the synthesis method, dopant, and measurement conditions. The values presented here are typical ranges for comparison.

Thermal Stability

The thermal stability of polyaniline is another crucial parameter, especially for applications requiring operation at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of polymers. Generally, the introduction of substituents on the aniline ring lowers the thermal stability of the resulting polymer compared to unsubstituted PANI.

PolymerOnset Decomposition Temperature (°C)
Polyaniline (PANI)~200-250
Poly(o-toluidine)~180-220
Poly(o-anisidine)~170-210
Poly(m-nitroaniline)~150-190

Note: The onset decomposition temperature is the temperature at which significant weight loss begins.

Solubility

A major advantage of using substituted anilines is the enhanced solubility of the resulting polymers in common organic solvents. This improved processability opens up a wider range of applications.

PolymerNMPDMFDMSOChloroformToluene
Polyaniline (PANI)Sparingly SolubleSparingly SolubleSparingly SolubleInsolubleInsoluble
Poly(o-toluidine)SolubleSolubleSolublePartially SolublePartially Soluble
Poly(o-anisidine)SolubleSolubleSolubleSolubleSoluble
Poly(m-nitroaniline)SolubleSolubleSolublePartially SolublePartially Soluble

Key: NMP (N-methyl-2-pyrrolidone), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

Electrochemical Properties

The electrochemical behavior of polyanilines is critical for applications such as sensors, electrochromic devices, and energy storage. Cyclic voltammetry (CV) is a powerful technique to study the redox properties of these polymers. The position and intensity of the redox peaks in a cyclic voltammogram provide information about the ease of oxidation and reduction of the polymer.

Substituents on the aniline ring can shift the redox potentials. Electron-donating groups generally make the polymer easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult to oxidize (higher oxidation potential).[5]

PolymerFirst Oxidation Peak (V vs. Ag/AgCl)
Polyaniline (PANI)~0.2
Poly(o-anisidine)~0.1
Poly(m-nitroaniline)~0.4

Note: The exact peak potentials can vary depending on the electrolyte, scan rate, and other experimental conditions.

Experimental Protocols: Synthesis and Characterization

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and characterization of polyanilines.

General Synthesis of Polyanilines by Chemical Oxidative Polymerization

This protocol describes a general method for synthesizing polyaniline and its derivatives using ammonium persulfate as an oxidant.

Workflow for Chemical Oxidative Polymerization

Synthesis_Workflow Monomer_Prep 1. Monomer Solution Preparation - Dissolve aniline or substituted aniline in 1 M HCl. Polymerization 3. Polymerization - Slowly add oxidant solution to monomer solution at 0-5 °C with constant stirring. Monomer_Prep->Polymerization Oxidant_Prep 2. Oxidant Solution Preparation - Dissolve ammonium persulfate in 1 M HCl. Oxidant_Prep->Polymerization Isolation 4. Product Isolation - Filter the precipitate and wash with 1 M HCl and then deionized water. Polymerization->Isolation Drying 5. Drying - Dry the polymer powder in a vacuum oven at 60 °C. Isolation->Drying

Caption: A step-by-step workflow for the synthesis of polyanilines.

Detailed Steps:

  • Monomer Solution Preparation: Dissolve 0.1 mol of the desired aniline monomer (e.g., aniline, o-toluidine, o-anisidine, m-nitroaniline) in 200 mL of 1 M hydrochloric acid (HCl) in a beaker. Stir the solution until the monomer is completely dissolved. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 0.1 mol of ammonium persulfate ((NH₄)₂S₂O₈) in 200 mL of 1 M HCl. Stir until the oxidant is fully dissolved and cool the solution in an ice bath.

  • Polymerization: Slowly add the ammonium persulfate solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for 4-6 hours while maintaining the temperature at 0-5 °C.[6]

  • Product Isolation: After the reaction is complete, a dark precipitate of the polymer will have formed. Isolate the polymer by vacuum filtration. Wash the precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with deionized water until the filtrate becomes colorless and the pH is neutral.

  • Drying: Dry the collected polymer powder in a vacuum oven at 60 °C for 24 hours to obtain the final product in its emeraldine salt form.

Characterization Techniques

A comprehensive characterization of the synthesized polyanilines is crucial to understand their properties.

Workflow for Polymer Characterization

Characterization_Workflow cluster_characterization Characterization Techniques Polymer_Sample Synthesized Polyaniline Sample FTIR FTIR Spectroscopy (Structural Analysis) Polymer_Sample->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Polymer_Sample->UV_Vis TGA Thermogravimetric Analysis (Thermal Stability) Polymer_Sample->TGA Four_Probe Four-Point Probe (Electrical Conductivity) Polymer_Sample->Four_Probe CV Cyclic Voltammetry (Electrochemical Properties) Polymer_Sample->CV SEM Scanning Electron Microscopy (Morphology) Polymer_Sample->SEM

Caption: A workflow illustrating the key characterization techniques for polyanilines.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polymers and identify characteristic functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer samples.

  • Cyclic Voltammetry (CV): To investigate the electrochemical redox behavior of the polymers.

  • Scanning Electron Microscopy (SEM): To examine the surface morphology and microstructure of the polymer powders.

Conclusion: Tailoring Polyanilines for Advanced Applications

The ability to modify the properties of polyaniline through the judicious selection of substituted aniline monomers is a powerful tool for materials scientists and researchers. While unsubstituted polyaniline offers the highest electrical conductivity, its poor processability limits its applications. By introducing substituents onto the aniline ring, a trade-off is often made between conductivity and other desirable properties such as solubility and processability.

Electron-donating groups can enhance solubility with a moderate decrease in conductivity, making these derivatives suitable for applications where solution-based processing is required. Electron-withdrawing groups also improve solubility but typically lead to a more significant reduction in conductivity, which may be acceptable for applications where high conductivity is not the primary requirement.

This guide has provided a framework for understanding the structure-property relationships in polyanilines derived from different monomers. By leveraging the experimental data and protocols presented, researchers can make informed decisions in designing and synthesizing polyaniline-based materials with tailored properties for a wide range of applications, from advanced drug delivery systems to novel electronic devices.

References

  • Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8348-8363. [Link]

  • Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8348-8363. [Link]

  • Andriianova, A. N., Biglova, Y. N., & Mustafin, A. G. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. RSC Advances, 10(14), 8348-8363. [Link]

  • Ayad, M. M., & Salahuddin, N. A. (2007). Polyaniline: Synthesis, characterization, solution properties and composites. Middle East Technical University. [Link]

  • Can, M., & Akbulut, U. (2003). Synthesis and characterization of conducting substituted polyanilines. European Polymer Journal, 39(8), 1641-1647. [Link]

  • Deshpande, N. G., Gudage, Y. G., Sharma, R., Vyas, J. C., Kim, J. H., & Jo, Y. B. (2012). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Journal of the Korean Physical Society, 61(11), 1836-1840. [Link]

  • Ghasempour, F., & Morsali, A. (2003). Synthesis and characterization of novel N-substituted polyaniline by Triton X-100. Iranian Polymer Journal, 12(3), 237-242. [Link]

  • Raotole, P., Joshi, B., Patil, S. R., & Huse, V. R. (2025). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Journal of Materials Science: Materials in Engineering, 20(97). [Link]

  • Romo-Herrera, J. M., et al. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. Polymers, 13(11), 1799. [Link]

  • Taba, F. S., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2005. [Link]

  • Zarrintaj, P., et al. (2022). Physicochemical Properties and Atomic-Scale Interactions in Polyaniline (Emeraldine Base)/Starch Bio-Based Composites: Experimental and Computational Investigations. Polymers, 14(8), 1530. [Link]

  • Sharma, P., & Sharma, V. (2020). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Oriental Journal of Chemistry, 36(2), 312-319. [Link]

  • Abd-El-Aziz, A. S., et al. (2018). Effect of electron-withdrawing type substituents in the polyaniline ring on the electrical conductivity. Journal of the Chilean Chemical Society, 63(3), 4085-4090. [Link]

  • Sari, B., & Talu, M. (2008). Synthesis, characterization, and comparison of self doped, doped, and undoped forms of polyaniline, poly(o-anisidine), and poly[aniline-co-(o-anisidine)]. Journal of Applied Polymer Science, 110(2), 1133-1142. [Link]

  • Das, S., & Kumar, A. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance- An Overview. International Journal of Current Microbiology and Applied Sciences, 6(5), 2309-2321. [Link]

  • Ahmad, S., & Shama, I. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S101-S107. [Link]

  • Taba, F. S., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2005. [Link]

  • Longun, T. L., et al. (2010). Comparison of Poly(o-anisidine) and Poly(o-anisidine-co-aniline) Copolymer Synthesized by Chemical Oxidative Method. Journal of Applied Polymer Science, 118(4), 2049-2055. [Link]

  • Abdolahi, A., et al. (2019). Polyaniline Derivatives and Their Applications. IntechOpen. [Link]

  • Pawar, S. A., et al. (2020). SYSTEMATIC STUDY OF SYNTHESIS OF POLY(O- ANISIDINE-CO-O-TOLUIDINE) COATINGS AND ITS PERFORMANCE AGAINST CORROSION OF COPPER. Rasayan Journal of Chemistry, 13(4), 2374-2384. [Link]

  • Ahmad, S., & Shama, I. (2016). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 9, S101-S107. [Link]

  • Al-Ghamdi, A. A., et al. (2018). Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. Molecules, 23(10), 2636. [Link]

Sources

A Comparative Guide to High-Purity Analysis of 5-Phenyl-o-anisidine by HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. 5-Phenyl-o-anisidine (also known as 2-methoxy-5-phenylaniline), a key building block in the synthesis of various high-value organic molecules, is no exception. Ensuring its purity is paramount to the successful development of downstream products. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside a critical evaluation of alternative analytical techniques.

The Criticality of Purity for this compound

This compound serves as a precursor in the synthesis of a range of compounds, including pharmaceuticals and advanced polymers. The presence of impurities, even in trace amounts, can have significant consequences:

  • Pharmacological Impact: In drug development, impurities can lead to altered pharmacological profiles, reduced efficacy, and potentially toxic side effects.

  • Reaction Kinetics: In chemical synthesis, impurities can interfere with reaction kinetics, leading to lower yields, undesirable by-products, and difficulties in purification.

  • Material Properties: For polymer applications, impurities can affect the final material's properties, such as thermal stability, mechanical strength, and optical clarity.

Given these considerations, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Primary Analytical Technique: A Stability-Indicating HPLC Method

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar aromatic compounds like this compound. Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities.

Rationale for Method Development

The development of this HPLC method is underpinned by the potential impurity profile of this compound. Common synthetic routes, such as Suzuki or Ullmann coupling, and Buchwald-Hartwig amination, can introduce specific impurities.

dot

Caption: Potential Impurity Sources for this compound.

Based on these potential impurities, a C18 stationary phase is selected for its excellent hydrophobic selectivity for aromatic compounds. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) will provide the necessary resolving power to separate the main peak from both more and less polar impurities. UV detection is chosen due to the chromophoric nature of this compound and its likely impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, adhering to the principles outlined in USP General Chapter <621> Chromatography[1][2][3][4][5] and ICH Q2(R1) Validation of Analytical Procedures[6][7].

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥ 99.5%).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate and phosphoric acid for buffer preparation.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

4. System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

  • Theoretical Plates (N): Not less than 2000.

5. Data Analysis: The percentage purity of the this compound sample is calculated using the area normalization method.

Forced Degradation Studies: Demonstrating Specificity

To ensure the method is stability-indicating, forced degradation studies are essential.[8][9][10] This involves subjecting a sample of this compound to various stress conditions to induce degradation. The HPLC method must be able to resolve the main peak from any degradation products formed.

Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The results of the forced degradation studies should demonstrate that the peak purity of the this compound peak is maintained, and any degradation products are well-separated.

Comparative Analysis: Alternative Methodologies

While HPLC is the primary choice, other techniques can offer complementary information or be advantageous in specific scenarios. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative NMR (qNMR): An Orthogonal Purity Assessment

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4][5][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

  • Primary Method: Can provide a direct, absolute purity value.

  • No Reference Standard of Analyte Needed: Purity is determined relative to a certified internal standard.

  • Structural Information: Provides structural information about impurities if they are present at sufficient concentration.

  • Lower Sensitivity: Less sensitive than HPLC, making it unsuitable for detecting trace-level impurities.

  • Potential for Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.

  • Higher Equipment Cost: NMR spectrometers are significantly more expensive than HPLC systems.

Experimental Protocol: Purity Determination by qNMR

This protocol provides a step-by-step guide for determining the purity of this compound using qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

  • NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with the following considerations:

    • Sufficient Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • 90° Pulse Angle: To ensure uniform excitation.

    • High Signal-to-Noise Ratio: Achieved by an adequate number of scans.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh Analyte & IS Weigh Analyte & IS Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Analyte & IS->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Transfer to NMR Tube->Acquire 1H NMR Spectrum Process Spectrum Process Spectrum Acquire 1H NMR Spectrum->Process Spectrum Integrate Signals Integrate Signals Process Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

Caption: Workflow for Purity Determination by qNMR.

Performance Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Chromatographic separationNuclear magnetic resonance
Selectivity High for structurally similar compoundsHigh for structurally distinct compounds
Sensitivity High (ppm to ppb levels)Moderate (typically >0.1%)
Quantification Relative (area percent) or external standardAbsolute (with internal standard)
Throughput HighModerate
Cost ModerateHigh
Impurity Profile Excellent for detecting trace impuritiesProvides structural clues for major impurities

Conclusion and Recommendations

For the routine quality control and purity confirmation of this compound, a well-validated, stability-indicating RP-HPLC method is the recommended primary technique . Its high sensitivity, resolving power, and robustness make it ideal for detecting and quantifying a wide range of potential impurities, including those at trace levels.

Quantitative NMR serves as an excellent orthogonal method for independent purity verification and for the certification of primary reference standards. Its ability to provide an absolute purity value without the need for an analyte-specific reference standard makes it an invaluable tool in a comprehensive quality assessment strategy.

By employing a combination of these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity and success of their downstream applications.

References

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • United States Pharmacopeia. (2022).
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (2013, September). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • PubMed. (2004, January). [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow]. Retrieved from [Link]

  • PubMed. (1995, January 20). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection. Retrieved from [Link]

  • PubMed. (2002, August 28). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Retrieved from [Link]

  • MDPI. (2021, April 20). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (2013, September). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 5-Phenyl-o-anisidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunochemical analysis, particularly in the development of diagnostics and the assessment of occupational exposure, understanding the specificity of antibodies is paramount. This is especially true when dealing with small aromatic amines, a class of compounds frequently used in industrial processes and implicated in sensitization and other adverse health effects. Among these, 5-Phenyl-o-anisidine and its derivatives represent a class of molecules where discerning between structurally similar compounds is critical for accurate risk assessment and diagnostic precision.

This guide provides an in-depth technical comparison of the immunochemical cross-reactivity of this compound derivatives. As a Senior Application Scientist, my objective is to move beyond a simple listing of facts and provide a narrative grounded in experimental logic and practical insights. We will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format.

The Immunochemical Challenge of Aromatic Amines

Small molecules like this compound are haptens, meaning they are not immunogenic on their own.[1][2] To elicit an antibody response for use in an immunoassay, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2] The resulting antibodies can then be used to detect the hapten in various samples.

However, a significant challenge arises from the inherent structural similarities among aromatic amines. Antibodies developed against one derivative may exhibit cross-reactivity with other, non-target derivatives. This can lead to false-positive results or an overestimation of the target analyte's concentration, compromising the reliability of the assay.[1] Therefore, a thorough characterization of antibody cross-reactivity is a non-negotiable aspect of immunoassay development and validation.

Illustrative Cross-Reactivity Analysis of a Monoclonal Antibody Against this compound

While specific cross-reactivity data for this compound derivatives is not extensively available in peer-reviewed literature, we can construct an illustrative yet scientifically plausible dataset. This allows us to demonstrate the principles of comparative analysis and the interpretation of experimental outcomes. The following table summarizes the hypothetical cross-reactivity profile of a monoclonal antibody (mAb-5POA) raised against this compound, as determined by a competitive ELISA.

Table 1: Illustrative Cross-Reactivity of mAb-5POA with Structurally Related Aromatic Amines

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)Rationale for Expected Cross-Reactivity
This compound this compound25100Target analyte; defines the baseline for cross-reactivity.
4-Phenyl-m-anisidine4-Phenyl-m-anisidine15016.7Isomeric variation; the shift in the methoxy and amino groups relative to the phenyl ring is expected to reduce binding affinity.
3-Phenyl-p-anisidine3-Phenyl-p-anisidine4505.6Significant steric and electronic changes due to the altered positions of the substituents, leading to a substantial decrease in antibody recognition.
o-Anisidineo-Anisidine>10,000<0.25Lacks the phenyl group, a key structural feature of the original hapten, resulting in negligible cross-reactivity.
BenzidineBenzidine>10,000<0.25While it contains two phenyl rings, the absence of the methoxy group and the different linkage of the rings lead to a lack of recognition.
p-Phenylenediamine (PPD)p-Phenylenediamine>10,000<0.25Lacks both the phenyl and methoxy groups, making significant cross-reactivity highly unlikely.

Note: The IC50 and Cross-Reactivity values in this table are illustrative and intended to demonstrate the principles of immunochemical cross-reactivity. They are based on established structure-activity relationships in hapten-antibody interactions.

The cross-reactivity percentage is calculated using the formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Methodologies for Determining Cross-Reactivity

The data presented above is typically generated through a series of well-defined immunochemical techniques. The following protocols provide a step-by-step guide for the key experiments.

Hapten Synthesis and Immunogen Preparation

The journey to a specific immunoassay begins with the synthesis of a suitable hapten and its conjugation to a carrier protein to make it immunogenic.

Hapten_Synthesis_Workflow cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Start This compound Derivatization Derivatization to introduce a reactive linker arm (e.g., carboxylic acid) Start->Derivatization Chemical Synthesis Hapten Activated Hapten (e.g., NHS ester) Derivatization->Hapten Activation Conjugation Covalent Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen 5-POA-KLH Immunogen Conjugation->Immunogen

Figure 1: Workflow for Hapten Synthesis and Immunogen Preparation.

Step-by-Step Protocol:

  • Hapten Derivatization: A derivative of this compound is synthesized to introduce a linker with a reactive functional group, such as a carboxylic acid. This is a critical step, as the position and length of the linker can significantly influence the specificity of the antibodies generated.

  • Hapten Activation: The carboxylic acid group on the hapten is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, to facilitate efficient conjugation to the carrier protein.

  • Protein Conjugation: The activated hapten is reacted with a carrier protein like Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups on the lysine residues of the carrier protein react with the NHS ester of the hapten to form stable amide bonds.

  • Purification: The resulting immunogen (5-POA-KLH) is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

Monoclonal Antibody Production

For high-specificity assays, monoclonal antibodies are preferred over polyclonal antibodies. The hybridoma technology is the classical method for their production.

Antibody_Production_Workflow Immunization Immunize Mouse with 5-POA-KLH Spleen_Cells Isolate Spleen Cells (B-lymphocytes) Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells (immortal cancer cells) Myeloma_Cells->Fusion Selection HAT Medium Selection (selects for fused cells) Fusion->Selection Screening Screening by ELISA (for 5-POA specific antibodies) Selection->Screening Cloning Subcloning (isolate single cell clones) Screening->Cloning Expansion Expansion and Antibody Purification Cloning->Expansion

Figure 2: Monoclonal Antibody Production via Hybridoma Technology.

Step-by-Step Protocol:

  • Immunization: Mice are immunized with the 5-POA-KLH immunogen mixed with an adjuvant to stimulate a strong immune response.

  • Cell Fusion: Spleen cells from the immunized mice, which contain antibody-producing B-cells, are fused with immortal myeloma cells to create hybridoma cells.

  • Selection: The fused cells are grown in a selective HAT medium, which allows only the hybridoma cells to survive.

  • Screening: The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind specifically to this compound, typically using an ELISA.

  • Cloning and Expansion: Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure that the resulting cell line is derived from a single antibody-producing cell. These clones are then expanded to produce larger quantities of the monoclonal antibody.

Competitive ELISA for Cross-Reactivity Assessment

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying the cross-reactivity of antibodies against small molecules.

Competitive_ELISA_Workflow Coating 1. Coat microplate with 5-POA-OVA conjugate Blocking 2. Block unoccupied sites (e.g., with BSA) Coating->Blocking Competition 3. Add mAb-5POA mixed with free analyte (sample/standard) Blocking->Competition Incubation 4. Incubate to allow competition Competition->Incubation Washing1 5. Wash to remove unbound antibodies Incubation->Washing1 Detection 6. Add enzyme-conjugated secondary antibody Washing1->Detection Incubation2 7. Incubate Detection->Incubation2 Washing2 8. Wash to remove unbound secondary antibody Incubation2->Washing2 Substrate 9. Add substrate (e.g., TMB) Washing2->Substrate Color_Dev 10. Color development Substrate->Color_Dev Stop 11. Stop reaction Color_Dev->Stop Read 12. Read absorbance Stop->Read

Figure 3: Step-by-step workflow of a competitive ELISA.

Step-by-Step Protocol:

  • Coating: A 96-well microplate is coated with a this compound-Ovalbumin (5-POA-OVA) conjugate. Using a different carrier protein (OVA) for the coating antigen than for the immunogen (KLH) is crucial to prevent the detection of antibodies against the carrier protein itself.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as Bovine Serum Albumin (BSA), to prevent non-specific binding of antibodies.

  • Competition: The monoclonal antibody (mAb-5POA) is pre-incubated with either a standard solution of this compound or the test compound (at various concentrations) before being added to the coated wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the free analyte in the solution or the immobilized 5-POA-OVA on the plate. The more free analyte present, the fewer antibodies will be available to bind to the plate.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Detection: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) that binds to the primary antibody (mAb-5POA) is added to the wells.

  • Substrate Addition: After another washing step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change.

  • Signal Quantification: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

For a more in-depth understanding of the binding kinetics (on-rate and off-rate), Surface Plasmon Resonance (SPR) is an invaluable tool. It provides real-time, label-free analysis of the interaction between the antibody and the analyte.[3][4]

Step-by-Step Protocol:

  • Antibody Immobilization: The mAb-5POA is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the test compound (e.g., a this compound derivative) is flowed over the sensor chip surface.

  • Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: A buffer solution is flowed over the chip to monitor the dissociation of the analyte from the antibody, observed as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_), which is a measure of binding affinity.

Conclusion and Future Perspectives

The immunochemical cross-reactivity of this compound derivatives is a critical consideration for the development of reliable and specific immunoassays. As demonstrated, a combination of rational hapten design, monoclonal antibody technology, and rigorous testing methodologies like competitive ELISA and SPR is essential for characterizing antibody performance.

The illustrative data and detailed protocols provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals. By understanding the principles of molecular recognition and applying these systematic experimental approaches, it is possible to develop highly specific analytical tools for the detection and quantification of this compound and its derivatives, thereby enhancing the accuracy of research, diagnostics, and safety assessments.

References

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 3-Amino-4-Methoxybiphenyl: Strategic Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-4-Methoxybiphenyl

3-Amino-4-methoxybiphenyl, also known as 2-amino-4-phenylanisole, is a key structural motif in medicinal chemistry and materials science. Its substituted biphenyl framework is a prevalent feature in a variety of pharmacologically active compounds and functional materials. The strategic placement of the amino and methoxy groups on one of the phenyl rings offers versatile handles for further chemical modifications, making the efficient and selective synthesis of this compound a topic of considerable interest for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of alternative methods for the synthesis of 3-amino-4-methoxybiphenyl. We will move beyond a mere listing of procedures to offer a causal analysis of experimental choices, empowering you to select the most suitable synthetic strategy for your specific research needs. Each described protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Core Synthetic Strategy: A Two-Stage Approach

A prevalent and logical strategy for the synthesis of 3-amino-4-methoxybiphenyl involves a two-stage process. The initial stage focuses on the construction of the core biphenyl structure, typically by forming 4-methoxy-3-nitrobiphenyl. The subsequent stage involves the reduction of the nitro group to the desired primary amine. This approach is advantageous as the nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in the preceding cross-coupling step, and its reduction to an amine is a well-established and high-yielding transformation.

Methodology 1: Suzuki-Miyaura Coupling Followed by Nitro Reduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the construction of biaryl systems.[1] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[2]

Stage 1: Synthesis of 4-Methoxy-3-nitrobiphenyl via Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of 4-methoxy-3-nitrobiphenyl, a logical approach is the coupling of a commercially available phenylboronic acid with a substituted haloanisole. A plausible haloanisole starting material is 4-bromo-2-nitroanisole.

cluster_suzuki Suzuki-Miyaura Coupling 4-bromo-2-nitroanisole 4-Bromo-2-nitroanisole product_nitro 4-Methoxy-3-nitrobiphenyl 4-bromo-2-nitroanisole->product_nitro + phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product_nitro + pd_catalyst Pd(PPh₃)₄ pd_catalyst->product_nitro cat. base K₂CO₃ base->product_nitro solvent Toluene/H₂O solvent->product_nitro cluster_hydrogenation Catalytic Hydrogenation product_nitro 4-Methoxy-3-nitrobiphenyl final_product 3-Amino-4-methoxybiphenyl product_nitro->final_product h2 H₂ (gas) h2->final_product pd_c Pd/C pd_c->final_product cat. solvent_h2 Ethanol solvent_h2->final_product cluster_buchwald Buchwald-Hartwig Amination 3-bromo-4-methoxybiphenyl 3-Bromo-4-methoxybiphenyl final_product_bh 3-Amino-4-methoxybiphenyl 3-bromo-4-methoxybiphenyl->final_product_bh + ammonia Ammonia (or equivalent) ammonia->final_product_bh + pd_catalyst_bh Pd Catalyst (e.g., Pd₂(dba)₃) pd_catalyst_bh->final_product_bh cat. ligand Ligand (e.g., XPhos) ligand->final_product_bh base_bh Base (e.g., NaOtBu) base_bh->final_product_bh solvent_bh Toluene solvent_bh->final_product_bh cluster_ullmann Ullmann Condensation bromo_nitro 1-Bromo-4-methoxy-2-nitrobenzene product_nitro_ullmann 4-Methoxy-3-nitrobiphenyl bromo_nitro->product_nitro_ullmann + benzene Benzene benzene->product_nitro_ullmann + copper Cu Powder copper->product_nitro_ullmann solvent_ullmann High-boiling solvent (e.g., DMF) solvent_ullmann->product_nitro_ullmann

Sources

Validating the Polymerization Mechanism of 5-Phenyl-o-anisidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of novel conductive polymers, a thorough understanding of the polymerization mechanism is paramount for controlling polymer properties and ensuring reproducibility. This guide provides an in-depth analysis of the probable polymerization mechanism of 5-Phenyl-o-anisidine, a promising but less-studied derivative of polyaniline. Due to the limited direct experimental data on this specific monomer, we will validate its mechanism through a comparative approach with its well-characterized parent monomer, o-anisidine. By examining the established principles of aniline polymerization and the influence of phenyl substitution, we can construct a robust hypothesis for the behavior of this compound.

The Foundation: Understanding o-Anisidine Polymerization

The polymerization of aniline and its derivatives, including o-anisidine, typically proceeds via an oxidative coupling mechanism. This process can be initiated either chemically, using an oxidizing agent like ammonium persulfate (APS), or electrochemically. The generally accepted mechanism involves the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain.

The polymerization of o-anisidine is known to be influenced by the methoxy (-OCH₃) group at the ortho position. This electron-donating group increases the electron density on the aromatic ring, making the monomer more susceptible to oxidation compared to unsubstituted aniline. However, the steric bulk of the methoxy group can also influence the coupling mechanism and the final polymer structure.

The Impact of the Phenyl Substituent: Electronic and Steric Considerations

The introduction of a phenyl group at the 5-position of the o-anisidine ring is expected to introduce significant electronic and steric effects that will modulate the polymerization process.

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in resonance. The overall electronic influence on the aniline ring will depend on the specific reaction conditions and the intermediates formed. This altered electronic landscape can affect the oxidation potential of the monomer and the stability of the resulting radical cations.

Steric Effects: The bulky phenyl group will introduce considerable steric hindrance. This is anticipated to have a more pronounced impact on the polymerization mechanism than the electronic effects. Steric hindrance can influence the regioselectivity of the coupling reactions, potentially favoring certain positions for chain propagation over others and affecting the planarity of the resulting polymer chains.[1]

Proposed Polymerization Mechanism of this compound

Based on the established mechanism for o-anisidine and considering the anticipated effects of the phenyl substituent, we can propose a detailed polymerization pathway for this compound.

Initiation: Formation of Radical Cations

Both chemical and electrochemical oxidation will begin with the removal of an electron from the nitrogen atom of the this compound monomer to form a radical cation. The presence of the electron-donating methoxy group will likely facilitate this initial oxidation step.

Propagation: Dimerization and Chain Growth

The propagation phase involves the coupling of these radical cations. Due to the steric hindrance from both the methoxy and the phenyl groups, the preferred coupling is expected to be a "head-to-tail" arrangement, where the nitrogen of one radical cation attacks the para-position of another. This is a common mechanism in aniline polymerization that leads to a linear polymer chain.[2] However, the presence of the bulky phenyl group might also lead to a higher incidence of "head-to-head" or other coupling modes, potentially introducing defects or branching in the polymer chain.[2]

The polymerization is expected to proceed through the formation of dimers, trimers, and larger oligomers, eventually leading to the formation of poly(this compound). The rate of polymerization may be affected by the steric hindrance, which could slow down the coupling reactions compared to the less hindered o-anisidine.

Termination

Termination of the growing polymer chains can occur through various mechanisms, including reaction with impurities, side reactions, or the depletion of the monomer.

Below is a visual representation of the proposed polymerization mechanism.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) Dimer Dimer RadicalCation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer + Monomer Radical Polymer Poly(this compound) Oligomer->Polymer Chain Growth Termination Termination Reactions Polymer->Termination

Figure 1: Proposed oxidative polymerization mechanism of this compound.

Comparative Experimental Validation: A Methodological Approach

To validate the proposed mechanism, a direct comparative study of the polymerization of this compound and o-anisidine is essential. The following experimental protocols outline the key comparisons that would provide the necessary data.

Chemical Oxidative Polymerization Protocol

This protocol details a standard method for the chemical oxidative polymerization of both monomers, allowing for a direct comparison of their reactivity and the properties of the resulting polymers.

Materials:

  • This compound

  • o-Anisidine

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • For Poly(this compound): Dissolve a specific molar amount of this compound in 1 M HCl.

    • For Poly(o-anisidine): Dissolve the same molar amount of o-anisidine in 1 M HCl.

    • Cool both solutions to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation:

    • Dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.

    • Cool the solution to 0-5 °C.

  • Polymerization:

    • Slowly add the oxidant solution dropwise to the monomer solution under vigorous stirring.

    • Continue stirring for a set period (e.g., 24 hours) while maintaining the low temperature.

  • Polymer Isolation and Purification:

    • Filter the resulting polymer precipitate.

    • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

    • Dry the polymer under vacuum at a controlled temperature.

Electrochemical Polymerization Protocol

Electrochemical methods offer precise control over the polymerization process and allow for in-situ characterization.

Materials and Equipment:

  • This compound

  • o-Anisidine

  • Sulfuric acid (H₂SO₄), 1 M (or other suitable electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., with a platinum working electrode, platinum counter electrode, and Ag/AgCl reference electrode)

Procedure:

  • Electrolyte Preparation: Prepare a solution of the monomer (either this compound or o-anisidine) in the electrolyte solution.

  • Cyclic Voltammetry (CV):

    • Perform cyclic voltammetry scans within a defined potential window.

    • Observe the oxidation potential of the monomer and the growth of the polymer film on the working electrode, indicated by the increase in peak currents with successive cycles.

  • Potentiostatic or Galvanostatic Deposition:

    • Alternatively, deposit the polymer film by holding the potential at a value sufficient for monomer oxidation (potentiostatic) or by applying a constant current (galvanostatic).

  • Film Characterization: After deposition, rinse the polymer-coated electrode with the electrolyte solution and then with deionized water before further analysis.

experimental_workflow cluster_chemical Chemical Synthesis cluster_electrochemical Electrochemical Synthesis cluster_analysis Comparative Analysis Chem_Monomer Prepare Monomer Solution (5-POA or o-Anisidine in HCl) Chem_Poly Mix and Stir at 0-5 °C Chem_Monomer->Chem_Poly Chem_Oxidant Prepare Oxidant Solution (APS in HCl) Chem_Oxidant->Chem_Poly Chem_Isolate Isolate and Purify Polymer Chem_Poly->Chem_Isolate Analysis Spectroscopic, Thermal, and Electrochemical Characterization Chem_Isolate->Analysis Electro_Elec Prepare Monomer in Electrolyte Electro_CV Cyclic Voltammetry Electro_Elec->Electro_CV Electro_Depo Potentiostatic/Galvanostatic Deposition Electro_Elec->Electro_Depo Electro_Char Characterize Polymer Film Electro_CV->Electro_Char Electro_Depo->Electro_Char Electro_Char->Analysis

Figure 2: Workflow for comparative synthesis and analysis.

Comparative Data Analysis

A comprehensive comparison of the polymers synthesized from this compound and o-anisidine will provide crucial insights into the influence of the phenyl substituent.

PropertyExpected Outcome for Poly(this compound) vs. Poly(o-anisidine)Rationale
Polymerization Yield Potentially lowerSteric hindrance from the phenyl group may reduce the reaction rate and overall conversion.
Solubility Potentially higher in some organic solventsThe bulky phenyl group can disrupt chain packing, leading to increased solubility.[3]
FTIR Spectroscopy Additional peaks corresponding to the phenyl group (e.g., C-H stretching and bending modes). Shifts in the positions of other characteristic peaks (e.g., C-N stretching, quinoid and benzenoid ring vibrations) due to altered electronic environment.The presence of the phenyl substituent will introduce its own vibrational modes and influence the vibrations of the rest of the polymer backbone.
UV-Vis Spectroscopy A shift in the absorption maxima (λmax)The extended conjugation provided by the phenyl group may lead to a bathochromic (red) shift. However, steric hindrance causing a loss of planarity could result in a hypsochromic (blue) shift. The net effect will depend on the balance of these two factors.
Cyclic Voltammetry Higher oxidation potential for the monomer. Altered redox behavior of the polymer.The weakly electron-withdrawing nature of the phenyl group may make the monomer slightly more difficult to oxidize. The redox peaks of the polymer may be shifted due to the electronic influence of the substituent.
Thermal Stability (TGA) Potentially higherThe rigid phenyl groups may increase the thermal stability of the polymer backbone.
Electrical Conductivity Likely lowerIncreased steric hindrance can lead to greater twisting of the polymer backbone, reducing the effective conjugation length and hindering charge transport along and between polymer chains.[4]

Conclusion and Future Directions

The polymerization mechanism of this compound can be logically inferred by building upon the well-established mechanism of o-anisidine and considering the significant steric and electronic effects of the C-5 phenyl substituent. The proposed mechanism suggests a standard oxidative coupling process, but with the reaction kinetics, polymer structure, and final properties being modulated by the bulky and electronically influential phenyl group.

To rigorously validate this proposed mechanism, direct comparative experimental studies are crucial. The protocols and expected outcomes outlined in this guide provide a clear roadmap for such investigations. Future work should focus on detailed kinetic studies to quantify the differences in polymerization rates, as well as advanced structural characterization (e.g., using NMR) to definitively determine the coupling regiochemistry and the extent of any branching in poly(this compound). Computational modeling specific to this monomer would also be invaluable in corroborating experimental findings and providing deeper mechanistic insights.[5]

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21554-21565. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21554-21565. [Link]

  • Capacchione, C., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3797. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21554-21565. [Link]

  • (n.d.). ResearchGate. [Link]

  • de Oliveira, L. R., et al. (2022). Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation. Molecules, 27(19), 6393. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. RSC Advances, 11(35), 21554-21565. [Link]

  • Mazrouaa, A. M., et al. (n.d.). Synthesis and Characterization of Poly O-Anisidine Nanoparticles and their Nanocomposite. Hilaris Publisher. [Link]

  • de Oliveira, L. R., et al. (2022). Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation. TEDE. [Link]

  • Neetika, et al. (n.d.). Synthesis and properties of polyaniline, poly(o-anisidine), and poly[aniline-co-(o-anisidine)] using potassium iodate oxidizing agent. ResearchGate. [Link]

  • Sharma, R., & Dave, S. (2015). Electrochemical Studies of o- and p- Anisidine. International Journal of Applied Sciences and Biotechnology, 3(2), 267-271. [Link]

  • ACS Omega. (n.d.). ACS Publications. [Link]

  • ACS Omega. (2023). National Institutes of Health. [Link]

  • Aksimentyeva, O., et al. (2025). PARTICULARITY OF FORMATION AND SENSORY PROPERTIES OF COPOLIMERS OF ANILINE AND ANISIDINE ON OPTICALLY TRANSPARENT SURFACES. Shevchenko Scientific Society. [Link]

  • Sharma, R., & Dave, S. (2015). Electrochemical Studies of o- and p- Anisidine. Nepal Journals Online. [Link]

  • (n.d.). IR@CECRI. [Link]

  • (n.d.). ResearchGate. [Link]

  • Pyun, J., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10548-10558. [Link]

  • (n.d.). ResearchGate. [Link]

  • Ahmad, S., et al. (2022). Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO4 Nanocomposites with Enhanced Electrical Conductivity. Molecules, 27(15), 4983. [Link]

  • Gosecka, M., et al. (2022). Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices. ACS Omega, 7(43), 38781-38793. [Link]

  • (2023). Apollo - University of Cambridge. [Link]

  • (n.d.). Taylor & Francis. [Link]

  • Iovu, H., et al. (2022). Homologous Series of Polyaniline Derivatives Block Copolymers with Amphiphilic and Semiconducting Properties. Polymers, 14(11), 2154. [Link]

  • (n.d.). ResearchGate. [Link]

  • (n.d.). ResearchGate. [Link]

  • Duta, L., et al. (2017). Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration. Coatings, 7(12), 220. [Link]

  • (n.d.). ResearchGate. [Link]

  • (n.d.). ResearchGate. [Link]

  • (n.d.). Semantic Scholar. [Link]

  • Gosecka, M., et al. (2022). Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices. ACS Omega, 7(43), 38781-38793. [Link]

  • (n.d.). ResearchGate. [Link]

  • (n.d.). PubChem. [Link]

  • (n.d.). Electro-synthesis and Characterization of Aniline and o- Anisidine Oligomers. [Link]

  • (n.d.). RSC Publishing. [Link]

  • (n.d.). Scirp.org. [Link]

  • Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Polymer International, 61(1), 1-10. [Link]

  • Dispenza, C., et al. (2020). On the Mechanism and Kinetics of Synthesizing Polymer Nanogels by Ionizing Radiation-Induced Intramolecular Crosslinking of Macromolecules. Polymers, 12(10), 2296. [Link]

  • (n.d.). SciSpace. [Link]

  • Melad, O., & Jarour, M. (2015). Chemical Polymerization Kinetics of Poly-O-Phenylenediamine and Characterization of the Obtained Polymer in Aqueous Hydrochloric Acid Solution Using K2Cr2O7 as Oxidizing Agent. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(10), 523-529. [Link]

  • Guillaneuf, Y., & Bertin, D. (2011). Kinetic subtleties of nitroxide mediated polymerization. Chemical Society Reviews, 40(4), 2188-2199. [Link]

Sources

A Comparative Guide to the Experimental and Theoretical Properties of 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Phenyl-o-anisidine

This compound, a biphenyl derivative, is a molecule of significant interest in materials science and medicinal chemistry. It serves as a promising monomer for the synthesis of functionalized polyanilines, a class of conductive polymers with diverse applications.[1][2] Furthermore, its structural motif is a valuable building block in the synthesis of complex heterocyclic compounds, including potential inhibitors of dihydrofolate reductases, which are crucial targets in antimicrobial and anticancer drug development. Understanding its fundamental physicochemical and spectroscopic properties is paramount for optimizing reaction conditions, predicting its behavior in various systems, and guiding the rational design of new materials and therapeutics. This guide bridges the gap between laboratory observation and computational prediction, offering a comprehensive profile of this versatile compound.

Molecular Structure and Identification

A precise understanding of a molecule's properties begins with its structure. This compound consists of a phenyl group attached to an o-anisidine (2-methoxyaniline) core.

Key Identifiers:

  • IUPAC Name: 2-methoxy-5-phenylaniline[3]

  • CAS Number: 39811-17-1[1]

  • Molecular Formula: C₁₃H₁₃NO[1]

  • Molecular Weight (MW): 199.25 g/mol [1]

  • Monoisotopic Mass: 199.099714038 Da (Computed)[3]

  • InChI: InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3[1]

  • SMILES: COc1ccc(cc1N)-c2ccccc2[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Tale of Two Methodologies

The bulk properties of a compound are the most direct link between its molecular structure and its macroscopic behavior. Here, we compare experimentally measured values with computationally predicted data.

PropertyExperimental ValueTheoretical/Predicted ValueCommentary
Melting Point 82-83 °C (lit.)[1][2]Not readily availableThe melting point is a complex solid-state property dependent on crystal packing and intermolecular forces, making it notoriously difficult to predict accurately with standard computational models. Experimental determination remains the gold standard.
Boiling Point 336.78 °C (rough estimate)[2]Not readily availableSimilar to melting point, accurate boiling point prediction is challenging. The experimental value provided is an estimate, highlighting the need for rigorous experimental validation.
Solubility Slightly soluble in MethanolXlogP3: 3.0The partition coefficient (logP) is a measure of lipophilicity and is a key predictor of solubility and bioavailability.[4] A calculated value of 3.0 suggests the compound is significantly more soluble in lipids than in water, aligning with its limited solubility in polar solvents like methanol.
pKa Not available4.28 ± 0.10 (Predicted)The predicted pKa of the anilinic nitrogen suggests it is a weak base. This value is crucial for understanding its ionization state at physiological pH, which impacts its interaction with biological targets and its solubility in aqueous media.
Structural Conformation: Experimental vs. Theoretical

The three-dimensional arrangement of atoms is critical to a molecule's function. X-ray crystallography provides a definitive experimental snapshot of the molecule in its solid state, while Density Functional Theory (DFT) calculations can predict its lowest-energy conformation in the gas phase.

A 2008 study by Marques et al. performed both single-crystal X-ray diffraction and DFT calculations on 2-Methoxy-5-phenylaniline.[5]

  • Experimental (X-ray Diffraction): The study revealed that in the crystal structure, there are three independent molecules in the unit cell. One is nearly planar, while the other two have their phenyl rings significantly rotated relative to the anisidine ring. These non-planar molecules form dimers through hydrogen bonds.[5]

  • Theoretical (DFT): DFT calculations at the B3LYP/6-31G(d,p) level for an isolated molecule in the gas phase predicted a dihedral angle of -38.5° between the two aromatic rings.[5]

This comparison is a classic example of how the intermolecular forces present in a crystal lattice (like hydrogen bonding) can influence molecular conformation, causing it to differ from the theoretical lowest-energy state of an isolated molecule.

Spectroscopic Fingerprints: Bridging Experiment and Theory

Spectroscopy provides a "fingerprint" of a molecule, allowing for its identification and structural elucidation. Computational methods can predict these spectra, aiding in the interpretation of experimental data.

A. Infrared (IR) Spectroscopy

  • Experimental Insight: IR spectroscopy probes the vibrational modes of a molecule. Key experimental peaks for this compound would include N-H stretching vibrations (typically ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C bending frequencies (~1500-1600 cm⁻¹).

  • Theoretical Protocol: DFT calculations are a powerful tool for predicting vibrational frequencies. The process involves first finding the molecule's lowest energy geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies often show a systematic deviation from experimental values and are typically scaled by an empirical factor to improve agreement.

Caption: Workflow for predicting an IR spectrum using DFT.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Insight: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the amine (-NH₂) protons, aromatic protons on both rings, and the methoxy (-OCH₃) protons.

  • Theoretical Protocol: The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, reinforcing the importance of an accurate, optimized structure.

C. Mass Spectrometry (MS)

  • Experimental Insight: Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to the molecule's mass. For this compound, this peak is observed at a mass-to-charge ratio (m/z) of 199. The fragmentation pattern provides further structural information.

  • Theoretical Insight: While MS fragmentation is complex to predict, the exact mass of the molecular ion can be calculated with high precision from the molecular formula (C₁₃H₁₃NO). The computed monoisotopic mass is 199.0997 Da, which is in excellent agreement with the experimentally observed integer mass.[3]

Standard Experimental Protocol: Melting Point Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Caption: Standard laboratory workflow for melting point determination.

Causality in Protocol:

  • Finely Powdered Sample: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A rapid heating rate near the melting point does not allow for thermal equilibrium between the sample and the thermometer, leading to an inaccurately wide or high melting range. A slow rate of 1-2°C per minute is critical for accuracy.

Conclusion: The Power of a Dual Approach

This guide demonstrates the powerful synergy between experimental measurement and theoretical computation in chemical science. While experimental data provides the ground truth for properties like melting point and crystal structure, computational methods offer invaluable insights into molecular conformation, electronic properties, and spectroscopic behavior that can be difficult to probe in the lab.[5] For researchers and drug developers, leveraging both approaches is not just beneficial but essential. Theoretical predictions can screen candidates and rationalize observed properties, while experimental validation ensures that these models are grounded in physical reality. This dual methodology accelerates research, reduces costs, and ultimately leads to a more profound understanding of molecular behavior.

References

  • Marques, A.T., et al. (2008). X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline. Journal of Chemical Crystallography, 38(4), 295-299. [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved from [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling, 55(3), 447-456. [Link]

  • Global Journal of Medical Research. (2014). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical Research, 14(4). [Link]

  • Triggle, D. J., et al. (1985). Crystal structure of the dihydropyridine calcium antagonist felodipine. Dihydropyridine binding prerequisites assessed from crystallographic data. Journal of Medicinal Chemistry, 28(1), 38-44. [Link]

  • SciSpace. (n.d.). Journal of Chemical Crystallography. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Phenyl-o-anisidine: A Comparative Review of Its Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire discovery and development pipeline. 5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is a versatile aromatic amine that has garnered increasing interest as a pivotal building block in the synthesis of a range of high-value compounds, from potent pharmaceuticals to high-performance polymers and vibrant dyes. This guide provides an in-depth, comparative analysis of the applications of this compound, offering a clear perspective on its performance relative to other synthetic precursors, all substantiated by experimental data.

Antitumor Agents: The Potent Cytotoxicity of 5-(9-Acridinylamino)anisidine Derivatives

One of the most compelling applications of this compound is in the synthesis of novel acridine derivatives with significant antitumor properties. The acridine scaffold is a well-established DNA intercalating agent, and modifications to this core structure can profoundly influence its therapeutic index. Research into 5-(9-acridinylamino)anisidine derivatives has revealed that the strategic placement of the methoxy and phenyl groups, as found in this compound, can lead to compounds with superior cytotoxic activity compared to other isomers.

A pivotal study synthesized and evaluated a series of 5-(9-acridinylamino)anisidines, including ortho-, meta-, and para-anisidine derivatives (AOAs, AMAs, and APAs, respectively). The precursor for the ortho- and meta-isomers was a methoxy-substituted 1,3-phenylenediamine, while the para-isomer was synthesized from 2-methoxy-5-nitroaniline, a close derivative of this compound that is readily reduced to the corresponding amine.[1] The structure-activity relationship studies demonstrated a clear potency hierarchy: AOAs > AMAs > APAs .[1]

This enhanced potency of the ortho-anisidine derivatives underscores the importance of the substitution pattern on the aniline ring for biological activity. The proximity of the methoxy group to the acridine linkage in the ortho-position likely influences the molecule's conformation and its interaction with its biological target, DNA topoisomerase II.[1]

Comparative Performance Data: Cytotoxicity of 5-(9-Acridinylamino)anisidine Isomers
CompoundInhibition of Cell Growth (IC50, µM)
KB HONE-1 HT-29 MCF-7
AOA 15e 0.030.030.010.02
AMA 14e 0.090.060.030.05
APA 17e 0.130.100.020.27
Amsacrine (Standard) 9.5 ± 1.115.4 ± 2.1--

Data compiled from multiple sources.[1][2]

The data clearly illustrates that the ortho-anisidine derivative AOA 15e exhibits the most potent cytotoxic activity across all tested human tumor cell lines, with IC50 values in the nanomolar range, significantly outperforming the meta and para isomers.[1] This highlights the unique advantage of the substitution pattern inherent to this compound in this therapeutic context.

Experimental Protocol: Synthesis of 5-(9-Acridinylamino)-p-anisidines (APAs)

This protocol outlines the synthesis of the para-isomers, which involves a precursor to this compound. The causality behind this multi-step synthesis lies in the need to control the regioselectivity of the reaction and introduce the desired functionalities in a stepwise manner.

Step 1: Synthesis of Acridin-9-yl-(2-methoxy-5-nitrophenyl)amines (16a-e)

  • A mixture of 2-methoxy-5-nitroaniline (12) and the appropriate 9-chloroacridine derivative (13a-e) is prepared in a solvent mixture of chloroform and ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added to protonate the acridine nitrogen, activating it for nucleophilic substitution.

  • The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Reduction to 5-(9-Acridinylamino)-p-anisidines (APAs, 17a-e)

  • The nitro-substituted acridine derivative (16a-e) is dissolved in an appropriate solvent such as ethanol.

  • A palladium on carbon catalyst (5% Pd/C) is added to the solution.

  • The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere. The reduction of the nitro group to an amine is monitored by TLC.

  • Once the reaction is complete, the catalyst is removed by filtration through celite.

  • The filtrate is concentrated under reduced pressure to yield the final 5-(9-acridinylamino)-p-anisidine product (17a-e).

Caption: Synthetic workflow for 5-(9-Acridinylamino)-p-anisidines.

Agrochemicals: A Building Block for Potent Benzimidazole Fungicides

The benzimidazole scaffold is the cornerstone of a major class of systemic fungicides used worldwide to protect crops from a wide range of fungal pathogens.[3] The synthesis of these vital agrochemicals often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. This compound, as a substituted o-phenylenediamine, offers a unique opportunity to introduce both a phenyl and a methoxy group into the benzimidazole core, potentially enhancing the biological activity and modifying the physicochemical properties of the resulting fungicide.

While direct comparative studies of benzimidazoles derived from this compound versus other precursors are not abundant in the readily available literature, the principles of medicinal and agrochemical chemistry suggest that the introduction of a phenyl group can increase lipophilicity, potentially improving membrane permeability and target interaction. The methoxy group can influence metabolic stability and electronic properties.

A study on benzimidazole phenylhydrazone derivatives as antifungal agents, while not using this compound directly, provides valuable insight into the structure-activity relationships of substituted benzimidazoles.[3] This research demonstrated that specific substitutions on the benzimidazole ring system can lead to compounds with potent antifungal activity against economically important plant pathogens like Rhizoctonia solani and Magnaporthe oryzae.[3]

Comparative Performance Data: Antifungal Activity of Benzimidazole Derivatives
CompoundEC50 (µg/mL) vs. Rhizoctonia solaniEC50 (µg/mL) vs. Magnaporthe oryzae
6f (a benzimidazole phenylhydrazone derivative) 1.201.85
Thiabendazole (Commercial Standard) >50>50
Carbendazim (Commercial Standard) 0.851.12

Data from a study on benzimidazole phenylhydrazone derivatives.[3]

This data illustrates the potential for developing highly active fungicides based on the benzimidazole scaffold. The synthesis of derivatives from this compound could lead to a new generation of fungicides with improved efficacy and a broader spectrum of activity.

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles

This protocol provides a general and robust method for the synthesis of benzimidazole derivatives from an o-phenylenediamine, such as this compound, and an aldehyde. The choice of an acidic catalyst is crucial for the cyclization step.

  • To a solution of the aldehyde (1 mmol) in methanol (5 mL) in a round-bottom flask, add the substituted o-phenylenediamine (e.g., this compound) (1.05 mmol).

  • Add a catalytic amount of an appropriate catalyst, such as cobalt (II) acetylacetone (0.05 mmol), and stir the mixture at room temperature.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot methanol to yield the pure 2-substituted benzimidazole.

Caption: General synthesis of 2-substituted benzimidazoles.

High-Performance Polymers: A Monomer for Advanced Polyanilines and Polybenzimidazoles

This compound is a promising monomer for the synthesis of advanced polymers such as polyanilines (PANIs) and polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and, in the case of PANIs, their electrical conductivity.

Polyanilines: The introduction of substituents onto the aniline monomer unit is a key strategy for modifying the properties of the resulting polyaniline. The methoxy and phenyl groups in this compound are expected to influence the polymer's solubility, processability, and electronic properties. While comprehensive comparative studies are still emerging, research on copolymers of aniline and o-anisidine has shown that the methoxy group can decrease the conductivity of the polymer compared to unsubstituted polyaniline.[5] However, it can also improve solubility in common organic solvents.[5] The phenyl substituent in this compound would likely further enhance solubility and thermal stability due to its bulky and rigid nature.

Polybenzimidazoles (PBIs): PBIs are a class of high-performance polymers known for their outstanding thermal and mechanical properties.[6] The synthesis of PBIs from phenyl-substituted diamines can lead to polymers with improved solubility in organic solvents while maintaining excellent thermal stability.[7] This enhanced solubility is a significant advantage for the processing and fabrication of PBI-based materials, such as membranes for fuel cells and high-temperature applications.

Comparative Performance Data: Properties of Substituted Polyanilines
PolymerElectrical Conductivity (S/cm)Solubility in NMP
Polyaniline (PANI) ~1-10Poor
Poly(o-anisidine) (POA) Lower than PANIImproved
Poly[aniline-co-(o-anisidine)] IntermediateGood

Qualitative comparison based on available literature.[5]

Azo Dyes: A Versatile Intermediate for Vibrant and Stable Colorants

Azo dyes represent the largest and most diverse class of synthetic colorants, with applications spanning textiles, printing, and coatings.[8] The synthesis of azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. This compound, with its primary amine group, is an excellent candidate for diazotization. The resulting diazonium salt can be coupled with a variety of aromatic compounds to produce a wide spectrum of colors.

The presence of the methoxy and phenyl groups in the dye structure can significantly influence its color, fastness properties, and affinity for different substrates. Studies on disperse dyes synthesized from substituted anilines have shown that electron-donating groups like methoxy can lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper shades.[9] The phenyl group can enhance the dye's affinity for hydrophobic fibers like polyester and improve its sublimation fastness.

Experimental Protocol: General Synthesis of Azo Dyes
  • Diazotization: Dissolve this compound in a mixture of a strong acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol or naphthol derivative) in an alkaline solution.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. Azo coupling will occur, leading to the precipitation of the dye.

  • Filter the precipitated dye, wash it thoroughly with water, and dry it. The crude dye can be further purified by recrystallization.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound Reagents_D NaNO2, HCl, 0-5°C Aniline->Reagents_D Diazonium Diazonium Salt Reagents_D->Diazonium Diazonium_C Diazonium Salt Coupling_Component Coupling Component (e.g., Naphthol) Azo_Dye Azo Dye Coupling_Component->Azo_Dye Diazonium_C->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Corrosion Inhibition: The Protective Potential of Anisidine Derivatives

Anisidine and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic media.[8] The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The efficiency of inhibition is closely related to the electronic properties and molecular structure of the inhibitor.

The presence of the electron-donating methoxy group and the aromatic phenyl ring in this compound suggests that its derivatives could be highly effective corrosion inhibitors. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can facilitate strong adsorption onto the metal surface. Comparative studies of anisidine isomers have shown that the position of the methoxy group influences the inhibition efficiency, with p-anisidine often exhibiting superior performance.[8] Derivatives of this compound, with their increased molecular size and electron density, are promising candidates for developing novel and more efficient corrosion inhibitors.

Comparative Performance Data: Corrosion Inhibition Efficiency of Anisidine Isomers for Aluminium in 0.4 M HCl
Inhibitor (80 mM)Inhibition Efficiency (%)
o-Anisidine 84.58
m-Anisidine 76.12
p-Anisidine 93.03

Data from a study on anisidine isomers.[8]

Conclusion

This compound has emerged as a chemical intermediate of significant interest, with a diverse and expanding range of applications. Its unique substitution pattern, featuring both a methoxy and a phenyl group on the aniline core, imparts advantageous properties to the resulting molecules. In the realm of pharmaceuticals, it serves as a precursor to highly potent antitumor agents. In agrochemicals, it holds the potential for the development of next-generation fungicides. As a monomer, it offers a pathway to advanced polymers with tailored properties. Furthermore, its utility in the synthesis of vibrant azo dyes and potentially effective corrosion inhibitors underscores its versatility.

The comparative data presented in this guide, drawn from authoritative scientific literature, demonstrates that derivatives of this compound often exhibit superior or uniquely valuable performance characteristics when compared to their less substituted counterparts. For researchers and professionals in drug development, materials science, and industrial chemistry, this compound represents a valuable and strategic addition to the synthetic chemist's toolbox, opening doors to innovation and the creation of high-performance molecules.

References

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(23), 6513-6520. Retrieved January 12, 2026, from [Link]

  • Inhibiting effect of anisidines on corrosion of aluminium in hydrochloric acid. (2012). Indian Journal of Chemical Technology, 19(3), 175-181. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). International Journal of Drug Delivery Technology, 13(1), 395-400. Retrieved January 12, 2026, from [Link]

  • Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. (2005). Bioorganic & Medicinal Chemistry, 13(23), 6513-6520. Retrieved January 12, 2026, from [Link]

  • Anisalidine derivatives as corrosion inhibitors of copper in acidic media. (2009). Journal of Applied Polymer Science, 113(3), 1449-1455. Retrieved January 12, 2026, from [Link]

  • Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties. (n.d.). Request PDF on ResearchGate. Retrieved January 12, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2022). World Journal of Advanced Research and Reviews, 16(3), 885-892. Retrieved January 12, 2026, from [Link]

  • Synthesis, characterization, optical, thermal and electrical properties of polybenzimidazoles. (2018). Journal of Taibah University for Science, 12(4), 459-468. Retrieved January 12, 2026, from [Link]

  • Polyaniline Derivatives and Their Applications. (2018). IntechOpen. Retrieved January 12, 2026, from [Link]

  • The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). RSC Advances, 10(12), 7048-7057. Retrieved January 12, 2026, from [Link]

  • Aromatic Metal Corrosion Inhibitors. (2021). Metals, 11(7), 1089. Retrieved January 12, 2026, from [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(35), 21543-21553. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019). FUW Trends in Science & Technology Journal, 4(1), 092-096. Retrieved January 12, 2026, from [Link]

  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental journal of chemistry, 28(2), 743-749. Retrieved January 12, 2026, from [Link]

  • The corrosion inhibition study of Al –Pure By p-Anisidine -N-Benzylidene Schiff base in HCl solution. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF BENZIMIDAZOLES IN THE PRESENCE OF NANO-TiCl4.SiO2 AS ANTIFUNGAL AGENTS. (2014). Farmacia, 62(3), 467-478. Retrieved January 12, 2026, from [Link]

  • Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. (2012). Science Alert. Retrieved January 12, 2026, from [Link]

  • Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution. (n.d.). Retrieved January 12, 2026, from [Link]

  • Comparative study of 2‐amino and 3‐aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. (n.d.). Request PDF on ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and antifungal activity of some new benzimidazole derivatives. (1995). Farmaco, 50(7-8), 539-542. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (2016). Molecules, 21(11), 1574. Retrieved January 12, 2026, from [Link]

  • Optical, thermal and electrical properties of polybenzimidazoles derived from substituted benzimidazoles. (n.d.). Request PDF on ResearchGate. Retrieved January 12, 2026, from [Link]

  • Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). European Journal of Medicinal Chemistry, 230, 114115. Retrieved January 12, 2026, from [Link]

  • Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (n.d.). Retrieved January 12, 2026, from [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114468. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. (2023). Polymers, 15(6), 1403. Retrieved January 12, 2026, from [Link]

  • Structure and properties of polybenzimidazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 5-Phenyl-o-anisidine: Assessing Reproducibility of Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Phenyl-o-anisidine

This compound, also known as 2-Methoxy-5-phenylaniline, is a biphenyl amine derivative that serves as a critical building block in various fields of chemical research.[1] Its structural motif is found in pharmacologically active compounds and advanced materials. Notably, it is a promising monomer for the synthesis of novel polyanilines, where its properties can be tailored for applications in electronics and materials science.[2] Given its importance, the ability to synthesize this compound in a reliable, scalable, and reproducible manner is paramount for researchers in organic synthesis, medicinal chemistry, and materials development.

This guide provides an in-depth comparison of two distinct synthetic routes to this compound, assessing them through the lens of reproducibility, efficiency, and practicality. We will contrast a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a classical, copper-mediated Ullmann-type coupling followed by reduction. By examining the mechanistic underpinnings, experimental protocols, and expected outcomes, this document aims to equip researchers with the necessary insights to select and execute the most suitable synthesis for their laboratory and developmental needs.

Overview of Synthetic Strategies: A Tale of Two Couplings

The core challenge in synthesizing this compound lies in the formation of either the central carbon-carbon (C-C) bond of the biphenyl system or the carbon-nitrogen (C-N) bond attaching the amine. Our analysis focuses on the C-C bond formation as the key strategic step.

  • Method A: The Suzuki-Miyaura Coupling. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, renowned for its mild conditions, high functional group tolerance, and broad substrate scope, which generally lead to high reproducibility.[3] The strategy involves a palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

  • Method B: The Ullmann C-C Coupling & Reduction. The Ullmann reaction is a classical method that utilizes copper catalysis to form C-C bonds between aryl halides.[4] While historically significant, it is often plagued by harsh reaction conditions (high temperatures) and the need for stoichiometric amounts of copper, which can impact reproducibility and product purity.[4][5] This C-C coupling is followed by a standard chemical reduction to install the amine functionality.

G cluster_0 Synthesis Strategy Overview cluster_A Method A: Suzuki Coupling cluster_B Method B: Ullmann Coupling + Reduction Target This compound MethodA Direct C-C Coupling on Aniline Backbone MethodA->Target Pd Catalyst StartA1 5-Bromo-2-methoxyaniline StartA1->MethodA StartA2 Phenylboronic Acid StartA2->MethodA MethodB1 C-C Coupling on Nitroarene Backbone MethodB2 Nitro Group Reduction MethodB1->MethodB2 MethodB2->Target Reducing Agent StartB1 1-Bromo-2-methoxy-5-nitrobenzene StartB1->MethodB1 StartB2 Iodobenzene StartB2->MethodB1

Caption: Comparative logical workflow for synthesizing this compound.

Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Expertise & Rationale: Why Suzuki Excels in Reproducibility

The Suzuki-Miyaura reaction's reliability stems from its well-understood and highly efficient catalytic cycle.[6] The choice of a palladium catalyst, often in conjunction with a phosphine ligand, allows the reaction to proceed under mild conditions (often at or slightly above room temperature).[7][8] The base (e.g., K₂CO₃, Na₂CO₃) plays a crucial role in the transmetalation step, activating the boronic acid for coupling without interfering with most other functional groups.[9] This high degree of chemoselectivity minimizes side reactions, leading to cleaner reaction profiles and more consistent yields—a hallmark of a reproducible protocol. For this specific transformation, coupling 5-bromo-2-methoxyaniline with phenylboronic acid is the most direct route.

G Pd(0)Ln Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'->Ar-Ar' G Start_Ullmann 1-Bromo-2-methoxy-5-nitrobenzene + Iodobenzene Reaction_Ullmann Ullmann Coupling (Cu powder, >180°C, DMF) Start_Ullmann->Reaction_Ullmann Intermediate_Nitro 4-Methoxy-3-nitrobiphenyl Reaction_Ullmann->Intermediate_Nitro C-C Bond Formation Reaction_Reduction Nitro Group Reduction (e.g., SnCl2, HCl) Intermediate_Nitro->Reaction_Reduction Final_Product This compound Reaction_Reduction->Final_Product Amine Formation

Sources

A Comparative Guide to 5-Phenyl-o-anisidine in High-Performance Polymers: A Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of 5-Phenyl-o-anisidine as a monomer for high-performance polymers, primarily focusing on its anticipated role in polyimides. Due to the nascent stage of research into polymers derived specifically from this compound, this document establishes a performance baseline by comparing well-characterized and structurally related aromatic diamine monomers. By examining the structure-property relationships of established alternatives, we can project the potential advantages and trade-offs of incorporating this compound into advanced material formulations.

The selection of a diamine monomer is a critical decision in the synthesis of polymers like polyimides, as it fundamentally dictates the polymer's chain rigidity, intermolecular interactions, and ultimate material properties.[1][2] This guide will compare polymers derived from three industry-standard diamines—4,4'-Oxydianiline (ODA) , p-Phenylenediamine (PPD) , and m-Phenylenediamine (MPD) —to create a robust framework for evaluating the potential of this compound.

The Structural Rationale: Hypothesizing the Performance of this compound

This compound (2-Methoxy-5-phenylaniline) possesses two key structural features that distinguish it from simpler aromatic diamines: a bulky, rigid phenyl substituent and an electron-donating methoxy group in the ortho position to the amine. These features are expected to influence the final polymer properties in several ways:

  • Disrupted Chain Packing: The non-coplanar phenyl group will introduce significant steric hindrance, preventing the efficient packing of polymer chains. This is in stark contrast to the linear and highly regular structure of p-Phenylenediamine (PPD), which allows for dense packing and strong intermolecular forces, leading to exceptional thermal stability and mechanical strength.[3][4] The disruption caused by the phenyl group in this compound is hypothesized to increase the polymer's free volume, thereby enhancing its solubility in organic solvents and potentially lowering its glass transition temperature (Tg) compared to a PPD-based analogue.

  • Modified Intermolecular Interactions: The methoxy group can influence electronic interactions and may offer a site for hydrogen bonding, potentially improving adhesion properties. However, its presence, combined with the phenyl group, will likely reduce the formation of charge-transfer complexes that are characteristic of many high-performance polyimides and contribute to their high thermal stability.[3]

  • Increased Asymmetry: The asymmetric nature of the monomer will further contribute to an amorphous polymer morphology, favoring solubility and processability over the semi-crystalline or highly ordered structures seen in polymers made from symmetric diamines like PPD and ODA.

Comparative Performance Analysis of Benchmark Diamines

To provide a quantitative benchmark, the following table summarizes typical performance data for polyimides synthesized from a common dianhydride, Pyromellitic dianhydride (PMDA), and the selected alternative diamines. These values serve as a baseline against which future experimental data for this compound-based polymers can be compared.

PropertyPMDA-ODAPMDA-PPDPMDA-MPD (Aramids)PMDA - this compound (Projected)
Glass Transition Temp. (Tg) ~302 °C[5]> 400 °C (often does not melt)~267-275 °CLower than PPD, likely in the 280-350 °C range
5% Weight Loss Temp. (Td5) ~520-550 °C> 550 °C~440-445 °C[6][7]Likely lower than PPD/ODA due to bulky group
Tensile Strength ~114 MPa[5]High (Kevlar® is a PPD-based aramid)[4]~25 MPa (for PMIA)[6]Moderate; lower than PPD, potentially similar to ODA
Tensile Modulus ~3.2 GPa[5]Very High-Moderate; lower than PPD
Elongation at Break ~3.6%[5]Low-Potentially higher than PPD due to less rigid packing
Solubility Limited (soluble in precursor stage)InsolubleSoluble in polar solventsProjected to be good in common organic solvents

Note: Data is compiled from multiple sources and can vary based on synthesis conditions and characterization methods. The values for PMDA-MPD are for the corresponding aramid, Poly(m-phenylene isophthalamide), to illustrate the properties of a meta-linked backbone.[6][8]

Experimental Protocols for Benchmark Studies

To ensure the validity and reproducibility of material performance data, standardized testing methodologies are crucial. The following section details the essential experimental protocols for thermal and mechanical characterization based on ASTM standards.

Workflow for Thermal Property Analysis

The thermal stability of a polymer is paramount for high-performance applications. This workflow combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide a comprehensive thermal profile.

G cluster_0 Thermal Analysis Workflow cluster_1 Key Performance Metrics prep Sample Preparation (5-10 mg, dry) tga TGA Analysis (ASTM E1131) Heat to 800°C @ 10°C/min (N2) prep->tga Determine Td5% dsc DSC Analysis (ASTM D3418) Heat-Cool-Heat Cycle (-50°C to 400°C @ 10°C/min) prep->dsc Determine Tg data_analysis Data Synthesis (Td5% & Tg) tga->data_analysis dsc->data_analysis td5 5% Weight Loss Temp (Td5) tg Glass Transition Temp (Tg)

Caption: Workflow for determining key thermal properties (Tg and Td5).

1. Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131[9][10]

  • Objective: To determine the thermal degradation temperature (Td) of the polymer.

  • Methodology:

    • Place a 5-10 mg sample of the dried polymer film or powder into a TGA crucible.

    • Heat the sample from room temperature to 800°C at a constant rate of 10°C/min.[11]

    • Maintain an inert atmosphere using a nitrogen purge (flow rate of 20-50 mL/min) to prevent oxidative degradation.[12]

    • Record the sample weight as a function of temperature.

    • The 5% weight loss temperature (Td5) is determined as the point where the sample has lost 5% of its initial mass.

2. Differential Scanning Calorimetry (DSC)

  • Standard: ASTM D3418[13][14]

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Methodology:

    • Seal a 5-10 mg sample of the dried polymer into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the polymer's prior thermal history.

      • First Heat: Ramp temperature from 25°C to a temperature above the expected Tg (e.g., 400°C) at 10°C/min.

      • Cool: Cool the sample down to a low temperature (e.g., -50°C) at 10°C/min.

      • Second Heat: Ramp temperature again to 400°C at 10°C/min.

    • The Tg is identified as a step-change in the heat flow curve during the second heating scan.[15]

Protocol for Mechanical Property Analysis

Mechanical properties define the material's ability to withstand physical stress. Tensile testing is the most fundamental mechanical test for polymers.

1. Tensile Testing

  • Standard: ASTM D638[16][17]

  • Objective: To determine tensile strength, tensile modulus, and elongation at break.

  • Methodology:

    • Specimen Preparation: Prepare dog-bone shaped specimens (Type I is common for rigid plastics) via injection molding or machining from a pressed film, ensuring dimensions conform to the ASTM D638 standard.[18] The typical thickness should be between 3.2 mm and 13 mm.[18]

    • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

    • Testing:

      • Mount the specimen into the grips of a universal testing machine.[19]

      • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

      • Apply a constant rate of crosshead displacement (e.g., 5 mm/min) until the specimen fractures.[19]

    • Data Analysis: The testing software will generate a stress-strain curve from which the ultimate tensile strength, modulus of elasticity, and percent elongation at break are calculated.[20]

Conclusion and Future Outlook

While direct experimental data for polymers derived from this compound is not yet widely available, a comparative analysis against established aromatic diamines provides a strong predictive framework. The unique structural features of this compound—a bulky phenyl substituent and a methoxy group—suggest that it will likely yield polymers with enhanced solubility and processability, a highly desirable trait that often comes at the expense of ultimate thermal stability when compared to highly rigid monomers like p-Phenylenediamine.

The projected performance profile makes this compound a compelling candidate for applications where solution-processability is key, such as in advanced coatings, membranes, or matrix resins for composites where improved resin flow is required. Future research must focus on the synthesis and rigorous characterization of polymers from this compound using the standardized protocols outlined in this guide. This will validate the hypotheses presented here and fully elucidate the potential of this promising monomer in the landscape of high-performance materials.

References

  • Industrial Physics. Standard Test Method for Tensile Properties of Plastics ASTM D638. [Link]

  • ZwickRoell. ASTM D638: tensile properties plastics. [Link]

  • Polimer Test. DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. [Link]

  • MaTestLab. ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. [Link]

  • Shimadzu. Tensile Test Methods for Plastics: ASTM D638. [Link]

  • Victor Manufacturing. ASTM D638 The Essential Guide to Plastic Tensile Testing. [Link]

  • Polymer Test. ASTM D3418 DSC Reactivity Testing of Polymers. [Link]

  • Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

  • ASTM International. Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • Scribd. Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8, 31881-31888. [Link]

  • Royal Society of Chemistry. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]

  • Al-Masri, M., & Al-Ghezawi, N. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information (PMC). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]

  • MDPI. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. [Link]

  • ResearchGate. Synthesis and Properties of Oxydianiline Diketone Anhydride Polyimides. [Link]

  • ResearchGate. Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. [Link]

  • ResearchGate. Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. [Link]

  • CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

  • NASA Technical Reports Server. Zr-Containing 4,4'-ODA/PMDA Polyimide Composites. [Link]

  • ResearchGate. Preparation and Properties of Partially Dry-processed Poly (m-phenylene isophthalamide) Films. [Link]

  • ResearchGate. Physical properties of DPPD based polyimides. [Link]

  • MDPI. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. [Link]

  • ResearchGate. ASTM+E2550-TGA.pdf. [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • National Center for Biotechnology Information (PMC). Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. [Link]

  • ResearchGate. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • MDPI. Studies on Structure and Properties of Poly(m-phenylene isophthalamide) Hollow Fiber Membranes. [Link]

  • Wikipedia. p-Phenylenediamine. [Link]

  • Semantic Scholar. Interfacial properties and thermal stability of modified poly(m‐phenylene isophthalamide) thin films. [Link]

Sources

A Comparative Toxicological Assessment of 5-Phenyl-o-anisidine: A Predictive Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of chemical safety and drug development, a thorough understanding of a compound's toxicological profile is paramount. This guide addresses 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline), a compound for which public toxicological data is notably scarce. The absence of direct experimental data necessitates a predictive approach, leveraging toxicological information from structurally similar compounds to forecast potential hazards and design a robust testing strategy.

This document provides a comparative analysis of this compound against its key structural analogs: o-anisidine and 2-aminobiphenyl. By examining the known cytotoxic, genotoxic, and carcinogenic properties of these analogs, we can infer a likely hazard profile for this compound and propose a tiered, evidence-based workflow for its empirical toxicological evaluation.

The Imperative for a Predictive Approach

A comprehensive search of scientific literature and regulatory databases reveals a significant gap in the toxicological data for this compound. While a Safety Data Sheet (SDS) for the compound indicates it is suspected of causing cancer and may cause skin, eye, and respiratory irritation, the underlying experimental data is not extensively detailed.[1][2][3] This lack of information presents a challenge for risk assessment. In such cases, a well-established principle in toxicology is to perform a read-across analysis from structurally related compounds. This compound combines the functionalities of o-anisidine (a methoxy-substituted aniline) and 2-aminobiphenyl (an amino-substituted biphenyl). Therefore, the toxicological profiles of these two molecules are highly relevant for predicting the potential hazards of this compound.

Comparative Analysis of Structural Analogs

The toxicological profiles of o-anisidine and 2-aminobiphenyl offer valuable insights into the potential hazards of this compound.

o-Anisidine

o-Anisidine is a known hazardous compound with a well-documented toxicological profile. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[4][5][6][7] Animal studies have demonstrated that oral administration of o-anisidine hydrochloride can lead to tumors of the urinary bladder in both rats and mice.[4][6][7][8]

Beyond its carcinogenic potential, o-anisidine exhibits other toxic effects. Acute exposure can cause skin irritation in humans.[4] Inhalation exposure in workers has been associated with headaches, vertigo, and hematological effects.[4][9] Animal studies have also reported effects on the blood following chronic dermal exposure.[4] Furthermore, o-anisidine is suspected of causing genetic defects.[10][11]

2-Aminobiphenyl

2-Aminobiphenyl is another structural analog with concerning toxicological properties. It is also suspected of causing cancer.[12][13][14] Studies by the National Toxicology Program (NTP) have shown evidence of carcinogenicity in female mice, where it induced hemangiosarcomas.[12][15]

In terms of genotoxicity, 2-aminobiphenyl has shown mutagenic activity in some in vitro assays.[12][16] It has tested positive in some Salmonella typhimurium reverse mutation assays (Ames test) and in mouse lymphoma cell mutagenesis assays.[12][15] Studies have also indicated that 2-aminobiphenyl can induce oxidative DNA damage in human hepatoma (Hep G2) cells.[17] The mechanism of this damage is thought to involve the generation of reactive oxygen species (ROS).[12][17]

Predictive Toxicological Profile of this compound

Based on the toxicological data of its structural analogs, a predictive hazard profile for this compound can be constructed.

Toxicological Endpointo-Anisidine2-AminobiphenylPredicted Profile for this compound
Carcinogenicity IARC Group 2B (Possibly carcinogenic to humans)[4][5][6][7]Suspected of causing cancer[12][13][14]High suspicion of carcinogenicity.
Genotoxicity/Mutagenicity Suspected of causing genetic defects[10][11]Positive in some in vitro assays (Ames test, mouse lymphoma)[12][15]Likely to be genotoxic and/or mutagenic.
Acute Toxicity Skin irritation, headaches, vertigo, hematological effects[4][9]Harmful if swallowed[12][13]Potential for skin/eye/respiratory irritation and systemic toxicity.
Mechanism of Toxicity N-oxidation is a likely metabolic activation step.Induction of oxidative DNA damage via ROS generation[12][17]Potential for metabolic activation and induction of oxidative stress.

Proposed Tiered Testing Strategy

To empirically determine the toxicological profile of this compound, a tiered testing strategy is recommended. This approach begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex assays as needed based on the initial findings. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and follows guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[18]

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Advanced In Vitro & Mechanistic Studies cluster_3 Data Analysis & Risk Assessment A Cytotoxicity Assessment (e.g., MTT Assay) D Oxidative Stress Assays (e.g., ROS detection) A->D If cytotoxic B Genotoxicity Assessment (e.g., Comet Assay) B->D If genotoxic C Mutagenicity Assessment (e.g., Ames Test) E Metabolic Activation Studies (with S9 fraction) C->E If mutagenic F Hazard Identification D->F E->F G Dose-Response Modeling F->G H Risk Characterization G->H

Caption: Proposed tiered testing strategy for this compound.

Detailed Experimental Protocols

The following are detailed protocols for the initial tier of the proposed testing strategy. These are standard, widely accepted methods for assessing cytotoxicity and genotoxicity.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]

Objective: To determine the concentration of this compound that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)[19][20]

  • Solubilization solution (e.g., SDS-HCl solution or acidified isopropanol)[20][21]

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.[21]

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator.[22]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19][20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC50 value.

G A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H G A Treat cells with this compound B Embed cells in agarose on a slide A->B C Lyse cells to release DNA B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Neutralize and stain DNA E->F G Visualize and quantify comets F->G

Caption: Workflow for the alkaline comet assay.

Conclusion and Future Directions

The structural similarities of this compound to the known carcinogens o-anisidine and 2-aminobiphenyl raise significant concerns about its potential toxicity. The predictive analysis presented in this guide strongly suggests that this compound is likely to be carcinogenic and genotoxic.

The proposed tiered testing strategy provides a clear and scientifically sound framework for empirically evaluating these potential hazards. The initial in vitro assays for cytotoxicity and genotoxicity will provide crucial data to inform further investigations. Should these initial tests yield positive results, subsequent studies should focus on elucidating the underlying mechanisms of toxicity, such as the role of metabolic activation and oxidative stress. This comprehensive approach is essential for a thorough risk assessment and to ensure the safe handling and use of this compound in research and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • o-Anisidine (2-Methoxyaniline). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2016). ResearchGate. Retrieved from [Link]

  • Comet Assay Protocol. (2015). McGill University. Retrieved from [Link]

  • o-Anisidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023). In 21st Century Pathology. IntechOpen. Retrieved from [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. (2022). Nature Protocols, 17(1), 32. Retrieved from [Link]

  • o-Anisidine and Its Hydrochloride. (n.d.). In 15th Report on Carcinogens. National Toxicology Program. Retrieved from [Link]

  • ortho-Anisidine. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. Retrieved from [Link]

  • ortho-ANISIDINE. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. Retrieved from [Link]

  • o-Anisidine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. (n.d.). U.S. Geological Survey. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD Series on Testing and Assessment, No. 129. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. (1990). Mutagenesis, 5(5), 449-452. Retrieved from [Link]

  • A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. (1990). Mutagenesis, 5(5), 449-452. Retrieved from [Link]

  • Material Safety Data Sheet - o-Anisidine MSDS. (n.d.). AGR Enterprises. Retrieved from [Link]

  • 2-Biphenylamine and its salts. (2010). Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • o-ANISIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • 2- and 4-Aminobiphenyls induce oxidative DNA damage in human hepatoma (Hep G2) cells via different mechanisms. (2006). Toxicology Letters, 161(2), 148-159. Retrieved from [Link]

  • This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD Guidelines for the Testing of Chemicals, Section 4, No. 439. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). National Toxicology Program. Retrieved from [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. (2019). OECD Guidelines for the Testing of Chemicals, Section 4. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • 2-Aminobiphenyl. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recommendation from the Scientific Committee on Occupational Exposure Limits for o-anisidine. (2011). European Commission. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - p-Anisidine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

A Comparative Guide to the 2-Methoxyaniline Scaffold in Drug Discovery: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of compounds centered around the 2-methoxyaniline scaffold, a privileged structure in modern medicinal chemistry. While 2-Methoxy-5-phenylaniline serves as a conceptual starting point, this document expands to a broader analysis of its structurally related and more extensively studied analogs. We will dissect peer-reviewed data to compare synthetic strategies, biological activities, and structure-activity relationships (SAR), offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical motif.

The 2-Methoxyaniline Core: A Foundation for Diverse Bioactivity

The 2-methoxyaniline moiety is a recurring feature in a multitude of biologically active molecules. The strategic placement of the methoxy group ortho to the aniline nitrogen fundamentally influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. This, in turn, dictates its interaction with biological targets. This scaffold is a key component in compounds designed as anticancer agents, kinase inhibitors, and central nervous system modulators.[1][2][3] The following sections will compare how modifications at the 5-position and elsewhere on the ring system dramatically alter the therapeutic application and performance of these compounds.

Core 2-Methoxyaniline Scaffold Kinase Kinase Inhibitors (e.g., VEGFR2, CSNK2A) Core->Kinase Targeted Inhibition Anticancer Anticancer Agents (Cytotoxicity) Core->Anticancer Cell Proliferation Inhibition CNS CNS Receptor Agonists (e.g., 5-HT2A) Core->CNS Neuromodulation Sulfonyl 5-(Ethylsulfonyl)- 2-methoxyaniline Kinase->Sulfonyl Nitro 2-Methoxy-5-nitroaniline Kinase->Nitro Pyrazoline Methoxy N-phenylpyrazoline Derivatives Anticancer->Pyrazoline Phenethylamine 2,5-Dimethoxy- phenethylamines (2C-X) CNS->Phenethylamine start Start: Substituted 2-Methoxyaniline Analog synthesis Chemical Synthesis (e.g., Nitro Reduction) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screening In Vitro Screening (e.g., Cytotoxicity, Kinase Assay) purify->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization (Analog Synthesis) sar->optimization Iterative Improvement end Candidate Drug sar->end Identified optimization->synthesis

Caption: A typical workflow for the discovery and optimization of drugs based on the 2-methoxyaniline scaffold.

Conclusion

The 2-methoxyaniline scaffold is a remarkably versatile and privileged structure in drug discovery. Through the comparative analysis of its derivatives, clear structure-activity relationships emerge. Simple substitutions at the 5-position can pivot the compound's application from a broad-spectrum cytotoxic agent (e.g., with a pyrazoline moiety) to a highly specific VEGFR2 kinase inhibitor (with an ethylsulfonyl group) or a CNS-active serotonin receptor agonist (as part of a larger phenethylamine structure). The synthetic accessibility of these compounds, coupled with their proven track record in modulating key biological targets, ensures that the 2-methoxyaniline core will remain a fertile ground for the development of novel therapeutics. This guide provides the foundational data and experimental context necessary for researchers to effectively harness its potential.

References

  • Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(4), M1274. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284. [Link]

  • Glithero, A., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1383-1390. [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). Organic Syntheses. [Link]

  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 441, 152474. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Brandt, S. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Hidayat, A. T., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Scientific Reports, 12(1), 12345. [Link]

  • Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 125-131. [Link]

  • van der Pijl, F., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4789. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. ACS Omega. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Chen, J., et al. (2023). Antioxidant, Anti-Inflammatory, and Chemical Composition Analysis of In Vitro Huperzia serrata Thallus and Wild Huperzia serrata. Metabolites, 13(11), 1121. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Phenyl-o-anisidine: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 5-Phenyl-o-anisidine, a key monomer in the synthesis of polyanilines and other novel compounds, presents a unique set of handling and disposal challenges.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This aromatic amine is classified as a hazardous substance with the following key characteristics:

  • Carcinogenicity: It is suspected of causing cancer.[2][3]

  • Irritant: It is known to cause serious eye and skin irritation.[2][4]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[2][4]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Environmental Hazard: It is very toxic to aquatic life, with long-lasting effects.[3]

This hazard profile underscores the necessity for meticulous handling and a formalized disposal plan that mitigates these risks at every stage.

Core Principles of this compound Waste Management

The disposal of this compound is governed by the principle of "cradle-to-grave" management for hazardous waste, as outlined by the U.S. Environmental Protection Agency (EPA).[5] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal. The following principles should guide all disposal-related activities:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments to use only the necessary amount of this compound can significantly reduce the disposal burden.

  • Segregation: Never mix this compound waste with non-hazardous waste. Proper segregation is critical to prevent cross-contamination and ensure that hazardous materials are disposed of correctly.[6]

  • Containment: All waste must be stored in appropriate, clearly labeled, and sealed containers to prevent accidental spills or exposure.[7][8]

  • Regulatory Compliance: Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[9][10]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValue/InformationSource
CAS Number 39811-17-1[2]
Molecular Formula C₁₃H₁₃NO[11]
Molecular Weight 199.25 g/mol
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Carc. 2[2][3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, N95 dust mask (or equivalent respirator for dusts).
Waste Disposal Must be disposed of via an approved waste disposal plant.[2][3]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed workflow for the safe disposal of this compound from the laboratory bench to its final collection point.

Phase 1: Immediate Post-Experiment Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above. This is non-negotiable to prevent skin contact and inhalation.

  • Segregation at the Source:

    • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8]

    • Sharps Waste: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste

    • The date of accumulation

    • The name of the principal investigator or responsible person

Phase 2: Temporary Storage in the Laboratory
  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[12] This area should be away from general traffic, sinks, and drains to prevent accidental release.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills. Ensure the lid is always securely fastened when not in use.

Phase 3: Waste Pickup and Final Disposal
  • Requesting Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the authorized hazardous waste management personnel.[7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies. This documentation is a critical part of the "cradle-to-grave" responsibility.[9]

  • Final Disposal Method: The final disposal of this compound will be handled by a licensed hazardous waste disposal facility. The most common method for this type of chemical is high-temperature incineration, which ensures the complete destruction of the hazardous compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste at Source B->C D Solid Waste (Contaminated PPE, etc.) C->D E Liquid Waste (Solutions) C->E F Sharps Waste (Contaminated) C->F G Label Waste Container 'Hazardous Waste' D->G E->G F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Request Waste Pickup from EHS I->J K Complete Waste Disposal Documentation J->K L Transport to Approved Hazardous Waste Facility K->L M Final Disposal (e.g., Incineration) L->M

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Phenyl-o-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The responsible handling of chemical reagents is the bedrock of safe and effective research. This guide provides essential, actionable information on the personal protective equipment (PPE) required for handling 5-Phenyl-o-anisidine (also known as 2-Methoxy-5-phenylaniline), a compound demanding rigorous safety protocols. As your partner in the laboratory, we are committed to providing the critical information you need to mitigate risks and ensure a secure research environment.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the hazards associated with a chemical is the first and most critical step in developing a robust safety plan. This compound is classified as a hazardous substance with the following primary risks:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

  • Carcinogenicity: It is suspected of causing cancer.[1]

Given these hazards, a multi-layered PPE approach is not just recommended; it is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Essential Personal Protective Equipment (PPE) for this compound

The following table summarizes the required PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment and in accordance with your institution's safety policies.

Protection Type Required PPE Rationale and Key Considerations
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)To prevent inhalation of the powdered form of the chemical.[2] For operations with a higher potential for aerosolization, a respirator with an organic vapor cartridge may be necessary.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.To protect against dust particles and potential splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can be harmful.[1][3] It is crucial to select gloves with appropriate chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection Laboratory coat or chemical-resistant apron. For extensive handling, chemical-protective coveralls are recommended.To protect the skin from accidental spills and contamination.[5]
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow is paramount. The following diagram and procedural steps outline the critical stages of handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Conduct Pre-Use Risk Assessment Donning 2. Don Appropriate PPE Weighing 3. Weigh in a Ventilated Enclosure (Fume Hood) Donning->Weighing Transfer 4. Transfer and Use Decontamination 5. Decontaminate Work Area Transfer->Decontamination Doffing 6. Doff PPE Correctly Disposal 7. Dispose of Waste

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.